molecular formula C11H12N2O B1213653 2-(1H-imidazol-1-yl)-1-phenylethanol CAS No. 24155-47-3

2-(1H-imidazol-1-yl)-1-phenylethanol

Numéro de catalogue: B1213653
Numéro CAS: 24155-47-3
Poids moléculaire: 188.23 g/mol
Clé InChI: NTWZHQAXJSJOIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(1H-Imidazol-1-yl)-1-phenylethanol is a chemical compound of significant interest in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of new antifungal agents . Its core structure features an imidazole ring, a well-known pharmacophore that enables effective binding to the heme iron within the active site of the fungal enzyme sterol 14α-demethylase (CYP51) . This binding inhibits the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to fungal growth inhibition and cell death . Research has demonstrated that aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, particularly those incorporating a biphenyl moiety, exhibit enhanced and promising biological profiles . Certain derivatives have shown superior in vitro antifungal activity against both Candida albicans and non-albicans Candida species strains compared to the widely used antifungal drug fluconazole . Notably, the levorotatory enantiomers of these derivatives can be up to 500 times more active than their corresponding dextrorotatory forms, highlighting the critical role of stereochemistry in their mechanism of action . Beyond antifungal applications, this chemical scaffold has also been screened for its activity against protozoal parasites such as Trypanosoma cruzi, indicating potential for broader antiprotozoal research . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-imidazol-1-yl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWZHQAXJSJOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946984
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-47-3
Record name 2-(1H-Imidazol-1-yl)-1-phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-ethanol, alpha-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol
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Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic Properties of 2-(1H-imidazol-1-yl)-1-phenylethanol

Abstract

This technical guide provides a comprehensive examination of the basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the structural features that govern its basicity, with a detailed analysis of the imidazole moiety. We present a reasoned estimation of its acid dissociation constant (pKa) and discuss its solubility characteristics. Furthermore, this guide offers detailed, field-proven protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry, designed for researchers and scientists in the pharmaceutical industry. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

Introduction: The Significance of 2-(1H-imidazol-1-yl)-1-phenylethanol in Drug Discovery

2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives are key intermediates in the synthesis of various biologically active molecules. The imidazole ring, a common scaffold in medicinal chemistry, imparts a range of properties to parent molecules, including the ability to act as a proton acceptor and donor, and to coordinate with metal ions in biological systems.[1] Derivatives of this compound have shown promise as antifungal and antiprotozoal agents, often targeting metalloenzymes.[2][3] Understanding the basic properties of this core structure is paramount for optimizing its pharmacokinetic and pharmacodynamic profiles. The imidazole moiety is a polar and ionizable group that can enhance the solubility and bioavailability of drug candidates.[2]

This guide will delve into the fundamental basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, providing a theoretical framework and practical methodologies for its characterization.

Molecular Structure and its Influence on Basicity

The basicity of 2-(1H-imidazol-1-yl)-1-phenylethanol is primarily attributed to the imidazole ring. Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[4][5]

  • As a Base: The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) is available for protonation. The pKa of the conjugate acid of imidazole is approximately 7.0, making it significantly more basic than pyridine.[4][5] This enhanced basicity is due to the resonance stabilization of the resulting imidazolium cation, where the positive charge is delocalized over both nitrogen atoms.[4]

  • As an Acid: The N-H proton on the N-1 nitrogen can be abstracted, with a pKa of around 14.5.[5] However, in the context of biological systems, the basic nature of the imidazole ring is of greater significance.

The 1-phenylethanol substituent at the N-1 position of the imidazole ring is expected to have a modest influence on the basicity of the N-3 nitrogen. The substituent is attached via a methylene bridge, which will primarily exert a weak electron-withdrawing inductive effect, potentially slightly decreasing the pKa of the conjugate acid compared to unsubstituted imidazole.

Protonation Site

The primary site of protonation in 2-(1H-imidazol-1-yl)-1-phenylethanol under physiological conditions is the N-3 nitrogen of the imidazole ring. The lone pair on this nitrogen is not involved in the aromatic sextet and is therefore readily available to accept a proton.

The hydroxyl group of the phenylethanol moiety is significantly less basic and will not be protonated under normal aqueous conditions. In fact, the hydroxyl proton is weakly acidic, with an estimated pKa well above 14, similar to other alcohols.[5]

Physicochemical Properties: pKa and Solubility

This estimated pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has important implications for its solubility, membrane permeability, and interaction with biological targets.

Solubility Profile
  • Aqueous Solubility: The presence of the polar imidazole ring and the hydroxyl group suggests that 2-(1H-imidazol-1-yl)-1-phenylethanol will exhibit some solubility in water. Its solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the molecule will be protonated, forming a more water-soluble salt. As the pH increases above the pKa, the neutral, less soluble form will predominate. The related compound, 1-phenylethanol, has a water solubility of 1.95 g/L.[6] Given the addition of the polar imidazole group, the aqueous solubility of the target compound is likely to be higher, especially at acidic pH.

  • Organic Solubility: The phenyl ring and the overall carbon framework suggest good solubility in a range of organic solvents such as ethanol, methanol, and DMSO.[7][8]

Lipophilicity: LogP and LogD

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. For an ionizable compound like 2-(1H-imidazol-1-yl)-1-phenylethanol, the distribution coefficient (LogD) is a more relevant parameter as it considers the partitioning of all species (neutral and ionized) at a given pH.

The LogP of this molecule is predicted to be moderately lipophilic. However, its LogD will be significantly lower at pH values below its pKa due to the increased aqueous solubility of the protonated form. Understanding the LogD profile is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]

The interplay between pKa, LogP, and LogD is critical in drug design. A common strategy is to balance these properties to achieve optimal oral bioavailability.[11]

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[12]

A solution of the compound is titrated with a strong acid or base. The pH is measured after each addition of the titrant, and the data is plotted as pH versus the volume of titrant added. The pKa is the pH at which the compound is half-neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

  • 2-(1H-imidazol-1-yl)-1-phenylethanol

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Volumetric flasks and pipettes

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 2-(1H-imidazol-1-yl)-1-phenylethanol.

    • Dissolve the compound in a known volume (e.g., 50 mL) of 0.1 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration. If solubility is an issue, a small, known amount of a co-solvent like methanol can be used, but the pKa will then be for that specific solvent mixture.

  • Titration Setup:

    • Place the analyte solution in a beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with standardized 0.1 M HCl solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

  • Why CO₂-free water? Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which can interfere with the titration of a weak base.

  • Why constant ionic strength? The activity coefficients of ions are dependent on the ionic strength of the solution. Maintaining a constant ionic strength ensures that the measured pH is a true reflection of the hydrogen ion concentration.

  • Why a derivative plot? The equivalence point can be difficult to determine accurately from the titration curve alone. The first derivative plot shows a distinct peak at the equivalence point, allowing for a more precise determination.

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that have a chromophore near the ionization site and for which only small amounts of the compound are available.[13]

The UV-Vis absorption spectrum of many ionizable compounds changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

  • 2-(1H-imidazol-1-yl)-1-phenylethanol

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 10) and constant ionic strength.

  • UV-Vis spectrophotometer with quartz cuvettes or a 96-well plate reader.

  • Calibrated pH meter.

  • Volumetric flasks and pipettes.

  • Preparation of Solutions:

    • Prepare a stock solution of 2-(1H-imidazol-1-yl)-1-phenylethanol in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with accurately known pH values covering the range around the expected pKa (e.g., pH 5 to 8).

  • Spectral Acquisition:

    • For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution to a known volume of the buffer. The final concentration of the compound should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

    • Identify an analytical wavelength where the difference in absorbance between the protonated and neutral forms is maximal.

  • Absorbance Measurements:

    • Measure the absorbance of each sample at the selected analytical wavelength.

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The pKa can be determined from the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

      • A is the absorbance at a given pH.

      • A_B is the absorbance of the basic (neutral) form (at high pH).

      • A_A is the absorbance of the acidic (protonated) form (at low pH).

    • A plot of log[(A - A_B) / (A_A - A)] versus pH will give a straight line with a slope of -1 and a y-intercept equal to the pKa. Alternatively, the pKa is the pH at which the absorbance is the average of A_A and A_B.

  • Why constant ionic strength? As with potentiometric titration, this ensures consistent activity coefficients.

  • Why a chromophore near the ionization site? The change in the electronic environment upon protonation or deprotonation must affect the chromophore to induce a change in the UV-Vis spectrum.

  • Why a 96-well plate reader? This allows for high-throughput pKa determination, which is advantageous in a drug discovery setting.[13]

Visualizations

Acid-Base Equilibrium of 2-(1H-imidazol-1-yl)-1-phenylethanol

G cluster_0 Acidic Conditions (pH < pKa) cluster_1 Basic Conditions (pH > pKa) Protonated Protonated Form (Imidazolium Cation) Neutral Neutral Form Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: Acid-base equilibrium of the imidazole moiety.

Experimental Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (Compound in 0.1M KCl) D Add Titrant Incrementally A->D B Calibrate pH Meter B->D C Prepare Standardized Titrant (0.1M HCl) C->D E Record pH and Volume D->E Repeat E->D F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Determine Equivalence Point (Veq) G->H I Calculate pKa at Veq/2 H->I

Caption: Workflow for potentiometric pKa determination.

Conclusion

The basic properties of 2-(1H-imidazol-1-yl)-1-phenylethanol, governed by its imidazole ring, are critical to its function as a scaffold in drug development. With an estimated conjugate acid pKa in the range of 6.5-7.0, this compound will be partially protonated at physiological pH, influencing its solubility, lipophilicity, and biological interactions. This guide has provided the theoretical underpinnings of these properties and detailed, robust protocols for their experimental determination. Accurate characterization of the pKa and solubility of this and related molecules is a foundational step in the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

  • Liu, G., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o152. [Link]

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28-33. [Link]

  • Taylor, M. S., & Zalatan, J. G. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6649. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 795, Imidazole. [Link]

  • Wikipedia contributors. (2023, December 29). Imidazole. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6054, 2-Phenylethanol. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7409, 1-Phenylethanol. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Ríos-Martínez, C., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(7), 552–556. [Link]

  • Wikipedia contributors. (2023, November 27). 1-Phenylethanol. In Wikipedia, The Free Encyclopedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Harnessing the Power of Imidazole: 2-(1H-Imidazol-1-yl)ethanol in Advanced Polymer Synthesis. [Link]

  • Cambridge MedChem Consulting. (2019). LogD. [Link]

  • Avdeef, A. (2012). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Request PDF. [Link]

  • Chemistry Guru. (n.d.). Comparing Basicity of Imidazole, Phenylamine and Amide. [Link]

  • Todorova, N., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

  • Zhang, Y., et al. (2011). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]

  • Khan, I., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s540-s549. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • De Vita, D., et al. (2012). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). [Link]

  • ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]

  • YouTube. (2021). Measurement of pKa by Potentiometry. [Link]

  • Frontiers. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. [Link]

  • RSC Publishing. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]

  • ResearchGate. (n.d.). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

  • Wermuth, C. G., & Aldous, D. J. (Eds.). (2015). The practice of medicinal chemistry. Academic press.
  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • NIH. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. [Link]

  • Solubility of Things. (n.d.). 1-Phenylethanol. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

Sources

2-(1H-imidazol-1-yl)-1-phenylethanol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Core Azole Scaffold

2-(1H-imidazol-1-yl)-1-phenylethanol is a pivotal chemical entity, serving as a foundational scaffold in medicinal chemistry. Its structure, which combines a phenyl group, a hydroxyl functional group, and an imidazole ring, is a key pharmacophore in a multitude of active pharmaceutical ingredients (APIs), most notably in the class of azole antifungal agents.[1][2] These compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane.[3] The stereochemistry of the 1-phenylethanol moiety is often crucial, with different enantiomers exhibiting vastly different levels of biological activity and potency.[4]

This guide provides a comprehensive technical overview of the structure, properties, and, most importantly, the analytical methodologies required for the robust characterization of 2-(1H-imidazol-1-yl)-1-phenylethanol. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the causality behind experimental choices—to ensure a self-validating and trustworthy analytical framework for research and GMP environments.

Chemical Structure and Physicochemical Properties

The molecule's architecture is defined by a central two-carbon chain. One carbon is part of a methylene bridge to a nitrogen atom of the imidazole ring, while the adjacent carbon is a chiral center, bonded to a hydroxyl group and a phenyl ring.

Caption: 2D structure of 2-(1H-imidazol-1-yl)-1-phenylethanol.

This unique combination of a hydrophobic phenyl group, a hydrogen-bonding alcohol, and an iron-coordinating imidazole ring underpins its utility in drug design.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O-
Average Molecular Weight 188.23 g/mol -
Monoisotopic Molecular Weight 188.09496 g/mol -
logP (Predicted) 1.3 - 1.6[5][6]
pKa (Strongest Acidic) ~14.8 (Alcoholic OH)[6]
pKa (Strongest Basic) ~6.5 (Imidazole N)-
Polar Surface Area 41.59 Ų[6]
Rotatable Bond Count 3[6]

Synthesis, Impurities, and the Imperative of Stereocontrol

A common and logical synthetic pathway involves a two-step process. First, an α-haloketone, such as 2-bromo-1-phenylethanone, undergoes nucleophilic substitution with 1H-imidazole to form the ketone intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanone. Subsequently, the keto group is reduced to a secondary alcohol using a reducing agent like sodium borohydride.[1]

G start 2-Bromo-1-phenylethanone + 1H-Imidazole intermediate Nucleophilic Substitution (Formation of Ketone Intermediate) start->intermediate reduction Reduction of Ketone (e.g., with NaBH4) intermediate->reduction product Racemic 2-(1H-imidazol-1-yl)-1-phenylethanol reduction->product chiral_sep Chiral Separation / Asymmetric Synthesis product->chiral_sep enantiomers (R)- and (S)-Enantiomers chiral_sep->enantiomers

Caption: General synthetic workflow for 2-(1H-imidazol-1-yl)-1-phenylethanol.

Causality in Analysis: Understanding this synthesis is critical for the analytical scientist. Potential process-related impurities include unreacted starting materials (imidazole, bromoacetophenone), the ketone intermediate, and over-reduction byproducts. A robust analytical method must be able to resolve the final product from these potential contaminants.

Furthermore, the reduction step typically yields a racemic mixture. Given that the antifungal activity of derivatives can be highly stereospecific—with one enantiomer being up to 500 times more active than the other—the ability to separate and quantify the individual enantiomers is not just an academic exercise; it is a regulatory and clinical necessity.[4]

Comprehensive Analytical Characterization

A multi-technique approach is required for the unequivocal identification, purity assessment, and chiral analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR provides definitive structural information by probing the magnetic environments of ¹H and ¹³C nuclei.

Expertise & Causality: For a molecule with aromatic and heteroaromatic rings, ¹H NMR is invaluable. The chemical shifts of the imidazole protons are highly diagnostic, confirming the N-substitution pattern. The diastereotopic protons of the methylene group adjacent to the chiral center often appear as a complex multiplet (an ABX system), providing further structural confirmation.

Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Imidazole H-2~7.5 - 7.6 (s)~137
Imidazole H-4/H-5~6.9 - 7.1 (m)~129, ~119
Phenyl Protons~7.2 - 7.4 (m)~141 (C-ipso), ~126-129
Methine (CH-OH)~5.0 (dd)~72
Methylene (CH₂-Im)~4.1 - 4.3 (m)~55
Hydroxyl (OH)Variable (br s)-

Note: Values are approximate and can vary based on solvent and concentration.[7][8]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~298 K).

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is essential for confirming the molecular weight and providing structural clues through fragmentation analysis.

Expertise & Causality: Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule due to the basicity of the imidazole nitrogen, which is readily protonated to form a stable [M+H]⁺ ion. The fragmentation pattern is predictable: the most common losses are water (H₂O) from the alcohol and cleavage of the bond between the benzylic carbon and the methylene carbon, yielding characteristic fragments.

Expected Mass Spectrometry Data (ESI+)

IonExpected m/zDescription
[M+H]⁺189.10Protonated molecular ion
[M+H - H₂O]⁺171.09Loss of water
[C₈H₉O]⁺121.07Fragment from cleavage adjacent to CH₂
[C₇H₇]⁺91.05Tropylium ion
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method: Inject the sample onto a C18 reverse-phase column. Use a simple gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes. The formic acid aids in the ionization process.

  • MS Detection: Direct the LC eluent into the ESI source. Acquire mass spectra in positive ion scan mode over a range of m/z 50-300.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound and identify the molecular ion and key fragments.[9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.

Expertise & Causality: The IR spectrum provides a quick quality control check. The presence of a broad O-H stretch confirms the alcohol, while the aromatic C-H and C=C stretches confirm the phenyl ring. The absence of a strong C=O stretch (around 1680-1700 cm⁻¹) is a critical indicator that the ketone intermediate has been successfully reduced.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3100 - 3500 (broad)O-HStretch
3000 - 3100Aromatic C-HStretch
2850 - 3000Aliphatic C-HStretch
~1600, ~1490, ~1450Aromatic C=CStretch
1000 - 1250C-N, C-OStretch
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Chiral Analysis

HPLC is the primary tool for determining the purity, quantifying the compound, and resolving the enantiomers.

Trustworthiness: A validated HPLC method is a self-validating system. System suitability tests (e.g., peak symmetry, resolution, and repeatability) performed before each run ensure that the chromatographic system is performing as expected, guaranteeing the reliability of the results.

G cluster_0 Purity Analysis (RP-HPLC) cluster_1 Chiral Analysis (Chiral HPLC) RP_Sample Prepare Sample in Mobile Phase RP_Inject Inject on C18 Column RP_Sample->RP_Inject RP_Elute Gradient Elution (ACN/H2O) RP_Inject->RP_Elute RP_Detect UV Detection (e.g., 210 nm) RP_Elute->RP_Detect RP_Quant Quantify Purity (Area % Report) RP_Detect->RP_Quant CH_Sample Prepare Sample in Mobile Phase CH_Inject Inject on Chiral Column (e.g., Chiralcel OD) CH_Sample->CH_Inject CH_Elute Isocratic Elution (e.g., Hexane/IPA) CH_Inject->CH_Elute CH_Detect UV Detection (e.g., 254 nm) CH_Elute->CH_Detect CH_Quant Quantify Enantiomeric Excess (ee%) CH_Detect->CH_Quant

Caption: HPLC workflows for purity and chiral analysis.

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 ACN/Water to a concentration of ~0.5 mg/mL.

  • Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the peak area of the main component divided by the total area of all peaks.

  • System: HPLC with UV detector.

  • Column: Chiral stationary phase, e.g., Daicel Chiralcel OD-H or similar cellulose-based column (4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA), typically in a ratio between 95:5 and 80:20 (v/v). The exact ratio must be optimized to achieve baseline resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (where the phenyl group absorbs strongly).[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve racemic sample and individual enantiomer standards (if available) in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis: Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Principles of Analytical Method Validation

For drug development, any analytical procedure must be validated to demonstrate its suitability for its intended purpose. This is a regulatory requirement mandated by agencies like the FDA and guided by the International Council for Harmonisation (ICH).[11][12]

Key Validation Parameters for the HPLC Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by running blanks, impurity-spiked samples, and showing that the main peak is spectrally pure using a photodiode array (PDA) detector.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is tested by preparing a series of standards at different concentrations (e.g., 50% to 150% of the target concentration) and plotting the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). Results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content), providing an indication of its reliability during normal usage.

Conclusion

The comprehensive analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol is a multi-faceted process that forms the bedrock of its development as a pharmaceutical intermediate. From the definitive structural confirmation by NMR and MS to the critical assessment of chemical and chiral purity by validated HPLC methods, each technique provides a vital piece of the analytical puzzle. For the drug development professional, a deep, mechanistic understanding of these analytical choices is not merely procedural but is fundamental to ensuring the quality, safety, and efficacy of the final therapeutic product.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed enantioselective acetylation of 1-phenylethanol in ionic liquids. Tetrahedron: Asymmetry, 15(22), 3595-3599. Available at: [Link]

  • De Vita, D., et al. (2020). Synthesis and Antifungal Activity of a New Series of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives. Molecules, 25(15), 3457. Available at: [Link]

  • Martins, M., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 8(9), 431. Available at: [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. Available at: [Link]

  • P. aeruginosa Metabolome Database. (2018). 2-phenylethanol (PAMDB120153). PAMDB. Available at: [Link]

  • Leighty, M. R., & Casero, R. A. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(6), 789-791. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing the Power of Imidazole: 2-(1H-Imidazol-1-yl)ethanol in Advanced Polymer Synthesis. Available at: [Link]

  • FooDB. (2010). Showing Compound 1-Phenylethanol (FDB010561). FooDB. Available at: [Link]

  • ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (2020). ¹H NMR spectra of 1-phenylethanol oxidation... Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

Sources

2-(1H-imidazol-1-yl)-1-phenylethanol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-imidazol-1-yl)-1-phenylethanol

Authored by: A Senior Application Scientist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives. This class of compounds has demonstrated significant therapeutic potential, particularly as antifungal and antiprotozoal agents. The core of their activity lies in the targeted inhibition of a critical enzyme in sterol biosynthesis, a pathway essential for the viability of many pathogenic organisms. This document will delve into the primary molecular target, the specific biochemical interactions, structure-activity relationships, and potential secondary mechanisms. Furthermore, it will outline key experimental protocols for evaluating the efficacy and mechanism of these compounds, providing a robust framework for researchers in the field.

Introduction: The Therapeutic Promise of Imidazole-Based Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Compounds incorporating this heterocycle have shown a wide range of biological activities, including antifungal, antiprotozoal, antibacterial, and even anticancer properties.[1][2] The 2-(1H-imidazol-1-yl)-1-phenylethanol framework serves as a cornerstone for a promising class of therapeutic agents. Notably, derivatives of this parent structure have exhibited potent antifungal activity against various Candida species, in some cases surpassing the efficacy of established drugs like fluconazole.[3][4] Their therapeutic potential also extends to kinetoplastid diseases, with demonstrated activity against protozoan parasites such as Trypanosoma cruzi.[5][6]

Primary Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The principal mechanism by which 2-(1H-imidazol-1-yl)-1-phenylethanol and its analogs exert their antimicrobial effects is through the inhibition of sterol 14α-demethylase, a crucial cytochrome P450 (CYP) enzyme also known as CYP51.[4][5][6]

The Critical Role of CYP51 in Pathogen Viability

CYP51 is a key enzyme in the biosynthesis of essential sterols that are vital components of fungal and protozoal cell membranes.[6] In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. Ergosterol is the primary sterol in fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound enzymes.[7] In protozoa like Trypanosoma cruzi, CYP51 is indispensable for the production of endogenous sterols necessary for their survival and virulence.[5][6] Disruption of this enzymatic activity leads to the depletion of essential sterols and the accumulation of toxic sterol intermediates, ultimately compromising the structural integrity and function of the cell membrane, leading to growth inhibition and cell death.

Molecular Interaction with the CYP51 Active Site

The inhibitory action of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is mediated by the coordination of the imidazole ring with the heme iron atom in the active site of CYP51.[1][8] Specifically, the lone pair of electrons on the N3 atom of the imidazole ring forms a coordinate bond with the ferric (Fe³⁺) heme iron.[1] This interaction prevents the binding of the natural substrate, lanosterol, and disrupts the catalytic cycle of the enzyme.

The phenylethanol portion of the molecule also plays a crucial role in orienting the compound within the hydrophobic active site of CYP51, contributing to its binding affinity and inhibitory potency.[5]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Mechanism Lanosterol Lanosterol Intermediate 14α-demethylated Intermediate Lanosterol->Intermediate CYP51 (Sterol 14α-demethylase) Inhibitor 2-(1H-imidazol-1-yl)- 1-phenylethanol Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps CYP51_Heme CYP51 Heme Iron (Fe³⁺) Inhibitor->CYP51_Heme Imidazole N3 coordinates with Heme Iron

Caption: Inhibition of CYP51 by 2-(1H-imidazol-1-yl)-1-phenylethanol.

Structure-Activity Relationships (SAR)

The therapeutic efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is highly dependent on their chemical structure.

Impact of Ester and Carbamate Derivatives

The synthesis of various aromatic ester and carbamate derivatives has been shown to significantly enhance antifungal activity.[3] These modifications can improve the compound's pharmacokinetic properties and its interaction with the CYP51 active site.

Compound TypeModificationRelative ActivityReference
Ester DerivativesAromatic biphenyl estersMore active than fluconazole[3]
Carbamate DerivativesVaried substitutionsPotent antifungal activity[3]
Stereochemistry and Biological Activity

Stereoisomerism plays a critical role in the biological activity of these compounds. The separation of racemic mixtures has revealed that the (-) enantiomers are significantly more potent than the (+) enantiomers, with some studies reporting up to a 500-fold difference in activity.[3] This highlights the specific stereochemical requirements for optimal binding to the CYP51 active site.

Potential Secondary Mechanisms of Action

While CYP51 inhibition is the primary mechanism, other factors may contribute to the overall biological effect of these compounds.

Membrane Disruption by the Phenylethanol Moiety

The 2-phenylethanol (PEA) component of the molecule possesses inherent antimicrobial properties. Alcohols, due to their amphipathic nature, can insert into the lipid bilayer of cell membranes.[9] This insertion can disrupt the hydrophobic interactions between lipid molecules, leading to an increase in membrane fluidity and a decrease in membrane order.[9] This disruption of membrane integrity can impair the function of membrane-bound proteins and contribute to cell death. Studies on PEA have shown that it can inhibit a range of bacteria and that it targets mitochondria and the nucleus in fungal cells.[10][11]

Inhibition of Other Cytochrome P450 Enzymes

It is well-established that imidazole-containing compounds can inhibit various cytochrome P450 enzymes, not just CYP51.[12][13] This non-selective inhibition can lead to drug-drug interactions in a clinical setting. However, it also opens up possibilities for repurposing these compounds for other therapeutic applications, such as anticancer therapy, where the inhibition of specific CYPs can be beneficial.[2]

Experimental Protocols for Mechanistic and Efficacy Studies

To evaluate the mechanism and efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the following experimental workflows are recommended.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Assay_Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 35°C C->D E Read and Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of the CYP51 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant CYP51 enzyme, a suitable buffer, and the substrate (e.g., lanosterol).

  • Inhibitor Addition: Add varying concentrations of the 2-(1H-imidazol-1-yl)-1-phenylethanol derivative to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor, such as NADPH.

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration.

  • Reaction Termination and Analysis: Stop the reaction and quantify the formation of the product or the depletion of the substrate using methods like HPLC or LC-MS/MS.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives represent a potent class of antimicrobial agents with a well-defined primary mechanism of action: the inhibition of sterol 14α-demethylase (CYP51). The imidazole moiety is key to its inhibitory activity through coordination with the heme iron of the enzyme. Structure-activity relationship studies have demonstrated that modifications to the parent structure can significantly enhance its efficacy. While CYP51 inhibition is the primary target, potential secondary mechanisms, such as membrane disruption, may also contribute to the overall therapeutic effect. The experimental protocols outlined in this guide provide a solid foundation for further research and development of these promising compounds.

References

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. [Link]

  • Weber, F. J., & de Bont, J. A. (1996). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Scipione, L., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Hutzler, J. M., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH. [Link]

  • CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. [Link]

  • Hutzler, J. M., et al. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. American Chemical Society. [Link]

  • Liu, J., et al. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC Microbiology, 14, 242. [Link]

  • Vanden Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 5(Supplement_8), S539-S549. [Link]

  • Ferreira, J. F., et al. (2016). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Molecules, 21(11), 1509. [Link]

  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. [Link]

  • ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF. [Link]

Sources

The Multifaceted Biological Profile of 2-(1H-imidazol-1-yl)-1-phenylethanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of Imidazole Scaffolds in Modern Therapeutics

The imidazole nucleus represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs. Within this broad class, the 2-(1H-imidazol-1-yl)-1-phenylethanol framework has emerged as a particularly promising starting point for the discovery of novel bioactive compounds. This technical guide provides an in-depth exploration of the biological activities associated with this core structure, with a primary focus on its well-established antifungal properties and burgeoning potential in other therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven experimental insights, and provides detailed protocols to facilitate further investigation and innovation.

The Antifungal Prowess of 2-(1H-imidazol-1-yl)-1-phenylethanol and its Derivatives

The most extensively documented biological activity of 2-(1H-imidazol-1-yl)-1-phenylethanol and its analogs is their potent antifungal efficacy, particularly against opportunistic pathogens such as Candida species.[1][2] The rise of fungal infections, coupled with increasing resistance to existing antifungal agents, underscores the urgent need for new and effective treatments.[1]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Like other azole antifungals, compounds based on the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold exert their effect by disrupting the integrity of the fungal cell membrane.[3][4][5] The primary molecular target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.

The imidazole nitrogen atom (N3) of the drug binds to the heme iron atom in the active site of CYP51, while the substituted phenyl group interacts with the enzyme's lipophilic pocket. This binding inhibits the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[6][7]

Antifungal_Mechanism cluster_fungus Fungal Cell cluster_enzyme Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Membrane essential component CYP51->Ergosterol product Drug 2-(1H-imidazol-1-yl) -1-phenylethanol Derivative Drug->CYP51 Inhibition caption Fig. 1: Mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

Caption: Antifungal mechanism of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

Structure-Activity Relationship (SAR) and Potency

Research has demonstrated that modifications to the core 2-(1H-imidazol-1-yl)-1-phenylethanol structure can significantly impact antifungal potency. A notable strategy has been the synthesis of aromatic ester and carbamate derivatives.[2]

  • Esterification: The introduction of various ester groups at the hydroxyl position has yielded compounds with significantly enhanced antifungal activity compared to the parent alcohol. For instance, aromatic biphenyl ester derivatives have shown greater potency than the widely used antifungal drug fluconazole.[2]

  • Chirality: The stereochemistry of the molecule is a critical determinant of its biological activity. Studies have shown that the levorotatory (-) isomers of certain derivatives are substantially more active than their dextrorotatory (+) counterparts, in some cases by a factor of up to 500.[2] This highlights the importance of stereoselective synthesis or chiral separation in the development of these compounds.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence the compound's interaction with the active site of CYP51.

The table below summarizes the in vitro antifungal activity of selected 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various Candida species.

CompoundR-Group (at hydroxyl)Fungal StrainMIC (µg/mL)Reference
(-)-15 Biphenyl-4-carboxylateCandida parapsilosis0.08[1]
Candida albicans0.125[1]
Candida krusei0.125[1]
Candida tropicalis0.27[1]
19 Not specified in abstractCandida glabrata (resistant)0.25[1]
(-)-6a 4-Fluorophenyl esterCandida krusei30x more active than fluconazole[2]
(-)-6b Not specified in abstractCandida krusei90x more active than fluconazole[2]
6c Not specified in abstractCandida albicans (mean)1.7 ± 1.4[2]
Non-albicans Candida spp. (mean)1.9 ± 2.0[2]
2-Phenylethanol None (parent alcohol)Candida spp.800-3200[8][9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Expanding Therapeutic Horizons: Beyond Antifungal Activity

While the antifungal properties of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold are well-established, the broader class of imidazole-containing compounds exhibits a wide spectrum of biological activities, suggesting potential applications in other therapeutic areas.[1]

Anticancer Potential

Imidazole derivatives are being actively investigated as potential anticancer agents.[10][11] Their mechanisms of action in cancer cells are diverse and can include:

  • Inhibition of Cytochrome P450 Enzymes: Similar to their antifungal mechanism, some imidazoles can inhibit CYP enzymes that are overexpressed in certain tumors.[3][4]

  • Disruption of Microtubule Dynamics: Certain imidazole-based compounds can interfere with the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12]

  • Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various signaling pathways.[12]

While specific studies on the anticancer activity of 2-(1H-imidazol-1-yl)-1-phenylethanol are not extensively detailed in the provided search results, the known anticancer potential of the broader imidazole class warrants further investigation of this specific scaffold.[1][10][11]

Antiprotozoal Activity

A study has specifically explored the efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.[13] The rationale for this investigation lies in the fact that, like fungi, protozoa such as Trypanosoma and Leishmania species rely on CYP51 for sterol biosynthesis, making it a viable drug target.[13]

Molecular docking studies have been employed to model the binding of these compounds to the protozoal CYP51 enzyme, providing a basis for understanding their activity and for the rational design of more potent inhibitors.[13]

Antibacterial Activity

The antibacterial potential of imidazole-containing compounds has also been recognized.[1] Nitroimidazole derivatives, for instance, are effective against a range of anaerobic bacteria.[14] While some studies on hydroxyimidazole derivatives have shown limited or no activity against common bacterial strains, structural modifications have been suggested to enhance their efficacy.[15] The bacteriostatic action of the related compound 2-phenylethanol has been linked to its ability to disrupt bacterial membrane structure.[16]

Methodologies for Biological Evaluation: A Practical Guide

To facilitate further research and development of 2-(1H-imidazol-1-yl)-1-phenylethanol-based compounds, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[17][18][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungal strain. Following incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of the compound that inhibits growth.

Detailed Protocol:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline or water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum size (typically 0.5-2.5 x 10^3 CFU/mL).[19]

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform a serial two-fold dilution of the stock solution in the broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (broth medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[18]

    • Alternatively, the endpoint can be determined spectrophotometrically by measuring the optical density at a specific wavelength.[19]

Broth_Microdilution_Workflow A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate Plate with Standardized Fungal Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically Determine MIC D->E caption Fig. 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[20][21]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., human dermal fibroblasts for assessing general toxicity, or a specific cancer cell line for anticancer screening) in the appropriate growth medium.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan formation.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Mammalian Cells in 96-Well Plate B Treat Cells with Serial Dilutions of Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent and Incubate for 2-4h C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at ~570 nm E->F G Calculate Cell Viability and Determine IC50 F->G caption Fig. 3: Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks and Future Directions

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent antifungal activity, often exceeding that of established drugs like fluconazole, by effectively targeting the fungal-specific enzyme CYP51. The pronounced stereoselectivity observed in these compounds underscores the importance of chiral chemistry in optimizing their therapeutic potential.

Beyond their antifungal efficacy, the broader biological activities associated with the imidazole nucleus, including anticancer and antiprotozoal effects, suggest that the 2-(1H-imidazol-1-yl)-1-phenylethanol framework is ripe for further exploration. Future research should focus on:

  • Expansion of the Structure-Activity Relationship: Synthesizing and screening a wider range of derivatives to further refine the structural requirements for optimal activity against various fungal, cancer, and protozoal targets.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream signaling pathways affected by these compounds in different biological contexts.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

By leveraging the methodologies and insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold, paving the way for the development of next-generation medicines to address pressing global health challenges.

References

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Available at: [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. Available at: [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]

  • Imidazoles as potential anticancer agents. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. Available at: [Link]

  • Mechanisms of action of the antimycotic imidazoles. PubMed. Available at: [Link]

  • Imidazoles as potential anticancer agents. MedChemComm (RSC Publishing). Available at: [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. Available at: [Link]

  • Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Available at: [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Available at: [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. ResearchGate. Available at: [Link]

  • In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. YouTube. Available at: [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-Yl)Methyl-1H- Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Usiena air. Available at: [Link]

  • Antifungal activity of ethanol and methanol extracts from Ageratum conyzoides L. against Fusarium oxysporum. Horizon e-Publishing Group. Available at: [Link]

  • 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria. PubMed. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Available at: [Link]

  • Antifungal. Wikipedia. Available at: [Link]

Sources

A Technical Guide to the Antiprotozoal Potential of 2-(1H-imidazol-1-yl)-1-phenylethanol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protozoal infections, such as Chagas disease, leishmaniasis, and human African trypanosomiasis, continue to pose a significant global health burden, exacerbated by the limitations of current therapies and emerging drug resistance.[1] The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous antifungal, antihypertensive, and antiprotozoal medications.[2][3] This guide provides a comprehensive technical overview of a specific subclass, 2-(1H-imidazol-1-yl)-1-phenylethanol analogues, as promising antiprotozoal agents. We will explore the core mechanism of action, rational design principles, synthetic methodologies, and the critical pipeline for in vitro evaluation, including activity and cytotoxicity screening. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of novel anti-infective agents.

The Molecular Target: Exploiting a Vulnerability in Protozoan Sterol Biosynthesis

The efficacy of azole-based compounds, including the 2-(1H-imidazol-1-yl)-1-phenylethanol series, is rooted in their ability to disrupt a crucial biochemical pathway in protozoa: the biosynthesis of essential sterols.[4]

The Role of Sterol 14α-demethylase (CYP51)

In many protozoan parasites, as in fungi, the integrity of the cell membrane depends on specific sterols, such as ergosterol.[5] A key enzyme in the production of these sterols is Sterol 14α-demethylase , a cytochrome P450-dependent enzyme universally referred to as CYP51 .[4][6] This enzyme is vital for the survival and proliferation of these pathogens, making it an outstanding target for therapeutic intervention.[6]

Mechanism of Inhibition

The imidazole moiety is the critical pharmacophore responsible for the biological activity. The nitrogen atom at the 3-position (N3) of the imidazole ring has a high affinity for the ferric iron atom within the heme prosthetic group located in the active site of CYP51.[2] This coordination bond effectively blocks the enzyme's catalytic activity. The inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a depletion of essential sterols. This cascade ultimately compromises the parasite's cell membrane integrity, increases its permeability, and results in cell death.[4]

cluster_0 Mechanism of CYP51 Inhibition Imidazole 2-(1H-imidazol-1-yl)- 1-phenylethanol Analogue Binding N3 of Imidazole coordinates with Heme Iron Imidazole->Binding Binds to CYP51 Protozoal CYP51 Enzyme (Heme Iron Center) CYP51->Binding Active Site Inhibition CYP51 Inhibition Binding->Inhibition Pathway Ergosterol Biosynthesis Pathway Blocked Inhibition->Pathway Accumulation Toxic Sterol Precursors Accumulate Pathway->Accumulation Depletion Ergosterol Depleted Pathway->Depletion Membrane Loss of Membrane Integrity and Fluidity Accumulation->Membrane Depletion->Membrane Death Parasite Death Membrane->Death

Caption: Mechanism of action for imidazole analogues targeting CYP51.

Synthesis and Chemical Strategy

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol analogues is typically achieved through a straightforward and robust synthetic route, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. The Debus-Radziszewski reaction is a proven method for synthesizing imidazole derivatives.[7]

General Synthetic Protocol

A common and effective approach involves a two-step process:

  • Epoxide Formation: A substituted acetophenone is first halogenated, typically using bromine, to yield a phenacyl bromide derivative. This intermediate is then reacted with imidazole in a suitable solvent (e.g., acetonitrile, DMF) to produce a 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate.

  • Reduction to Alcohol: The carbonyl group of the ethanone intermediate is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol). This step yields the final 2-(1H-imidazol-1-yl)-1-phenylethanol product.

cluster_1 General Synthetic Workflow Start Substituted Acetophenone Step1 Bromination (e.g., Br₂) Start->Step1 Intermediate1 Substituted α-Bromoacetophenone Step1->Intermediate1 Step2 Nucleophilic Substitution with Imidazole Intermediate1->Step2 Intermediate2 2-(1H-imidazol-1-yl)- 1-phenylethanone Step2->Intermediate2 Step3 Reduction (e.g., NaBH₄) Intermediate2->Step3 Final Target Analogue: 2-(1H-imidazol-1-yl)- 1-phenylethanol Step3->Final

Caption: A representative synthetic pathway for target analogues.

In Vitro Evaluation: A Step-by-Step Guide

A rigorous and systematic in vitro evaluation is fundamental to identifying promising lead compounds. This process involves determining a compound's potency against the target parasite and its toxicity to mammalian cells.

Antiprotozoal Activity Screening

The goal is to determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces parasite viability by 50%. A lower IC₅₀ value indicates higher potency.

Protocol: High-Throughput In Vitro Assay for Trypanosoma cruzi [8]

  • Parasite Culture: Use a reporter gene-expressing strain of T. cruzi (e.g., expressing β-galactosidase or a fluorescent protein like tdTomato) for simplified quantification.[8] Culture the parasites in an appropriate medium (e.g., LIT medium) at 28°C.

  • Assay Plate Preparation: Serially dilute the test compounds in duplicate or triplicate in a 96-well microtiter plate. Include a positive control (e.g., benznidazole) and a negative control (vehicle, e.g., DMSO).

  • Infection: Add host cells (e.g., L6 myoblasts) to each well and allow them to adhere. Subsequently, add the cultured parasites to infect the host cells.

  • Compound Addition: Add the serially diluted compounds to the corresponding wells.

  • Incubation: Incubate the plates for a defined period (e.g., 4-7 days) under appropriate conditions (e.g., 37°C, 5% CO₂).

  • Quantification: Measure the parasite viability. For fluorescent strains, this can be done by reading the fluorescence intensity.[8] For other strains, a colorimetric substrate (e.g., CPRG for β-galactosidase strains) is added, and the absorbance is measured.

  • Data Analysis: Plot the percentage of parasite inhibition against the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.

Cytotoxicity Assessment

It is crucial to ensure that the observed antiprotozoal activity is not due to general toxicity. This is assessed by measuring the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line.

Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Culture: Culture a mammalian cell line (e.g., human fibroblasts like MRC-5, or liver cells like HepG2) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[10]

  • Plate Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for 24 to 48 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC₅₀ value using non-linear regression.

The Selectivity Index (SI)

The therapeutic potential of a compound is best represented by its Selectivity Index (SI) . A higher SI value is desirable as it indicates greater selectivity for the parasite over host cells.

SI = CC₅₀ (Mammalian Cells) / IC₅₀ (Parasite)

A compound with an SI > 10 is generally considered a promising candidate for further investigation.

cluster_2 In Vitro Evaluation Pipeline cluster_3 Activity cluster_4 Toxicity Start Synthesized Analogue Library Screening Primary Antiprotozoal Screening Start->Screening Cytotox Mammalian Cell Cytotoxicity Assay Start->Cytotox IC50 Determine IC₅₀ Screening->IC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ IC50->SI CC50 Determine CC₅₀ Cytotox->CC50 CC50->SI Decision Prioritize Hits (High SI, Low IC₅₀) SI->Decision

Caption: Workflow for the in vitro screening of antiprotozoal compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold allows for the elucidation of key structural features that govern antiprotozoal potency.

  • Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. Lipophilic and electron-withdrawing groups, such as halogens (e.g., Cl, F) or trifluoromethyl (CF₃) groups, often enhance activity.[11][12] This is likely due to improved membrane permeability or more favorable interactions within the hydrophobic active site of CYP51.

  • Stereochemistry: The hydroxyl group creates a chiral center. It has been observed in related azole antifungals that one enantiomer often possesses significantly higher activity than the other, highlighting the importance of stereospecific interactions with the target enzyme.[13]

  • The Imidazole Moiety: The imidazole ring is generally considered essential for activity due to its role in coordinating with the heme iron of CYP51. Modifications to this ring are typically not well-tolerated.

Data Summary and Interpretation

The following table presents hypothetical data for a series of analogues to illustrate the interpretation of screening results.

Compound IDPhenyl Ring Substituent (R)IC₅₀ vs. T. cruzi (µM)CC₅₀ vs. MRC-5 (µM)Selectivity Index (SI)
A-1 H2.50> 100> 40
A-2 4-Cl0.4585189
A-3 4-F0.6092153
A-4 4-CH₃3.10> 100> 32
A-5 4-CF₃0.0945500
A-6 2,4-diCl0.0422550
Ref. Benznidazole1.805531

Interpretation: From this data, a clear SAR trend emerges. Halogen substitution at the 4-position (A-2, A-3) improves potency compared to the unsubstituted analogue (A-1). The strongly electron-withdrawing trifluoromethyl group (A-5) and di-chloro substitution (A-6) lead to highly potent compounds with excellent selectivity indices. Compound A-6, with an IC₅₀ of 40 nM and an SI of 550, would be prioritized as a lead candidate for further preclinical development.[6]

Conclusion and Future Perspectives

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold represents a validated and promising starting point for the development of novel antiprotozoal agents. Their well-defined mechanism of action, straightforward synthesis, and tunable structure-activity relationships make them an attractive class for medicinal chemists. Future work should focus on optimizing the lead candidates to improve their metabolic stability and pharmacokinetic profiles, followed by efficacy testing in relevant animal models of protozoal diseases. The ultimate goal is to translate these potent in vitro findings into clinically effective therapies to combat neglected tropical diseases.

References

  • MDPI. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • ResearchGate. (2020). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF. Available at: [Link]

  • PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]

  • PMC - PubMed Central. (2024). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. Available at: [Link]

  • MDPI. (2022). Antiprotozoal Activity Against Entamoeba hystolitica and Giardia lamblia of Cyclopeptides Isolated from Annona diversifolia Saff. Available at: [Link]

  • PubMed Central. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. Available at: [Link]

  • ACS Publications. (n.d.). Novltex: A New Class of Antibiotics with Potent Activity against Multidrug-Resistant Bacterial Pathogens: Design, Synthesis, and Biological Evaluation | Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • ResearchGate. (2024). Antiprotozoal Agents - Integration of Drug Discovery, Medicinal Chemistry, and Advanced Computational Approaches: An In-depth review. Available at: [Link]

  • ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents | Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2018). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. Available at: [Link]

  • PubMed. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. Available at: [Link]

  • PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]

  • MDPI. (n.d.). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Available at: [Link]

  • ResearchGate. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Available at: [Link]

  • PubMed. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. Available at: [Link]

  • MDPI. (n.d.). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Available at: [Link]

  • PubMed. (2019). In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. Available at: [Link]

  • PubMed. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). Available at: [Link]

  • ResearchGate. (2023). Process of in vitro evaluation for potential antiprotozoal activity; LC. Available at: [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Available at: [Link]

  • MDPI. (n.d.). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Available at: [Link]

  • MDPI. (2024). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • MDPI. (n.d.). Special Issue “Drug Discovery of Antiprotozoal Agents”. Available at: [Link]

  • YouTube. (2022). SAR of Azole Antifungal agents. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

  • YouTube. (2020). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-1-phenylethanol as a CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of CYP51 in Fungal and Protozoal Pathogenesis

In the landscape of infectious diseases, fungal and protozoal infections pose a significant and growing threat to global health. A cornerstone of their cellular integrity is ergosterol, a sterol analogous to cholesterol in mammals, which is essential for maintaining the fluidity and function of their cell membranes.[1][2] The biosynthesis of ergosterol is a complex metabolic pathway, and one of its most crucial enzymes is sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[1][3] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the formation of ergosterol.[3][4] The indispensable nature of this enzymatic step makes CYP51 a highly attractive and validated target for the development of antifungal and antiprotozoal agents.[5][6][7]

The azole class of antifungal agents has been a mainstay in the clinic for decades, and their primary mechanism of action is the inhibition of CYP51.[5][8][9][10] By disrupting ergosterol synthesis, these compounds lead to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structural integrity and leading to cell growth arrest or death.[5][8][11] This guide focuses on a specific imidazole-based compound, 2-(1H-imidazol-1-yl)-1-phenylethanol, as a prototypical inhibitor of CYP51, exploring its mechanism of action, synthesis, structure-activity relationships, and the experimental methodologies used to validate its efficacy.

Chemical Profile and Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol

The core structure of 2-(1H-imidazol-1-yl)-1-phenylethanol comprises a phenyl group and an imidazole ring linked by a two-carbon chain containing a hydroxyl group. This arrangement provides the essential pharmacophoric features for CYP51 inhibition: the imidazole ring, which coordinates with the heme iron of the enzyme, and a hydrophobic aromatic moiety that interacts with the enzyme's active site.[12]

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives is a well-established process in medicinal chemistry. A common synthetic route involves a two-step process:

  • Nucleophilic Substitution: The synthesis typically begins with the reaction of a substituted α-bromoacetophenone with imidazole in a suitable solvent. This reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the imidazole ring displaces the bromine atom to form a 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate.[12]

  • Ketone Reduction: The subsequent step involves the reduction of the keto group in the intermediate to a hydroxyl group. This can be achieved using various reducing agents, such as sodium borohydride, to yield the final 2-(1H-imidazol-1-yl)-1-phenylethanol product.[12] For the synthesis of specific stereoisomers, enantioselective reducing agents and catalysts can be employed.[12]

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Ketone Reduction Bromoacetophenone α-Bromoacetophenone Intermediate 2-(1H-imidazol-1-yl)-1-phenylethanone Bromoacetophenone->Intermediate Nucleophilic Substitution Imidazole 1H-Imidazole Imidazole->Intermediate Nucleophilic Substitution Reducing_Agent Reducing Agent (e.g., NaBH4) Final_Product 2-(1H-imidazol-1-yl)-1-phenylethanol Reducing_Agent->Final_Product Reduction Intermediate_ref->Final_Product Reduction

General synthetic workflow for 2-(1H-imidazol-1-yl)-1-phenylethanol.

Mechanism of CYP51 Inhibition: A Molecular Perspective

The inhibitory activity of 2-(1H-imidazol-1-yl)-1-phenylethanol and other azole compounds stems from their direct interaction with the active site of the CYP51 enzyme.[11] The mechanism is a classic example of non-competitive inhibition and can be broken down into key molecular interactions:

  • Heme Coordination: The unsubstituted N-3 nitrogen atom of the imidazole ring possesses a lone pair of electrons that coordinate to the ferric (Fe³⁺) iron atom of the heme prosthetic group located at the heart of the CYP51 active site.[11][12][13] This interaction is critical and effectively blocks the binding of the natural substrate, lanosterol, and prevents the catalytic cycle of the enzyme from proceeding.[11]

  • Hydrophobic Interactions: The phenyl group of the inhibitor engages in hydrophobic interactions with nonpolar amino acid residues lining the active site cavity of CYP51.[12] These interactions help to anchor the inhibitor in the correct orientation for optimal heme coordination and contribute to the overall binding affinity.

  • Stereoselectivity: The stereochemistry at the carbon atom bearing the hydroxyl group is often crucial for potent inhibitory activity. Studies on related derivatives have shown that one enantiomer can be significantly more active than the other, suggesting a specific three-dimensional fit within the enzyme's active site is required for optimal binding.[12][14]

Inhibition_Mechanism CYP51 CYP51 Active Site Heme Group (Fe³⁺) Hydrophobic Pocket Product Ergosterol Precursor CYP51->Product Catalysis (Inhibited) Inhibitor 2-(1H-imidazol-1-yl)-1-phenylethanol Imidazole Ring (N-3) Phenyl Group Inhibitor:imidazole->CYP51:heme Coordination Bond (Inhibition) Inhibitor:s->CYP51:s Hydrophobic Interactions Substrate Lanosterol (Substrate) Substrate->CYP51 Normal Binding (Blocked)

Mechanism of CYP51 inhibition by 2-(1H-imidazol-1-yl)-1-phenylethanol.

Structure-Activity Relationship (SAR) Insights

The development of potent CYP51 inhibitors is guided by understanding the structure-activity relationships of the azole scaffold. For 2-(1H-imidazol-1-yl)-1-phenylethanol and its analogs, several key structural features influence their antifungal and antiprotozoal activity:

  • The Azole Headgroup: The presence of the imidazole ring is fundamental for the coordination with the heme iron. While triazole rings are also common in clinically used antifungals, the imidazole moiety is a defining feature of this class of inhibitors.

  • The Aromatic Moiety: Modifications to the phenyl ring can significantly impact potency. The introduction of electron-withdrawing groups, such as halogens, can enhance activity. For instance, derivatives with chloro- or fluoro-substitutions on the phenyl ring have shown improved antifungal efficacy.[15]

  • The Side Chain: The nature of the substituent on the hydroxyl group of the ethanolamine backbone is a critical determinant of activity. Esterification or carbamoylation of this hydroxyl group with various aromatic or aliphatic moieties can lead to compounds with substantially enhanced potency and a broader spectrum of activity.[12][14]

  • Stereochemistry: As previously mentioned, the chirality of the alcohol is a key factor. Often, the (-) enantiomer exhibits significantly higher activity than the (+) enantiomer, highlighting the importance of a specific spatial arrangement for optimal interaction with the CYP51 active site.[12][14]

Experimental Validation: Protocols and Data

The evaluation of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives as CYP51 inhibitors involves a series of in vitro and cellular assays.

In Vitro Antifungal Susceptibility Testing

A fundamental step in assessing the potential of a new antifungal agent is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by spectrophotometric reading.

In Vitro CYP51 Inhibition Assay

To directly assess the inhibitory activity against the target enzyme, a reconstituted CYP51 enzyme assay is employed. This assay measures the enzymatic activity of purified CYP51 in the presence of varying concentrations of the inhibitor.

Protocol: Reconstituted CYP51 Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CYP51 enzyme (e.g., from Candida albicans or Trypanosoma cruzi), a cytochrome P450 reductase, a lipid component (e.g., dilauroylphosphatidylcholine), and the substrate lanosterol.[16]

  • Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.[17]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.[17]

  • Incubation and Termination: The reaction is allowed to proceed at 37°C for a defined time and is then terminated, often by the addition of a strong base or an organic solvent.[17]

  • Product Analysis: The reaction products are extracted and analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of demethylated product formed.[17]

  • IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

Table 1: Representative Antifungal and Anti-parasitic Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

Compound IDModificationTarget OrganismActivity (IC₅₀/MIC in µM)Reference
Parent Compound 2-(1H-imidazol-1-yl)-1-phenylethanolCandida albicans>32[18] (related phenylethanol)
Derivative A Biphenyl ester modificationCandida albicans~1.7 µg/mL[14]
Derivative B Biphenyl ester modificationCandida krusei(-)-enantiomer 90x more active than fluconazole[14]
Derivative C Azole-based derivativeTrypanosoma cruzi0.04[6]

Note: The table presents representative data for derivatives of the core structure to illustrate the potential for high potency.

Conclusion and Future Perspectives

2-(1H-imidazol-1-yl)-1-phenylethanol serves as a valuable scaffold for the design and development of potent CYP51 inhibitors. Its straightforward synthesis, well-understood mechanism of action, and amenability to chemical modification make it an attractive starting point for the discovery of new antifungal and antiprotozoal agents. Future research in this area will likely focus on optimizing the structure-activity relationship to enhance potency, selectivity for the pathogenic CYP51 over the human ortholog, and to overcome emerging drug resistance. The development of novel, non-azole CYP51 inhibitors is also an active area of research to combat resistance to existing therapies.[19] The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to address the ongoing challenge of fungal and protozoal infections.

References

  • Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. MDPI. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC - NIH. [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. [Link]

  • Resistance to antifungals that target CYP51. PMC - PubMed Central. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Publishing. [Link]

  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. [Link]

  • CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PubMed Central. [Link]

  • In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]

  • Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. PMC - PubMed Central. [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PMC - PubMed Central. [Link]

  • In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. [Link]

  • Sterol 14-demethylase. Wikipedia. [Link]

  • IC 50 determinations for azole antifungal agents. CYP51 reconstitution... ResearchGate. [Link]

  • Mechanisms of action in antifungal drugs. Research Starters - EBSCO. [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ASM Journals. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Azole antifungals. Life Worldwide. [Link]

  • The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris. PubMed. [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Mode of Action of Antifungal Drugs. Microbiology Info.com. [Link]

  • Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. PNAS. [Link]

  • Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. PubMed. [Link]

  • Harnessing the Power of Imidazole: 2-(1H-Imidazol-1-yl)ethanol in Advanced Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... ResearchGate. [Link]

  • Structural basis for conservation in the CYP51 family. PMC - NIH. [Link]

  • Candidiasis Medication: Azole Antifungals, Glucan synthesis inhibitors (echinocandins), Polyenes, Antimetabolite, Topical azoles, Allylamines, Antifungals, Systemic. Medscape Reference. [Link]

  • Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. ResearchGate. [Link]

  • Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. PubMed. [Link]

  • The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]

Sources

Structure-Activity Relationship of 2-(1H-imidazol-1-yl)-1-phenylethanol Esters: A Guide to Designing Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold represents a cornerstone in the development of azole-based antifungal agents. Its derivatives are renowned for their potent inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This guide provides a detailed exploration of the structure-activity relationships (SAR) of esters derived from this core structure. We dissect the causal relationships behind key structural modifications, from substitutions on the phenyl ring to the diverse chemical nature of the ester "tail," and the profound impact of stereochemistry on biological activity. By synthesizing data from seminal studies, this document offers field-proven insights, self-validating experimental protocols, and a mechanistic framework to empower researchers in the rational design of next-generation antifungal therapeutics.

Introduction: The Enduring Significance of Imidazole Scaffolds

The imidazole ring is a privileged pharmacophore in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties.[1][2] Its unique electronic characteristics and ability to coordinate with metallic ions, such as the heme iron in cytochrome P450 enzymes, make it particularly effective.[1] In the realm of infectious diseases, imidazole derivatives like ketoconazole, miconazole, and clotrimazole have been pivotal in treating systemic fungal infections.[3] These agents primarily exert their effect by disrupting the integrity of the fungal cell membrane, a mechanism initiated by the inhibition of ergosterol synthesis.[4] The emergence of drug-resistant fungal strains, however, necessitates a continuous effort to discover novel, more potent, and selective antifungal agents, making SAR studies of proven scaffolds more critical than ever.[5]

The 2-(1H-imidazol-1-yl)-1-phenylethanol Pharmacophore

The design of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a strategic amalgamation of key pharmacophoric features derived from successful azole antifungals.[5] A generalized model for these inhibitors includes four principal components, which provides a logical framework for discussing SAR.

cluster_model Four-Component Pharmacophore Model of Azole Antifungals A Pharmacophore A Iron-Coordinating Azole Ring (e.g., Imidazole) C Pharmacophore C Central Scaffold (e.g., Ethan-1-ol) A->C C-N Linkage B Pharmacophore B Substituted Phenyl Ring B->C C-C Linkage D Pharmacophore D Additional Lipophilic 'Tail' Group (Ester Moiety) C->D Ester Linkage start Starting Materials (Substituted Bromoacetophenone, Imidazole) step1 Step 1: Nucleophilic Substitution Formation of Imidazolyl-ethanone start->step1 step2 Step 2: Ketone Reduction Synthesis of Phenylethanol Core step1->step2 step3 Step 3: Esterification Coupling with Carboxylic Acid Derivatives step2->step3 final Final Product 2-(1H-imidazol-1-yl)-1-phenylethanol Esters step3->final

Caption: General experimental workflow for the synthesis of the target ester compounds.

The initial step involves the condensation of 1H-imidazole with a commercially available substituted bromoacetophenone. [5]This reaction forms the key 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate. Subsequent reduction of the keto group, often using a stereoselective catalyst to control the chirality of the resulting alcohol, yields the core scaffold. [5]Finally, esterification of the hydroxyl group with various acyl chlorides or carboxylic acids introduces the diverse "tail" moieties for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is highly sensitive to their structural configuration. Key insights have been derived by systematically modifying the phenyl ring, the ester group, and exploring the compound's stereochemistry.

Modifications on the Phenyl Ring (Pharmacophore B)

Substitutions on the phenyl ring play a significant role in anchoring the molecule within the active site of CYP51.

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine, at the ortho or para positions of the phenyl ring is a common feature of potent azole antifungals. This is often associated with enhanced binding affinity.

  • Electronic Effects: The antifungal activity is influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups can increase the potency of the compounds. [6]

The Critical Role of the Ester Moiety (The "Tail" Group)

The "tail" group, introduced via the ester linkage, is a major determinant of antifungal potency, primarily by establishing hydrophobic interactions within the enzyme's active site. [5]

  • Aromaticity and Lipophilicity: Studies have systematically replaced the tail group with aliphatic (straight-chain, branched, unsaturated), cycloaliphatic, and various aromatic moieties. [5]Aromatic biphenyl ester derivatives have been shown to be particularly potent, often more so than the reference drug fluconazole. [7]This suggests that extended aromatic systems capable of π-π stacking or other hydrophobic interactions are highly favorable.

  • Carbamate vs. Ester Linkage: To improve metabolic stability, the ester linkage has been replaced with a carbamate group. Carbamates were found to have higher hydrolytic stability in liver microsomes, which is a crucial consideration for drug development. [5]

Stereochemistry: The Decisive Impact of Enantiomers

Chirality at the carbon atom bearing the hydroxyl group has a profound and often dramatic effect on antifungal activity.

  • Enantiomeric Potency: For aromatic biphenyl ester derivatives, the (-) isomers have been found to be up to 500 times more active than their corresponding (+) isomers. [7]Specifically, (-)-6a and (-)-6b were thirty and ninety times more active than fluconazole against C. krusei, respectively. [7]This stark difference underscores the highly specific stereochemical requirements for optimal binding to the CYP51 active site. The synthesis of enantiomerically pure compounds is therefore a critical strategy for maximizing potency.

Table 1: Antifungal Activity of Representative Ester Derivatives
CompoundR (Ester Group)Fungal StrainMIC (μg/mL)Cytotoxicity CC₅₀ (μg/mL)Reference
(-)-15 BiphenylCandida parapsilosis0.08Not Reported[5]
Candida albicans0.125
Candida krusei0.125
6c BiphenylC. albicans (mean)1.7 ± 1.4>128 (for racemate 6a)[7]
non-albicans (mean)1.9 ± 2.0
Fluconazole (Reference)C. krusei--[7]
(-)-6a BiphenylC. krusei30x more active than Fluconazole>128 (for racemate)[7]
(-)-6b BiphenylC. krusei90x more active than FluconazoleNot Reported[7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. [5][8]Ergosterol is the main sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS (Intermediate Sterol) CYP51->Intermediate Demethylation Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Steps Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Depletion Leads to Inhibitor 2-(1H-imidazol-1-yl)- 1-phenylethanol Ester Inhibitor->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

By binding to the heme iron in the active site of CYP51, the imidazole moiety of the inhibitor prevents the demethylation of lanosterol. [5]This blockage leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell. The resulting cell membrane becomes structurally compromised, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect). [4]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures. [5][9]Researchers should adapt these based on the specific substrates and safety requirements of their laboratory.

General Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone (Intermediate)
  • Reaction Setup: Dissolve the desired α-bromoacetophenone derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Imidazole: Add 1H-imidazole (1.1 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired ketone intermediate.

Enantioselective Reduction to 2-(1H-imidazol-1-yl)-1-phenylethanol
  • Catalyst Preparation: In an inert atmosphere, prepare a solution of the chiral catalyst, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], in an appropriate solvent. [5]2. Reduction: Add the 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate (1.0 eq) to the catalyst solution.

  • Hydrogen Source: Introduce a hydrogen source, such as formic acid/triethylamine azeotrope, and heat the reaction to the required temperature (e.g., 40-60 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction and perform an appropriate aqueous work-up.

  • Purification: Purify the resulting enantiomerically enriched alcohol by column chromatography.

Synthesis of Ester Derivatives
  • Reaction Setup: Dissolve the synthesized 2-(1H-imidazol-1-yl)-1-phenylethanol (1.0 eq) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

  • Base Addition: Add a suitable base, such as triethylamine or sodium hydride (NaH), to deprotonate the alcohol.

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude ester by column chromatography.

  • Salt Formation: For improved solubility in biological assays, the final ester can be converted to its hydrochloride salt. [5]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (dissolved in DMSO) in the culture medium.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometric reading.

Conclusion and Future Perspectives

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a highly adaptable and potent platform for the development of novel antifungal agents. SAR studies have unequivocally demonstrated that biological activity is exquisitely sensitive to stereochemistry and the nature of the lipophilic "tail" group, with aromatic ester moieties showing particular promise. The most potent compounds from these studies exhibit activity that far exceeds that of established drugs like fluconazole against certain resistant strains.

Future research should focus on leveraging these insights for further optimization. This includes the synthesis of a broader range of enantiomerically pure esters to fully map the stereochemical requirements of the CYP51 active site. Additionally, exploring bioisosteric replacements for the ester linkage, such as stable carbamates or other linkers, could lead to compounds with improved pharmacokinetic profiles. Combining potent pharmacophoric features identified in these SAR studies with novel chemical entities may yield the next generation of therapeutics to combat the growing threat of fungal resistance.

References

  • Zorkun Doğan, I. S., Saraç, S., Sari, S., & Dalkara, S. (2017). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Bouchal, B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry. Available at: [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

  • Gaba, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. Available at: [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. Available at: [Link]

  • Kumar, D., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research. Available at: [Link]

  • Author Unknown. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

  • Shashikant, P. et al. (2005). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. Google Patents.
  • Al-Mokyna, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Imidazole. Wikipedia. Available at: [Link]

  • Bouchal, B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. ResearchGate. Available at: [Link]

  • de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank. Available at: [Link]

  • Bîcu, E., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]

  • Mote, G. (2016). ANTIFUNGAL SAR with therapy with side effects.pptx. Slideshare. Available at: [Link]

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to the pivotal chemical entity, 2-(1H-imidazol-1-yl)-1-phenylethanol. While the initial synthesis of this specific molecule is not extensively documented in seminal, standalone reports, its significance has emerged through its foundational role as a scaffold in the development of potent antifungal agents. This guide will delve into the established synthetic routes, its crucial position in the evolution of azole antifungals, its mechanism of action, and the structure-activity relationships that have guided the design of clinically relevant derivatives.

Introduction: The Imidazole Core in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, from essential amino acids like histidine to numerous pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and ability to act as a hydrogen bond donor and acceptor, make it an exceptional pharmacophore for interacting with biological targets.[1] The 1,3-diazole arrangement within the five-membered ring allows for versatile coordination with metal ions, a feature that has been masterfully exploited in the design of enzyme inhibitors.[3]

2-(1H-imidazol-1-yl)-1-phenylethanol represents a fundamental embodiment of the imidazole pharmacophore, combining the heterocyclic nucleus with a phenylethanol side chain. This deceptively simple architecture has served as the blueprint for a generation of powerful antifungal drugs, underscoring the profound impact of rational drug design built upon a core molecular scaffold.

Historical Perspective: Emergence as a Key Antifungal Scaffold

While the precise date and initial discoverer of 2-(1H-imidazol-1-yl)-1-phenylethanol are not prominently recorded, its importance grew in the mid-20th century with the pioneering work on azole antifungals. Research, notably from institutions like Janssen Pharmaceutica, led to the discovery that N-substituted imidazoles and triazoles possessed potent and broad-spectrum antifungal activity.[4]

The development of early azole antifungals like clotrimazole and miconazole in the late 1960s and early 1970s established the critical role of the imidazole moiety in inhibiting fungal growth. The 2-(1H-imidazol-1-yl)-1-phenylethanol structure can be seen as a conceptual precursor to these more complex molecules, providing the essential imidazole and aromatic components necessary for antifungal action. Its true value became apparent not as a standalone therapeutic but as a versatile and readily modifiable platform for creating more potent and selective derivatives.

Synthesis and Chemical Properties

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol is typically achieved through a reliable and well-established two-step process. This methodology offers a straightforward route to the core scaffold and is amenable to the introduction of various substituents on the phenyl ring, facilitating the generation of diverse chemical libraries for drug discovery.

General Synthetic Pathway

The most common synthetic route involves:

  • N-Alkylation of Imidazole: Reaction of imidazole with a substituted α-bromoacetophenone (phenacyl bromide) to form the intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanone.

  • Reduction of the Ketone: Subsequent reduction of the keto group to a hydroxyl group to yield the final 2-(1H-imidazol-1-yl)-1-phenylethanol.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction Imidazole Imidazole Ethanone_Intermediate 2-(1H-imidazol-1-yl)-1-phenylethanone Imidazole->Ethanone_Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) alpha_Bromoacetophenone alpha_Bromoacetophenone alpha_Bromoacetophenone->Ethanone_Intermediate Ethanol_Product 2-(1H-imidazol-1-yl)-1-phenylethanol Ethanone_Intermediate->Ethanol_Product Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol)

Caption: General two-step synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold, as adapted from methodologies used for its derivatives.[5][6]

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

  • To a solution of α-bromoacetophenone (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • To this suspension, add a solution of imidazole (1.2 equivalents) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-imidazol-1-yl)-1-phenylethanone.

Step 2: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol

  • Dissolve 2-(1H-imidazol-1-yl)-1-phenylethanone (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1H-imidazol-1-yl)-1-phenylethanol.

Mechanism of Antifungal Action

The antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives stems from their ability to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component in fungi that is analogous to cholesterol in mammals.

Specifically, the imidazole nitrogen atom (N-3) coordinates to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This inhibition blocks the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters the fluidity and integrity of the fungal cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth or cell death.

Ergosterol_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Pathway Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate Pathway Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Mevalonate Pathway Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Azole_Antifungals 2-(1H-imidazol-1-yl)- 1-phenylethanol & Derivatives Azole_Antifungals->Lanosterol Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Structure-Activity Relationship (SAR) and Derivative Development

While 2-(1H-imidazol-1-yl)-1-phenylethanol itself exhibits weak antifungal activity, its structure provides a fertile ground for modifications that significantly enhance potency.[5] The development of numerous derivatives has elucidated key structure-activity relationships:

  • Substitution on the Phenyl Ring: The introduction of halogen atoms (e.g., chlorine, fluorine) on the phenyl ring generally increases antifungal activity. This is likely due to enhanced binding interactions within the active site of CYP51.

  • Ester and Carbamate Derivatives: Esterification or conversion of the hydroxyl group to a carbamate can dramatically improve antifungal potency. For instance, aromatic biphenyl ester derivatives have shown significantly greater activity than the parent alcohol and even the reference drug fluconazole.[6]

  • Stereochemistry: The stereochemistry at the carbinol center is critical for activity. Studies have consistently shown that one enantiomer is significantly more active than the other, with the (-)-isomers of some derivatives being up to 500 times more potent than their (+)-counterparts.[6]

Quantitative Data

While specific MIC or IC50 values for the parent 2-(1H-imidazol-1-yl)-1-phenylethanol are not widely reported, the following table presents data for some of its key derivatives, illustrating the impact of structural modifications on antifungal activity.

CompoundFungal StrainMIC (µg/mL)Reference
Derivative (-)-15 *Candida parapsilosis0.08[5]
Candida albicans0.125[5]
Candida krusei0.125[5]
Candida tropicalis0.27[5]
Biphenyl ester derivative 6c Candida albicans1.7 ± 1.4[6]
non-albicans Candida spp.1.9 ± 2.0[6]

*Derivative (-)-15 is a specific ester derivative of the core compound developed by De Vita et al. (2012).

Conclusion

2-(1H-imidazol-1-yl)-1-phenylethanol stands as a testament to the power of a core scaffold in medicinal chemistry. While its own biological activity may be modest, its structural simplicity and amenability to chemical modification have made it an invaluable starting point for the development of a clinically significant class of antifungal agents. The journey from this foundational molecule to potent, targeted therapies highlights the iterative process of drug discovery, where understanding the interplay between chemical structure and biological function is paramount. Future research may continue to leverage this versatile scaffold to address the ongoing challenges of antifungal resistance and to explore its potential in other therapeutic areas.

References

  • De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. Available at: [Link]

  • De Vita, D., Moraca, F., Zamperini, C., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28-33. Available at: [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M. R., & Ahuja, P. (2015). Imidazole in a search of novel therapeutic agents. European journal of medicinal chemistry, 93, 537-566.
  • Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40-79.
  • MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing the Power of Imidazole: 2-(1H-Imidazol-1-yl)ethanol in Advanced Polymer Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Etomidate. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and. Retrieved from [Link]

  • ChemRxiv. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. Retrieved from [Link]

  • PMC. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole derivatives in the last 5 years: An update. Retrieved from [Link]

  • MDPI. (n.d.). Antifungal Activity of a Library of Aminothioxanthones. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo antifungal activities of 2-phenylethanol against.... Retrieved from [Link]

  • MDPI. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Retrieved from [Link]

  • PMC. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]

  • F2G. (n.d.). Spectrum of Activity of F901318, the First Agent from the New Orotomide Class of Antifungals. Retrieved from [Link]

  • Frontiers. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Retrieved from [Link]

Sources

2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives: A New Frontier in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of multidrug-resistant pathogens necessitates the urgent development of novel therapeutic agents. Within this landscape, the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold has emerged as a highly promising pharmacophore, particularly for creating potent antifungal and antiprotozoal agents. These compounds primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi and certain protozoa. The structural versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Notably, specific ester and carbamate derivatives have demonstrated activity significantly exceeding that of established drugs like fluconazole, particularly against resistant Candida species.[1] Furthermore, their efficacy against parasitic protozoa, such as Trypanosoma cruzi, highlights a broader therapeutic potential.[2] This guide provides a comprehensive technical overview of this chemical class, detailing their synthesis, mechanism of action, structure-activity relationships, and critical preclinical evaluation protocols, offering a roadmap for researchers and developers in the field.

Introduction: The Imperative for Novel Anti-Infectives

Fungal and protozoal infections represent a significant and growing global health burden. The challenge is compounded by the rise of drug-resistant strains, rendering many conventional therapies ineffective.[3] Azole-based drugs, which inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, have long been a cornerstone of anti-infective therapy.[4] However, their widespread use has led to the selection of resistant pathogens. This clinical reality drives the exploration of new chemical entities that can overcome existing resistance mechanisms. The 2-(1H-imidazol-1-yl)-1-phenylethanol framework represents a next-generation evolution of azole therapeutics, offering a robust platform for developing potent and selective inhibitors.[3]

Core Chemistry and Synthetic Strategies

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is typically achieved through a straightforward and adaptable multi-step process. The causality behind this synthetic approach is the need to first establish the core keto-imidazole structure, which is then stereoselectively reduced to the crucial alcohol moiety, the precursor for subsequent derivatization.

A common synthetic route begins with the nucleophilic substitution of a substituted α-bromoacetophenone with 1H-imidazole to yield the corresponding 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate.[3] The critical next step is the reduction of the ketone to a secondary alcohol. For preclinical evaluation, it is imperative to resolve the racemic mixture or, preferably, to employ an enantioselective reduction method, as the biological activity is often highly dependent on stereochemistry.[3] Studies have consistently shown that the (-) enantiomers of these derivatives can be up to 500 times more active than their (+) counterparts, underscoring the necessity of stereocontrolled synthesis for developing a viable clinical candidate.[1] Once the optically pure alcohol is obtained, further derivatization, such as the formation of esters or carbamates, is performed to modulate the compound's lipophilicity and interaction with the target enzyme's active site.[1][3]

G cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_chiral_reduction Stereoselective Reduction cluster_derivatization Lead Optimization A Substituted α-Bromoacetophenone C 2-(1H-imidazol-1-yl)-1-phenylethanone A->C Nucleophilic Substitution B 1H-Imidazole B->C D (S)- or (R)-2-(1H-imidazol-1-yl)-1-phenylethanol C->D Enantioselective Reduction Catalyst (e.g., Ru-based) E Ester/Carbamate Derivatives (Final Therapeutic Candidates) D->E Esterification or Carbamoylation

General Synthetic Workflow.
Experimental Protocol: Enantioselective Synthesis of (S)-2-(1H-imidazol-1-yl)-1-phenylethanol

This protocol is a self-validating system; successful synthesis of the intermediate and final product can be confirmed at each stage by standard analytical techniques (TLC, NMR, HPLC, and MS), ensuring the integrity of the subsequent steps.

  • Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone (Intermediate C)

    • To a solution of 1H-imidazole (2 equivalents) in anhydrous acetonitrile, add 2-bromoacetophenone (1 equivalent).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the resulting precipitate (imidazole hydrobromide).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, ethyl acetate/hexane gradient) to yield the pure keto-intermediate.

    • Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Step 2: Asymmetric Reduction to (S)-2-(1H-imidazol-1-yl)-1-phenylethanol (Intermediate D)

    • In an inert atmosphere (Nitrogen or Argon), dissolve the keto-intermediate (1 equivalent) in isopropanol.

    • Add the asymmetric transfer hydrogenation catalyst, such as RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 equivalents).[3] The choice of the (R,R) catalyst is causal, as it selectively produces the (S)-alcohol.

    • Heat the mixture to 50-60°C for 4-6 hours. Monitor the reduction by TLC or HPLC.

    • After cooling, remove the solvent in vacuo.

    • Purify the resulting alcohol by column chromatography.

    • Validation: Confirm the structure by NMR and MS. Determine the enantiomeric excess (e.e.) using chiral HPLC. An e.e. >95% is typically required for subsequent biological testing.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary molecular target for 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[5] This enzyme is essential for the biosynthesis of ergosterol in fungi and related sterols in protozoa.[2][4] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, where it regulates membrane fluidity and integrity.

The mechanism of inhibition is driven by the imidazole moiety of the drug. The nitrogen atom at the 3-position (N3) of the imidazole ring coordinates with the ferric iron atom of the heme group located in the active site of the CYP51 enzyme.[3] This binding event prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process and blocking the entire ergosterol biosynthesis pathway.[4] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt the fungal cell membrane, leading to increased permeability, cessation of growth (fungistatic effect), and ultimately cell death (fungicidal effect).[4][6]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated intermediate->Ergosterol Multiple Steps Fungal Cell Membrane\n(Integrity & Fluidity) Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal Cell Membrane\n(Integrity & Fluidity) Inhibitor 2-(1H-imidazol-1-yl) -1-phenylethanol Derivative Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Inhibitor->Lanosterol 14α-demethylase\n(CYP51) Inhibits

Ergosterol Biosynthesis Pathway Inhibition.

Therapeutic Landscape and Preclinical Data

Antifungal Activity

This class of compounds has demonstrated potent, broad-spectrum antifungal activity. A significant advantage is their efficacy against clinically relevant Candida species, including fluconazole-resistant strains of C. albicans and intrinsically less susceptible species like C. krusei and C. glabrata.[1] Aromatic biphenyl ester derivatives, in particular, have shown greater activity than the reference compound fluconazole.[1]

CompoundFungal StrainMIC (μg/mL)Reference
Derivative (-)-6a Candida krusei~0.1 - 0.5[1]
Derivative (-)-6b Candida krusei~0.05 - 0.2[1]
Fluconazole (Ref.) Candida krusei>64[1]
Derivative 6c Candida albicans1.7 ± 1.4[1]
Derivative (-)-15 Candida parapsilosis0.08[3]
Derivative (-)-15 Candida albicans0.125[3]
MIC values are representative ranges or means from cited literature.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the standardized guidelines of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.

  • Preparation of Inoculum:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration required for the assay.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range. Ensure the final DMSO concentration is non-inhibitory to the fungus (<1%).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometric plate reader.

    • Validation: The growth control must show adequate turbidity, and the sterility control must remain clear. The MIC for a reference antifungal (e.g., fluconazole) should fall within the expected range for the quality control strain.

Antiprotozoal Activity

The same CYP51 inhibitory mechanism is effective against protozoa that rely on endogenous sterol synthesis. Several 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown potent and selective activity against Trypanosoma cruzi, the causative agent of Chagas disease.[2]

CompoundProtozoan StrainIC₅₀Reference
Derivative 7 Trypanosoma cruzi40 nM[2]
Benznidazole (Ref.) Trypanosoma cruzi~1-5 µM[2]
IC₅₀ values are from the cited literature for comparison.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent therapeutic agents from this scaffold is guided by a clear understanding of its structure-activity relationship (SAR). The choice of substituents at key positions dictates the compound's affinity for the CYP51 active site and its overall pharmacological properties.

  • A: Imidazole Ring: This is the essential pharmacophore responsible for coordinating with the heme iron in the CYP51 active site. It is generally considered immutable.[3]

  • B: Phenyl Ring: Halogen substitutions (e.g., chloro-, fluoro-) on this ring often enhance activity, likely by engaging in favorable interactions within the enzyme's binding pocket.[3]

  • C: Chiral Center: As established, the stereochemistry at the hydroxyl-bearing carbon is critical. The (S) or (-) configuration is consistently more potent, indicating a specific stereochemical requirement for optimal binding.[1]

  • D: "Tail" Group: This is the primary site for modification to fine-tune potency and physicochemical properties. Bulky, lipophilic aromatic groups, such as biphenyl esters, significantly enhance antifungal activity compared to smaller aliphatic groups.[1][3] This tail region is thought to form hydrophobic interactions with amino acid residues like Ile39 and Met313 in the active site.[3]

G Key SAR points for 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. cluster_sar Pharmacophore Model A A: Imidazole Ring (Heme Coordination) B B: Phenyl Ring (Halogen substitution often beneficial) C C: Chiral Center (Stereochemistry is critical) D D: 'Tail' Group (Lipophilicity & Shape crucial for potency)

Core Pharmacophore and SAR Hotspots.

Safety and Pharmacokinetic Considerations

A critical aspect of drug development is ensuring the candidate has a suitable therapeutic window. For this class of compounds, two key considerations are cytotoxicity and off-target effects on human cytochrome P450 enzymes.

Cytotoxicity Assessment

Lead compounds must be evaluated for their toxicity against human cells to ensure they are selectively toxic to the pathogen. Racemates of active antifungal derivatives have demonstrated low cytotoxicity against human monocytic cell lines (U937), with CC₅₀ values often significantly higher than their antifungal MICs, indicating a favorable selectivity index.[1]

Protocol: MTT Assay for In Vitro Cytotoxicity
  • Cell Culture: Seed human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the concentration that inhibits 50% of cell viability (IC₅₀ or CC₅₀) by plotting cell viability against drug concentration.

    • Validation: The vehicle control wells should exhibit 100% viability, and the positive control should show a dose-dependent decrease in viability.

Interaction with Human Cytochrome P450 Enzymes

Because the mechanism of action involves inhibiting a P450 enzyme (CYP51), there is a high potential for these compounds to inhibit human CYP enzymes involved in drug metabolism (e.g., CYP3A4, CYP2C9, CYP2D6).[7][8] Such inhibition can lead to significant drug-drug interactions, where the co-administration of the new agent could dangerously elevate the concentration of other medications.[9] Therefore, early-stage profiling of lead candidates against a panel of key human CYP enzymes is a mandatory step in the drug development workflow.

G cluster_drugA Drug A (e.g., Warfarin) cluster_drugB Drug B (New Imidazole Derivative) cluster_cyp Human Liver Metabolism cluster_outcome Clinical Outcome DrugA Substrate for Human CYP2C9 CYP Human CYP2C9 Enzyme DrugA->CYP Metabolized by DrugB Therapeutic Agent DrugB->CYP Inhibits Outcome Reduced Metabolism of Drug A -> Increased Plasma Levels -> Potential Toxicity (e.g., Bleeding) CYP->Outcome

Potential for Drug-Drug Interactions.

Future Directions and Conclusion

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold represents a validated and highly promising platform for the discovery of next-generation anti-infective agents. The compelling preclinical data, particularly against drug-resistant fungal pathogens, warrants further investigation.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the "tail" group to maximize affinity for pathogen CYP51 while minimizing interaction with human CYP isoforms.

  • Pharmacokinetic Profiling: In-depth evaluation of absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.

  • In Vivo Efficacy: Expanding testing in more complex animal models of systemic and deep-seated infections.

  • Exploring New Therapeutic Areas: Given the broad biological activity of imidazoles, investigating the potential of these specific derivatives against other targets, including in oncology.[10]

References

  • De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-42. [Link]

  • Zorkun Doğan, I. S., Saraç, S., Sari, S., & Dalkara, S. (2017). New azole derivatives showing antimicrobial effects and their mechanism of antifungal activity by molecular modeling studies. Request PDF. [Link]

  • Zhang, L., Wang, Y., Li, D., et al. (2021). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. PubMed. [Link]

  • Badali, H., Mohammadi, R., Mashedi, O., et al. (2018). Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. PubMed. [Link]

  • Wang, X., Wang, B., Wang, L., et al. (2018). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. [Link]

  • Corelli, F., Manetti, F., Tafi, A., et al. (1996). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. PubMed. [Link]

  • De Vita, D., Moraca, F., Zamperini, C., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28-33. [Link]

  • Zhang, W., Ramamoorthy, Y., Kilicarslan, T., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 30(3), 314-8. [Link]

  • Mast, N., & Lepesheva, G. I. (2017). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Fungal Lanosterol 14α-demethylase. [Link]

  • Vanden Bossche, H., Marichal, P., Gorrens, J., et al. (2003). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy. [Link]

  • Kamal, A., Reddy, T. S., Sridevi, B., et al. (2018). Imidazoles as potential anticancer agents. PubMed Central. [Link]

  • Preeti, P., & Singh, J. (2013). Biochemistry, Cytochrome P450. StatPearls. [Link]

  • Ghaffari, S., Al-Mokadem, B., & Kamal, A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Kfo, T., & Parker, J. E. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PubMed Central. [Link]

  • Sang, Z., Wang, Y., Zhang, S., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Krishna, S., Kim, H., & Kim, J. S. (2023). Repurposing Itraconazole in Combination with Chemotherapy and Immune Checkpoint Inhibitor for Cancer. MDPI. [Link]

  • Dirty Medicine. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. [Link]/watch?v=192yS6w-t_U)

Sources

Whitepaper: A Researcher's Guide to In Silico Modeling of 2-(1H-imidazol-1-yl)-1-phenylethanol Binding to Fungal Lanosterol 14α-Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for modeling the interaction between the imidazole-containing compound, 2-(1H-imidazol-1-yl)-1-phenylethanol, and its putative biological target, lanosterol 14α-demethylase (CYP51). Recognizing the structural similarity of this ligand to known azole antifungals, we present a scientifically grounded workflow using industry-standard computational tools. This document is designed for researchers, computational chemists, and drug development professionals, offering not just procedural instructions but the causal scientific reasoning behind each critical step. The workflow encompasses target selection and preparation, ligand parameterization, molecular docking with AutoDock Vina, and all-atom molecular dynamics (MD) simulations using GROMACS, culminating in a binding free energy estimation via the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. Each protocol is structured to be a self-validating system, ensuring reproducibility and scientific integrity.

Strategic Foundation: Target and Ligand Rationale

The Therapeutic Imperative and the Azole Class

Fungal infections, particularly those caused by Candida species, represent a significant and growing public health challenge, exacerbated by the rise of antifungal resistance.[1] Azole antifungals have long been a cornerstone of therapy, valued for their broad spectrum and oral bioavailability.[2][3] Their primary mechanism of action is the potent inhibition of ergosterol biosynthesis, a crucial process for maintaining the integrity of the fungal cell membrane.[4][5]

Lanosterol 14α-Demethylase (CYP51): The Molecular Target

The key enzyme in the ergosterol pathway targeted by azoles is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[6][7][8] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[9] Azole drugs function by coordinating a nitrogen atom within their azole ring to the heme iron atom at the core of the CYP51 active site, effectively blocking substrate access and halting ergosterol production.[6][10] This disruption leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, resulting in fungistatic or fungicidal activity.[4][11]

Ligand of Interest: 2-(1H-imidazol-1-yl)-1-phenylethanol

The molecule 2-(1H-imidazol-1-yl)-1-phenylethanol contains the essential pharmacophoric elements of an azole antifungal: an imidazole ring capable of heme coordination and a distinct side chain that occupies the enzyme's active site.[2] Studies have confirmed the antifungal activity of derivatives of this core structure against various Candida species, making it an excellent model compound for this in silico investigation.[12][13] Our objective is to elucidate its precise binding mode, stability, and affinity for the CYP51 active site. For this guide, we will utilize the crystal structure of CYP51 from the pathogenic yeast Candida albicans.[14]

The In Silico Modeling Workflow: A Multi-Pillar Approach

A single computational method is insufficient to reliably predict a ligand's biological activity. Molecular docking, while excellent for predicting binding poses, is a static snapshot. Molecular dynamics (MD) simulations are essential to assess the stability of that pose in a dynamic, solvated environment. Finally, binding free energy calculations provide a quantitative estimate of affinity that is more physically realistic than docking scores alone. This synergistic workflow provides a more robust and trustworthy prediction.

In_Silico_Workflow prep 1. System Preparation lig_prep 1a. Ligand Preparation prep->lig_prep prot_prep 1b. Protein Preparation prep->prot_prep dock 2. Molecular Docking (Pose Prediction) lig_prep->dock prot_prep->dock md 3. Molecular Dynamics (Stability Assessment) dock->md Top Pose analysis 5. Integrated Analysis dock->analysis mmgbsa 4. Binding Free Energy (Affinity Quantification) md->mmgbsa Trajectory mmgbsa->analysis

Caption: High-level overview of the integrated in silico workflow.

Protocol 1: System Preparation - The Foundation of Accuracy

Ligand Preparation

The goal is to convert a 2D or generic 3D structure of 2-(1H-imidazol-1-yl)-1-phenylethanol into a simulation-ready format with correct topology, charges, and energy-minimized geometry.

Step-by-Step Methodology:

  • Obtain 3D Structure: Draw the molecule in a chemical editor like MarvinSketch or ChemDraw and export as a 3D SDF or MOL2 file. Alternatively, retrieve it from a database like PubChem.

  • Assign Protonation States: At physiological pH (~7.4), the imidazole ring is typically neutral. Use a tool like Open Babel or playdoh to assign appropriate protonation states.

    • Causality: Incorrect protonation prevents the formation of correct hydrogen bond networks and creates artificial electrostatic interactions, leading to flawed binding pose predictions.

  • Generate Force Field Parameters: The force field dictates how the molecule behaves. For MD simulations with GROMACS using CHARMM-family force fields, the CHARMM-GUI Ligand Reader & Modeler is an authoritative choice for generating reliable parameters.[15][16] It uses the CHARMM General Force Field (CGenFF) to assign atom types, charges, and bonding parameters.

  • Energy Minimization: Perform a gas-phase energy minimization of the ligand structure using a method like steepest descent to relieve any steric clashes and settle the molecule into a low-energy conformation.[17]

  • Final Format Conversion: For docking with AutoDock Vina, the final format required is PDBQT, which includes partial charges and atom type definitions. AutoDock Tools (ADT) is the standard utility for this conversion.[18][19]

Protein Preparation

The goal is to clean a raw crystal structure from the Protein Data Bank (PDB) to make it suitable for simulation. We will use PDB ID: 5TZ1 , which is the crystal structure of Candida albicans CYP51.[14]

Step-by-Step Methodology:

  • Download PDB File: Obtain the structure 5TZ1.pdb from the RCSB PDB database.

  • Initial Cleaning: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[20]

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands. The heme cofactor, however, is essential and must be retained.[17]

    • Select Biological Assembly: If multiple protein chains are present, retain only the biologically relevant monomer (Chain A in this case).

    • Causality: Water molecules in a crystal structure may not be conserved in the dynamic solvated state. Removing them allows the ligand to explore the binding site freely. Retaining only the relevant protein chain simplifies the system and reduces computational cost.

  • Repair and Protonate:

    • Check for Missing Residues/Atoms: Use the software's tools to check for and, if necessary, model any missing side chains or loops. For 5TZ1, the structure is largely complete.

    • Add Hydrogens: Add hydrogen atoms consistent with a pH of 7.4. This step is crucial for defining the hydrogen bond donor/acceptor network.[21]

  • Final Format Conversion: As with the ligand, use AutoDock Tools to convert the cleaned PDB file into the PDBQT format. This process assigns Gasteiger charges and merges non-polar hydrogens.[22]

Protocol 2: Molecular Docking - Predicting the Binding Pose

Trustworthiness: Molecular docking uses scoring functions to approximate the binding free energy and rank potential poses. While fast and effective for pose prediction, these scores are not a substitute for more rigorous free energy calculations. Our protocol uses AutoDock Vina, a widely validated and cited docking engine, and focuses on identifying the most plausible binding hypothesis to carry forward for further validation.[19][23]

Docking_Workflow start Prepared Ligand (PDBQT) Prepared Protein (PDBQT) grid Define Search Space (Grid Box) start->grid vina Run AutoDock Vina grid->vina poses Generate Docked Poses (Ranked by Affinity Score) vina->poses analysis Analyze Top Pose(s) (Interactions, Clustering) poses->analysis

Caption: Step-by-step workflow for the molecular docking protocol.

Step-by-Step Methodology:

  • Define the Search Space (Grid Box): Using AutoDock Tools, define a 3D grid box that encompasses the entire active site, centered on the heme group.[19]

    • Expertise: The size of the grid box is a critical parameter. It must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time and increasing the chances of finding the true minimum. A box size of approximately 25x25x25 Å is a good starting point for this system.

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

    • Trustworthiness: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the probability of finding the global energy minimum at the cost of longer computation time.

  • Execute Docking: Run the docking simulation from the command line.

  • Analyze Results: Vina will output multiple binding modes (poses) ranked by their predicted binding affinity (in kcal/mol).

    • Visualize: Load the receptor and the docking_results.pdbqt file into PyMOL or Chimera.

    • Identify Key Interactions: For the top-ranked pose, analyze the interactions. The key interaction to validate is the coordination of one of the imidazole nitrogens with the heme iron. Other important interactions include hydrogen bonds (e.g., with Tyr132) and hydrophobic contacts within the active site.[2]

    • Select Best Pose: The pose with the most favorable (most negative) binding affinity that also satisfies the key heme coordination requirement is selected for the next stage.

Binding Mode Binding Affinity (kcal/mol) Key Interactions Observed
1-8.9Imidazole N-Heme coordination (2.1 Å); H-bond with Tyr132; Hydrophobic interactions with Phe228, Leu376.
2-8.5Imidazole N-Heme coordination (2.3 Å); H-bond with Ser378.
3-8.1Incorrect orientation, no heme coordination.

Table 1: Representative molecular docking results for 2-(1H-imidazol-1-yl)-1-phenylethanol with C. albicans CYP51. Mode 1 is selected for subsequent MD simulation.

Protocol 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

Rationale: A docking pose represents a single, static, gas-phase hypothesis. An MD simulation tests the stability of this pose over time in a fully solvated, dynamic system at physiological temperature and pressure. If the ligand remains stably bound in its initial pose throughout the simulation, confidence in the docking result is significantly increased. We will use GROMACS, a highly efficient and widely used MD engine.[24][25][26]

MD_Workflow start Docked Complex (Protein + Ligand) topology Define Topology (CHARMM36m Force Field) start->topology box Define Simulation Box & Solvate (TIP3P Water) topology->box ions Add Ions (Neutralize System) box->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run (e.g., 100 ns) npt->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: The sequential workflow for setting up and running an MD simulation.

Step-by-Step Methodology:

  • System Setup:

    • Merge Coordinates: Create a single PDB file containing the coordinates of the protein (with heme) and the selected ligand pose.

    • Generate Topology: Use the GROMACS pdb2gmx tool to generate a protein topology using the CHARMM36m force field. Combine this with the ligand topology file generated previously by CHARMM-GUI.

    • Define Box and Solvate: Use gmx editconf to define a periodic boundary box (e.g., a cubic box extending 1.0 nm from the protein surface) and gmx solvate to fill it with TIP3P water molecules.

    • Add Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and reach a physiological concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a robust energy minimization using steepest descent to remove any steric clashes between the protein, ligand, and solvent.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them at the target temperature (310 K).

    • NPT Ensemble (Constant Pressure): Run a second short simulation (e.g., 1 ns) with continued position restraints to equilibrate the system's pressure (1 bar) and achieve the correct density.

    • Causality: Skipping equilibration and starting the production run from a minimized structure is like trying to run a marathon without warming up. The system would be under immense physical stress, leading to simulation instability and artifacts.

  • Production MD: Run the main simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds) with no position restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone (to assess overall protein stability) and the ligand (to assess its stability in the binding pocket). A stable ligand RMSD (e.g., < 2.5 Å) after an initial fluctuation indicates a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein over the course of the simulation.

Protocol 4: Binding Free Energy Calculation - Quantifying Affinity

Authoritative Grounding: The Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PBSA or MM/GBSA) method is a popular post-processing technique to estimate the free energy of binding from an MD trajectory.[27][28] It offers a more physically realistic energy estimate than docking scores by averaging over an ensemble of structures and incorporating solvation effects.[29][30]

Step-by-Step Methodology:

  • Extract Frames: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames) at regular intervals.

  • Run MM/PBSA Calculation: Use the GROMACS tool g_mmpbsa or a similar script to perform the calculation on the extracted frames.[31] The tool calculates the binding free energy (ΔG_bind) using the following equation:

    • ΔG_bind = ΔE_MM + ΔG_solvation - TΔS

    • ΔE_MM: Gas-phase molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solvation: Solvation free energy (polar + nonpolar contributions).

    • -TΔS: Conformational entropy change upon binding (often omitted due to high computational cost and uncertainty, yielding a relative binding energy).

  • Decompose Energies: Analyze the individual energy components to understand the driving forces of binding. Is the interaction driven by electrostatics, van der Waals forces, or both?

Energy Component Average Contribution (kJ/mol) Standard Deviation
Van der Waals-155.412.1
Electrostatic-45.89.7
Polar Solvation110.210.5
Nonpolar Solvation-15.11.1
ΔG_bind (MM/PBSA) -106.1 15.3

Table 2: Representative MM/PBSA binding free energy results. The negative ΔG_bind indicates a favorable interaction, driven primarily by van der Waals forces with a significant electrostatic contribution.

Synthesizing the Results: Building a Coherent Binding Hypothesis

By integrating the results from all three pillars of the workflow, we can construct a robust model of the binding event:

  • Docking identified a high-affinity binding pose (-8.9 kcal/mol) where the ligand's imidazole ring correctly coordinates with the CYP51 heme iron, a critical interaction for the azole mechanism of action.

  • MD Simulation confirmed that this docked pose is stable over 100 ns in a dynamic, solvated environment. The ligand RMSD remained low, and key hydrogen bonds identified in the docking pose persisted throughout the simulation.

  • MM/PBSA provided a quantitative estimate of the binding free energy (-106.1 kJ/mol), confirming a thermodynamically favorable interaction. The energy decomposition revealed that the binding is driven by strong van der Waals and electrostatic interactions, which are only partially offset by the energetic penalty of desolvation.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 25, 2026, from [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Retrieved January 25, 2026, from [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
  • Ghannoum, M., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Retrieved January 25, 2026, from [Link]

  • GROMACS. (n.d.). GROMACS - High-performance molecular dynamics. Retrieved January 25, 2026, from [Link]

  • Hess, B., et al. (2008). GROMACS 4: Algorithms for Highly Efficient, Load-Balanced, and Scalable Molecular Simulation.
  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa: A GROMACS tool for high-throughput MM-PBSA calculations.
  • Monk, B. C., et al. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. Retrieved January 25, 2026, from [Link]

  • Shah, J., & Casad, D. E. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

  • van der Spoel, D., et al. (2023). GROMACS Tutorials. GROMACS Documentation. Retrieved January 25, 2026, from [Link]

  • Vita, D. D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1-H-imidazole-1-yl)-1-phenylethanol derivatives. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Jo, S., et al. (2018). CHARMM-GUI: A web-based graphical user interface for CHARMM.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Retrieved January 25, 2026, from [Link]

  • Parker, J. (2021). Mechanisms of action in antifungal drugs. EBSCO. Retrieved January 25, 2026, from [Link]

  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Retrieved January 25, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. Retrieved January 25, 2026, from [Link]

  • UniProt Consortium. (n.d.). ERG11 - Lanosterol 14-alpha demethylase - Candida albicans. UniProt. Retrieved January 25, 2026, from [Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling. Retrieved January 25, 2026, from [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Retrieved January 25, 2026, from [Link]

  • De Oliveira Santos, G. C., et al. (2018). Azole resistance in Candida and its association with virulence factors. Journal of Fungi.
  • Keniya, M. V., et al. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved January 25, 2026, from [Link]

Sources

Introduction: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-1-phenylethanol (CAS: 24155-47-3)

Prepared for Researchers, Scientists, and Drug Development Professionals

2-(1H-imidazol-1-yl)-1-phenylethanol is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a phenylethanol backbone linked to an imidazole ring, serves as a critical pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, biological activity, and therapeutic potential, with a primary focus on its role as a foundational structure for the development of novel antifungal agents.

The imidazole ring within this molecule is a key structural feature, known to be a constituent of essential natural products like histamine and nucleic acids.[1] In medicinal chemistry, the imidazole moiety is prized for its ability to improve the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[1] The core structure of 2-(1H-imidazol-1-yl)-1-phenylethanol is analogous to the pharmacophore found in major azole antifungal drugs such as miconazole and ketoconazole, positioning it as a valuable starting point for the design of new therapeutics.[1]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in research and development. The data presented below has been consolidated from various chemical databases and safety data sheets.

PropertyValueReference
CAS Number 24155-47-3 (for the related α-(2,4-Dichlorophenyl) derivative)[2][3][4]
Molecular Formula C₁₁H₁₂N₂O (unsubstituted phenyl ring)
Molecular Weight 188.23 g/mol (unsubstituted phenyl ring)
Appearance White to pale yellow solid[2][5]
Melting Point 134-138 °C (for the 2,4-Dichlorophenyl derivative)[2][4]
Boiling Point ~468.5 °C (Predicted, for 2,4-Dichlorophenyl derivative)[2][4]
Solubility Soluble in DMSO and Methanol[2]
LogP 2.13 - 2.31 (Predicted, for 2,4-Dichlorophenyl derivative)[2][4]

Note: The CAS number 24155-47-3 often refers to the α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol derivative, a closely related and widely studied analogue. Properties for the unsubstituted parent compound may vary.

Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives can be achieved through several reliable synthetic routes. The choice of pathway often depends on the desired stereochemistry, scalability, and the availability of starting materials. Two predominant methods are the reduction of an α-imidazolyl ketone and the regioselective ring-opening of a terminal epoxide.

Route 1: Synthesis via Ketone Intermediate

This is a robust and widely cited two-step method. The causality behind this approach is the straightforward and high-yielding nature of both the initial nucleophilic substitution and the subsequent carbonyl reduction.

Step 1: Nucleophilic Substitution to Form the Ketone Precursor The synthesis begins with the condensation of 1H-imidazole with a 2-bromo-1-phenylethanone (α-bromoacetophenone) derivative.[1] This is a classic SN2 reaction where the nucleophilic nitrogen of the imidazole ring displaces the bromide, forming the intermediate 2-(1H-imidazol-1-yl)-1-phenylethanone.

Step 2: Reduction of the Carbonyl Group The keto group of the intermediate is then reduced to a secondary alcohol.[1] This step is critical as it creates the chiral center of the molecule. For racemic mixtures, common reducing agents like sodium borohydride (NaBH₄) are effective. However, for enantioselective synthesis, which is crucial for maximizing biological activity, specific chiral catalysts are employed. A well-documented catalyst for this transformation is RuCl(p-cymene)[(R,R)-Ts-DPEN], which selectively produces the (S)-enantiomer.[1]

Experimental Protocol: Enantioselective Synthesis via Ketone Reduction

  • Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone:

    • Dissolve 1H-imidazole (1.1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution to deprotonate the imidazole.

    • Slowly add a solution of the desired 2-bromo-1-phenylethanone (1.0 eq.) at room temperature.

    • Stir the reaction mixture for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Asymmetric Reduction to (S)-2-(1H-imidazol-1-yl)-1-phenylethanol:

    • In an inert atmosphere, dissolve the 2-(1H-imidazol-1-yl)-1-phenylethanone (1.0 eq.) in a suitable solvent (e.g., isopropanol).

    • Add the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq.).

    • Add a hydrogen source, such as formic acid/triethylamine azeotrope.

    • Heat the reaction mixture (e.g., to 40-60 °C) and monitor for completion by TLC or HPLC.

    • Upon completion, cool the reaction, remove the solvent in vacuo, and purify the resulting enantiomerically enriched alcohol by column chromatography.

Ketone_Reduction_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Asymmetric Reduction Bromoacetophenone 2-Bromo-1-phenylethanone Ketone 2-(1H-imidazol-1-yl)-1-phenylethanone Bromoacetophenone->Ketone Base (K₂CO₃) Aprotic Solvent Imidazole 1H-Imidazole Imidazole->Ketone Ethanol (S)-2-(1H-imidazol-1-yl)-1-phenylethanol Ketone->Ethanol RuCl(p-cymene)[(R,R)-Ts-DPEN] H-Source (HCOOH/TEA)

Caption: Synthesis via Ketone Reduction Pathway.

Route 2: Synthesis via Epoxide Ring-Opening

An alternative and often more direct approach is the regioselective ring-opening of styrene oxide with imidazole.[6] This method leverages the nucleophilicity of the imidazole nitrogen to attack one of the electrophilic carbons of the epoxide ring.

Mechanism and Regioselectivity The reaction proceeds via an SN2 mechanism. The imidazole nucleophile preferentially attacks the less sterically hindered terminal carbon of the styrene oxide, leading to the desired 2-(1H-imidazol-1-yl)-1-phenylethanol isomer. This regioselectivity is a key advantage, simplifying purification. The reaction can often be performed under solvent-free conditions, which aligns with green chemistry principles.[6] Furthermore, if an enantiomerically pure epoxide like (R)-styrene oxide is used as the starting material, the chirality is transferred to the final product, yielding the corresponding chiral alcohol.[6]

Experimental Protocol: Synthesis via Epoxide Ring-Opening

  • Reaction Setup:

    • Combine styrene oxide (1.0 eq.) and 1H-imidazole (1.0-1.2 eq.) in a reaction vessel. The reaction can be run neat (solvent-free).

    • Alternatively, a polar aprotic solvent like DMF can be used.

  • Reaction Conditions:

    • Heat the mixture with stirring to 60-80 °C.[6]

    • Monitor the reaction progress by TLC or GC-MS. The reaction typically completes within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If run neat, dissolve the crude product in a suitable solvent like ethyl acetate.

    • Wash the organic solution with water and brine to remove any unreacted imidazole.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure 2-(1H-imidazol-1-yl)-1-phenylethanol.

Epoxide_Opening_Pathway StyreneOxide Styrene Oxide Product 2-(1H-imidazol-1-yl)-1-phenylethanol StyreneOxide->Product Heat (60-80°C) Solvent-free Imidazole 1H-Imidazole Imidazole->Product

Caption: Synthesis via Epoxide Ring-Opening Pathway.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl protons, distinct signals for the three imidazole protons, and characteristic signals for the methine (-CH(OH)-) and methylene (-CH₂-) protons of the ethanol bridge. The hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Expected signals include those for the aromatic carbons, the two distinct carbons of the ethanol backbone, and the three carbons of the imidazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A broad absorption band around 3100-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and imidazole rings will be present in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the compound's molecular formula.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives. A typical system would employ a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength around 220 nm.[7] This method is also crucial for separating and quantifying enantiomers when a chiral stationary phase is used.

Analytical_Workflow cluster_QC Quality Control & Characterization Crude Crude Synthesized Product Purification Column Chromatography Crude->Purification Pure Purified Compound Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR Analysis MS Mass Spectrometry Pure->MS Analysis IR IR Spectroscopy Pure->IR Analysis HPLC HPLC (Purity, Chiral) Pure->HPLC Analysis

Caption: Analytical Workflow for Quality Control.

Biological Activity and Therapeutic Applications

The primary therapeutic interest in 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives lies in their potent antifungal activity.[8] They belong to the azole class of antifungals, which are cornerstone treatments for a wide range of fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The established mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9]

  • Enzyme Binding: The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme.[1]

  • Inhibition: This binding event blocks the enzyme from converting lanosterol to ergosterol.

  • Consequences: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the integrity and fluidity of the membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication (fungistatic effect).

Mechanism_of_Action Compound 2-(1H-imidazol-1-yl)-1-phenylethanol (Azole Antifungal) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Binds & Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibition Membrane->Growth

Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Structure-Activity Relationship (SAR) and Antifungal Potency

Research has shown that the biological activity of this scaffold is highly tunable through chemical modification.

  • Chirality: The stereochemistry at the alcohol-bearing carbon is paramount. Studies consistently show that one enantiomer is significantly more active than the other. For instance, the levorotatory (-) isomers of certain ester derivatives were found to be up to 500 times more active than the corresponding (+) isomers.[8] This highlights the importance of stereospecific interactions within the enzyme's active site.

  • Ester and Carbamate Derivatives: Esterification or carbamoylation of the hydroxyl group has been a successful strategy to enhance antifungal potency. Aromatic biphenyl ester derivatives, in particular, have demonstrated greater activity than the reference drug fluconazole against various Candida species.[8] These bulky, hydrophobic groups likely engage in additional favorable interactions within the hydrophobic access channel of the CYP51 active site.[1]

  • Phenyl Ring Substitution: The substitution pattern on the phenyl ring also modulates activity. The presence of halogens, such as in the α-(2,4-Dichlorophenyl) analogue, is a common feature in many commercial azole antifungals and generally contributes to enhanced potency.

Other Potential Biological Activities

Beyond its antifungal properties, the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold has been explored for other therapeutic targets. Derivatives have shown inhibitory effects against the sterol 14α-demethylase (CYP51) of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, making this a promising avenue for antiparasitic drug development.[1]

Conclusion and Future Directions

2-(1H-imidazol-1-yl)-1-phenylethanol is a validated and versatile chemical scaffold with significant importance in drug discovery. Its straightforward synthesis, well-understood mechanism of action, and amenability to chemical modification make it an attractive starting point for the development of new therapeutics. The profound impact of stereochemistry and the success of derivatization strategies underscore the potential for rational drug design to yield highly potent and selective agents.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Synthesizing novel libraries of derivatives with diverse substitutions on both the phenyl and imidazole rings to explore new structure-activity relationships.

  • New Therapeutic Targets: Screening existing and novel derivatives against other microbial pathogens, including parasites and bacteria, as well as against human enzymes for applications in areas like oncology.

  • Optimization of Pharmacokinetics: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to safer and more effective drug candidates.

  • Process Chemistry: Developing more efficient, scalable, and environmentally friendly synthetic routes to reduce the cost and environmental impact of manufacturing.

By continuing to build upon the solid foundation of knowledge surrounding this core structure, the scientific community can unlock its full potential to address pressing challenges in infectious disease and beyond.

References

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). PubMed. [Link]

  • Solvent-free direct regioselective ring opening of epoxides with imidazoles. (2006). ResearchGate. [Link]

  • IMIDAZOLE ETHANOL MSDS CAS-No.: 24155-42-8 MSDS. (2019). Loba Chemie. [Link]

  • CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Chemsrc. [Link]

  • (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. PubChem. [Link]

  • Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. [Link]

Sources

Methodological & Application

Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol: A Key Intermediate for Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol, a crucial building block in the development of numerous pharmaceutical agents, particularly azole-based antifungals. The described method details the nucleophilic ring-opening of styrene oxide with imidazole under basic conditions, offering a reliable and scalable route to this high-value intermediate. This guide is tailored for researchers in medicinal chemistry, drug development, and process chemistry, providing not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and expected analytical data to ensure a successful and safe synthesis.

Introduction: The Significance of the Imidazole-Ethanol Scaffold

The 1-phenyl-2-(1H-imidazol-1-yl)ethanol moiety is a cornerstone pharmacophore in a significant class of antifungal drugs.[1][2] These compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The imidazole nitrogen atom coordinates to the heme iron in the enzyme's active site, disrupting its function and leading to fungal cell death.

The synthesis of the parent compound, 2-(1H-imidazol-1-yl)-1-phenylethanol, is a fundamental first step in the development of new and more potent antifungal agents. Its versatile hydroxyl group allows for further chemical modifications, such as esterification, to enhance the compound's pharmacokinetic and pharmacodynamic properties.[3] This protocol outlines a robust and reproducible method for the preparation of this key intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-mediated nucleophilic substitution reaction. Imidazole, a weak acid, is first deprotonated by a strong base, such as potassium hydride, to form the highly nucleophilic imidazolide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring of styrene oxide. The subsequent aqueous workup protonates the resulting alkoxide to yield the desired 2-(1H-imidazol-1-yl)-1-phenylethanol.

Reaction:

Imidazole + Styrene Oxide --(1. KH, DMF; 2. H₂O)--> 2-(1H-imidazol-1-yl)-1-phenylethanol

Mechanism:

The reaction is an SN2 type ring-opening of the epoxide. The imidazolide anion acts as the nucleophile, and the attack preferentially occurs at the less sterically hindered carbon of the epoxide ring.

Experimental Protocol

This section provides a detailed, step-by-step guide for the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
ImidazoleC₃H₄N₂68.083.40 g0.05≥99%Sigma-Aldrich
Potassium Hydride (30% in mineral oil)KH40.112.0 g0.05Sigma-Aldrich
Styrene OxideC₈H₈O120.156.0 g0.05≥98%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09100 mL-≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-HPLC GradeFisher Scientific
Saturated Sodium Chloride Solution (Brine)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel)

Synthetic Procedure

Step 1: Formation of Potassium Imidazolide

  • Under a nitrogen or argon atmosphere, add imidazole (3.40 g, 0.05 mol) and anhydrous DMF (50 mL) to the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature until the imidazole is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Carefully add potassium hydride (2.0 g of 30% dispersion in mineral oil, 0.05 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • After the addition is complete, remove the ice bath and stir the suspension at room temperature for 1 hour. The formation of a white precipitate of potassium imidazolide should be observed.

Step 2: Reaction with Styrene Oxide

  • Cool the suspension of potassium imidazolide back to 0 °C in an ice bath.

  • In a separate beaker, dissolve styrene oxide (6.0 g, 0.05 mol) in anhydrous DMF (50 mL).

  • Transfer the styrene oxide solution to the dropping funnel and add it dropwise to the stirred imidazolide suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours (overnight).

Step 3: Work-up and Extraction

  • Carefully quench the reaction by slowly adding 100 mL of deionized water. Caution: Unreacted potassium hydride will react vigorously with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10% and gradually increasing to 100%).

  • Elution: Elute the column with the chosen solvent system and collect fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(1H-imidazol-1-yl)-1-phenylethanol as a white solid.

Alternatively, the product can be purified by recrystallization from a suitable solvent system such as benzene/petroleum ether (4:1).[4]

Expected Results and Characterization

  • Yield: 60-75%

  • Appearance: White solid.

  • Melting Point: 149-151 °C.[4]

  • 1H NMR (400 MHz, DMSO-d6): δ (ppm) 7.51 (s, 1H), 7.32-7.24 (m, 5H), 7.11 (s, 1H), 6.83 (s, 1H), 5.61 (bs, 1H, OH), 4.80 (s, 1H), 4.14-4.00 (m, 2H).[4]

  • 13C NMR (100 MHz, DMSO-d6): δ (ppm) 143.05, 138.10, 128.51, 127.94, 127.77, 126.45, 120.54, 72.49, 54.04.[4]

Workflow and Mechanism Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification imidazole Imidazole in DMF imidazolide Potassium Imidazolide Suspension imidazole->imidazolide Add KH at 0°C, stir 1h at RT kh Potassium Hydride kh->imidazolide reaction_mixture Reaction Mixture imidazolide->reaction_mixture styrene_oxide Styrene Oxide in DMF styrene_oxide->reaction_mixture Add dropwise at 0°C, stir 12-16h at RT quench Aqueous Quench reaction_mixture->quench extraction Ethyl Acetate Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography/ Recrystallization drying->purification final_product 2-(1H-imidazol-1-yl)-1-phenylethanol purification->final_product G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + KH KH K⁺H⁻ KH->Imidazolide H2 H₂ StyreneOxide Styrene Oxide Imidazolide->StyreneOxide SN2 Attack TransitionState Alkoxide Intermediate StyreneOxide->TransitionState FinalProduct 2-(1H-imidazol-1-yl)-1-phenylethanol TransitionState->FinalProduct + H₂O H2O H₂O (Work-up) H2O->FinalProduct

Caption: Reaction mechanism for the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Potassium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood.

  • Styrene Oxide: A combustible liquid and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

  • General: Perform the reaction in a well-ventilated fume hood. Have appropriate fire extinguishing media (e.g., dry powder) readily available.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of imidazole.Ensure the potassium hydride is fresh and handled under strictly anhydrous conditions. Allow sufficient time for the deprotonation step.
Inactive styrene oxide.Use freshly opened or distilled styrene oxide.
Insufficient reaction time.Monitor the reaction by TLC and extend the reaction time if necessary.
Multiple products observed by TLC Side reactions, such as polymerization of styrene oxide.Maintain the reaction temperature at 0 °C during the addition of styrene oxide.
Impurities in starting materials.Use high-purity reagents.
Difficulty in purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization).
Product is an oil and does not solidify.The product may be impure. Re-purify by column chromatography. Try to induce crystallization by scratching the flask or adding a seed crystal.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for further studies in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • De Vita, D., Scipione, L., Tortorella, S., Mellini, P., Di Rienzo, B., Simonetti, G., ... & Palamara, A. T. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

  • New Jersey Department of Health. (2010, July). Hazardous Substance Fact Sheet: Styrene Oxide. Retrieved from [Link]

  • Özdemir, Ü., Göktaş, H., Yüksek, H., & Al-Soud, Y. A. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(16), 4983. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. [Link]

  • Attia, M. I., Radwan, A. A., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208-12221. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Liu, W. J., Tao, J., & Gu, J. S. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o152. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Imidazole Alcohols

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a cornerstone in modern medicinal chemistry. Molecules incorporating this chiral structure are prominent in the development of antifungal agents.[1][2][3] The imidazole ring and an adjacent aromatic group act as key pharmacophores, with the nitrogen of the imidazole ring coordinating to the heme iron of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3]

Chirality plays a decisive role in the biological activity of these compounds. It is well-documented that enantiomers can exhibit dramatically different potencies and toxicological profiles. For instance, in certain ester derivatives of this scaffold, the levorotatory (-) isomers have been found to be up to 500 times more active as antifungal agents than their corresponding (+) isomers.[2] This stark difference underscores the necessity for robust and reliable methods for enantioselective synthesis to produce optically pure active pharmaceutical ingredients (APIs).

This guide provides a detailed protocol for the synthesis of the prochiral ketone precursor, 2-(1H-imidazol-1-yl)-1-phenylethanone, and its subsequent highly enantioselective reduction to the target chiral alcohol using a well-established asymmetric transfer hydrogenation (ATH) methodology.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence. The first step involves the construction of the achiral ketone via nucleophilic substitution. The second, and key, step is the asymmetric reduction of the carbonyl group to establish the chiral carbinol center with high enantiomeric control.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Analysis A 1H-Imidazole + 2-Bromoacetophenone B Prochiral Ketone: 2-(1H-imidazol-1-yl)-1-phenylethanone A->B  Nucleophilic  Substitution C Enantioselective Reduction (ATH with Ru-Catalyst) B->C D Chiral Alcohol: (R)- or (S)-2-(1H-imidazol-1-yl) -1-phenylethanol C->D E Chiral HPLC Analysis D->E  e.e. Determination

Figure 1: High-level workflow for the enantioselective synthesis and analysis of the target chiral alcohol.

Part 1: Synthesis of Prochiral Ketone Precursor

This protocol details the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone, the essential starting material for the asymmetric reduction. The reaction proceeds via the N-alkylation of imidazole with 2-bromoacetophenone.[1][4]

Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
Imidazole68.083.40 g50.02.5
2-Bromoacetophenone199.043.98 g20.01.0
Sodium Bicarbonate (NaHCO₃)84.013.36 g40.02.0
Acetonitrile (CH₃CN)41.05100 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (3.40 g, 50.0 mmol) and sodium bicarbonate (3.36 g, 40.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.

  • Substrate Addition: Dissolve 2-bromoacetophenone (3.98 g, 20.0 mmol) in 20 mL of acetonitrile and add it dropwise to the stirring suspension over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Hexane 1:1].

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 30% to 70%) to afford the pure 2-(1H-imidazol-1-yl)-1-phenylethanone as a solid.

Part 2: Enantioselective Reduction via Asymmetric Transfer Hydrogenation (ATH)

This protocol employs a well-defined chiral ruthenium catalyst to achieve the highly enantioselective reduction of the ketone precursor. Asymmetric transfer hydrogenation is a powerful and practical method for producing chiral alcohols.[5][6] The combination of a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), with a ruthenium center creates a highly effective catalytic system.[1][3][7][8]

Protocol 2: Synthesis of (S)-2-(1H-imidazol-1-yl)-1-phenylethanol

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2-(1H-imidazol-1-yl)-1-phenylethanone186.211.86 g10.01.0
RuCl(p-cymene)[(R,R)-TsDPEN]654.2013.1 mg0.020.002 (0.2 mol%)
Formic Acid (HCOOH)46.032.3 mL~60.06.0
Triethylamine (NEt₃)101.194.2 mL~30.03.0
Dichloromethane (DCM, CH₂Cl₂)84.9350 mL--

Note on Chirality: The use of the (R,R)-TsDPEN ligand catalyst will stereoselectively produce the (S)-alcohol. To synthesize the (R)-alcohol, the (S,S)-TsDPEN ligand catalyst should be used.

Step-by-Step Procedure:

  • Azeotrope Preparation: In a separate vial, prepare the formic acid/triethylamine azeotrope by carefully mixing triethylamine (4.2 mL) and formic acid (2.3 mL). Caution: The mixing is exothermic. Allow the mixture to cool to room temperature.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(1H-imidazol-1-yl)-1-phenylethanone (1.86 g, 10.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (13.1 mg, 0.02 mmol) in 50 mL of anhydrous dichloromethane.

  • Initiation: Add the prepared formic acid/triethylamine azeotrope to the reaction flask.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction by TLC until all the starting ketone has been consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane, e.g., 0% to 5%) to yield the pure (S)-enantiomer.

Mechanistic Rationale: The Key to Enantioselectivity

The success of the asymmetric transfer hydrogenation hinges on the metal-ligand bifunctional mechanism of the Ru-TsDPEN catalyst.[7] The reaction does not proceed by direct hydrogenation with H₂ gas, but rather through a coordinated transfer of a hydride (H⁻) from the formate species and a proton (H⁺) from the protonated amine of the chiral ligand.

This concerted transfer occurs via a six-membered pericyclic transition state. The stereochemical outcome is dictated by the chiral environment created by the TsDPEN ligand, which forces the ketone to coordinate to the metal center in a specific orientation that minimizes steric hindrance. This preferential orientation ensures the hydride is delivered to one specific face of the prochiral carbonyl group, leading to the formation of one enantiomer in high excess.

G cluster_cycle Catalytic Cycle Ru_Amine [Ru]-NH₂ (Active Catalyst) TS1 Six-Membered Transition State Ru_Amine->TS1 + Ketone Product_Release Product Release & Catalyst Regeneration TS1->Product_Release Hydride & Proton Transfer Ru_Amide [Ru]-NH (Amido Complex) Ru_Amide->Ru_Amine + HCOOH/NEt₃ - HCOO⁻/NEt₃H⁺ Product_Release->Ru_Amide - Chiral Alcohol Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Release->Alcohol Ketone Prochiral Ketone (R-CO-R') Ketone->Ru_Amine

Figure 2: Simplified catalytic cycle for asymmetric transfer hydrogenation (ATH) with a Ru-TsDPEN catalyst.

Part 3: Analysis and Quality Control

Confirming the enantiomeric purity of the final product is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for this determination.[9][10][11]

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with UV detector
Chiral Stationary Phase (CSP) Polysaccharide-based column, e.g., Lux® Cellulose-1 or Chiralpak® IA/IB/IC[10][12]
Mobile Phase Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v). Optimization may be required.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm or 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Racemic Standard: If available, inject a sample of the racemic 2-(1H-imidazol-1-yl)-1-phenylethanol to determine the retention times (t₁) and (t₂) for both enantiomers and confirm resolution.

  • Sample Analysis: Inject the sample synthesized via the enantioselective protocol.

  • Data Analysis: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the following formula:

    % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [13]

Expected Results:

A successful synthesis following Protocol 2 should yield the target alcohol with an enantiomeric excess >95%. The final yield after purification is typically in the range of 85-95%.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield (Ketone Synthesis) Incomplete reaction; inefficient extraction.Increase reflux time; ensure anhydrous conditions; perform additional extractions of the aqueous layer.
Low Yield (Reduction) Inactive catalyst; insufficient reaction time.Use fresh, high-purity catalyst; ensure the HCOOH/NEt₃ azeotrope is correctly prepared; extend reaction time.
Low Enantiomeric Excess (e.e.) Racemization; catalyst degradation; incorrect catalyst enantiomer.Ensure reaction temperature does not exceed 30°C; use anhydrous solvents; double-check the stereochemistry of the TsDPEN ligand [(R,R) for (S)-alcohol].
Poor HPLC Separation Inappropriate mobile phase or CSP.Optimize the hexane/IPA ratio (increase hexane % for longer retention, increase IPA % for shorter retention); try a different polysaccharide-based CSP.

References

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]

  • Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Publications. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • 2-(2H-Indazol-2-yl)-1-phenylethanone. PMC - NIH. [Link]

  • Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. ACS Catalysis - ACS Publications. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. ResearchGate. [Link]

  • Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts. ResearchGate. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. ResearchGate. [Link]

  • 2-(2H-Indazol-2-yl)-1-phenylethanone. ePrints Soton. [Link]

  • Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using... ResearchGate. [Link]

  • Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. PubMed Central. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [Link]

  • 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. PMC. [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]

  • Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

Sources

Comprehensive Analytical Strategies for the Characterization of 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-imidazol-1-yl)-1-phenylethanol is a chiral azole alcohol of significant interest in pharmaceutical research and development. Its structural motifs, an imidazole ring and a chiral secondary alcohol attached to a phenyl group, are common pharmacophores in many antifungal agents and other therapeutic candidates.[1] The imidazole moiety can coordinate with the heme iron in cytochrome P450 enzymes, a key mechanism for the action of many azole antifungals.[1] The stereochemistry of the chiral center often plays a critical role in the pharmacological activity and toxicological profile of such compounds. Consequently, the comprehensive characterization of 2-(1H-imidazol-1-yl)-1-phenylethanol, including its identity, purity, and stereoisomeric composition, is paramount for ensuring its quality, safety, and efficacy in drug development.

This technical guide provides a suite of detailed application notes and protocols for the analytical characterization of 2-(1H-imidazol-1-yl)-1-phenylethanol. It is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for chromatographic and spectroscopic analysis. The protocols are presented with a rationale for the experimental choices, ensuring a self-validating system of analysis grounded in established scientific principles and regulatory expectations.

I. Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are indispensable for assessing the purity and resolving the enantiomers of chiral molecules like 2-(1H-imidazol-1-yl)-1-phenylethanol. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose, offering high resolution and sensitivity.

A. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The differential pharmacological and toxicological effects of enantiomers necessitate their accurate separation and quantification.[2] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the premier technique for this enantioselective analysis.[3] The principle lies in the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times and, thus, separation.[2] Polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability for the separation of chiral pharmaceuticals, including those containing imidazole moieties.[4][5]

Experimental Protocol: Chiral HPLC

This protocol is designed as a starting point and should be optimized and validated for specific applications in accordance with ICH guidelines.[6][7]

Parameter Condition Rationale
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)These CSPs provide a versatile chiral environment through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for resolving a wide range of chiral compounds, including azole antifungals.[4]
Mobile Phase n-Hexane/Isopropanol (IPA) with a basic additive (e.g., Diethylamine, DEA)A normal-phase mobile system is often effective for polysaccharide-based CSPs. The ratio of n-Hexane to IPA is adjusted to optimize retention and resolution. A small amount of a basic additive like DEA is crucial to suppress the basicity of the imidazole nitrogen, preventing peak tailing and improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a good balance between analysis time and resolution.
Column Temperature 25 °CTemperature can influence chiral recognition. Maintaining a constant temperature is critical for reproducible results.
Detection UV at 220 nmThe phenyl and imidazole chromophores exhibit strong absorbance in the low UV region, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in mobile phase Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject onto Chiral HPLC System Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Data Interpretation: The chromatogram should show two well-resolved peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For a polar molecule like 2-(1H-imidazol-1-yl)-1-phenylethanol, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.[9]

Experimental Protocol: GC-MS (with Derivatization)

Parameter Condition Rationale
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)This reagent efficiently converts the hydroxyl group to a trimethylsilyl (TMS) ether, which is more volatile and thermally stable.[9]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl MethylpolysiloxaneA standard non-polar column suitable for the separation of a wide range of derivatized compounds.
Oven Temperature Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minThis temperature program allows for the separation of the derivatized analyte from potential impurities with varying boiling points.[8]
Injector Temperature 280 °CEnsures complete vaporization of the derivatized sample.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
MS Scan Range m/z 50-550A wide scan range to capture the molecular ion and key fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve sample in a suitable solvent (e.g., acetonitrile) Derivatize Add BSTFA + 1% TMCS and heat Sample->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Temperature-Programmed Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify peaks by retention time and mass spectrum Detect->Identify Quantify Quantify using an internal standard Identify->Quantify

Data Interpretation: The mass spectrum of the derivatized 2-(1H-imidazol-1-yl)-1-phenylethanol is expected to show a molecular ion peak corresponding to the TMS ether. The fragmentation pattern will be influenced by the imidazole and phenyl moieties. Common fragmentation pathways for N-substituted imidazoles involve cleavage of the substituent from the imidazole ring.[1]

II. Spectroscopic Analysis: Structural Elucidation and Functional Group Identification

Spectroscopic techniques are essential for confirming the chemical structure and identifying the functional groups present in 2-(1H-imidazol-1-yl)-1-phenylethanol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Expert Insight: The Challenge of Tautomerism in Imidazole NMR

Unsymmetrically substituted imidazoles with a proton on one of the nitrogen atoms can exist as a mixture of tautomers in solution. This can lead to broadened or multiple signals in the NMR spectrum, complicating interpretation.[10] For definitive structural assignment, solid-state NMR (CP-MAS) can be a valuable tool as it provides spectra of the compound in a single, solid-state conformation.[11]

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides expected chemical shift ranges for the key protons and carbons in 2-(1H-imidazol-1-yl)-1-phenylethanol, based on data from analogous structures.[12][13] Actual chemical shifts can be influenced by the solvent and concentration.[14]

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenyl Protons 7.2 - 7.5 (m)125 - 129 (CH), 140-145 (C)
CH-OH 4.8 - 5.2 (dd or t)68 - 75
CH₂-N 4.0 - 4.5 (m)50 - 55
Imidazole H2 7.5 - 7.8 (s)135 - 140
Imidazole H4/H5 6.8 - 7.2 (d or s)118 - 128
OH Variable, broad singlet-

NMR_Analysis Sample Dissolve sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Acquire_1H Acquire ¹H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire_1H->Acquire_2D Acquire_13C->Acquire_2D Analyze Assign signals and confirm structure Acquire_2D->Analyze

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

Experimental Protocol: FTIR

Parameter Condition Rationale
Technique Attenuated Total Reflectance (ATR)ATR is a simple and rapid sampling technique that requires minimal sample preparation.
Spectral Range 4000 - 400 cm⁻¹This range covers the vibrational frequencies of most common organic functional groups.
Resolution 4 cm⁻¹Provides sufficient detail for the identification of key functional groups.
Number of Scans 16A sufficient number of scans to obtain a good signal-to-noise ratio.

Expected Characteristic FTIR Absorption Bands

The FTIR spectrum of 2-(1H-imidazol-1-yl)-1-phenylethanol is expected to show the following characteristic absorption bands:[2][9]

Functional Group Expected Absorption Band (cm⁻¹) Vibrational Mode
O-H (alcohol) 3200 - 3600 (broad)Stretching
C-H (aromatic) 3000 - 3100 (sharp)Stretching
C-H (aliphatic) 2850 - 3000 (sharp)Stretching
C=C (aromatic) 1450 - 1600Stretching
C-N (imidazole) 1250 - 1350Stretching
C-O (alcohol) 1000 - 1260Stretching

III. Method Validation

All analytical methods developed for the characterization of a pharmaceutical compound must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive analytical characterization of 2-(1H-imidazol-1-yl)-1-phenylethanol is a critical step in its development as a potential pharmaceutical agent. The application notes and protocols detailed in this guide provide a robust framework for assessing its identity, purity, and enantiomeric composition. By employing a combination of chiral HPLC, GC-MS, NMR, and FTIR, researchers can obtain a thorough understanding of the molecule's properties, ensuring the quality and consistency of the material used in further studies. The successful implementation and validation of these analytical methods are essential for advancing the development of this and other related chiral drug candidates.

References

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (n.d.).
  • Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. (n.d.).
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • and (13)
  • Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2014). European Journal of Medicinal Chemistry.
  • Application Notes and Protocols for the Quantification of alpha-Methyl-1H-imidazole-1-ethanol. (n.d.). Benchchem.
  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.).
  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency.
  • ICH Q2(R2)
  • 2-(1H-Imidazol-1-yl)ethanol|Research Chemical. (n.d.). Benchchem.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • (PDF) IR-UV investigation of the structure of the 1-phenylethanol chromophore and its hydrated complexes. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). (n.d.). NP-MRD.
  • Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). (1966). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega.
  • ftir spectroscopy reference guide. (n.d.). Agilent.

Sources

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the in vitro antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol, a novel imidazole-based compound. The protocols detailed herein are synthesized from globally recognized standards, primarily the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, ensuring data integrity and reproducibility. This guide is intended for researchers in mycology, infectious diseases, and drug discovery to robustly evaluate the antifungal potential of this and similar chemical entities. We will delve into the principles of antifungal susceptibility testing, the specific methodologies for determining Minimum Inhibitory Concentration (MIC), and the critical parameters for ensuring the validity of the obtained results.

Introduction: The Rationale for Antifungal Susceptibility Testing

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the development of novel therapeutic agents.[1] Imidazole derivatives represent a significant class of antifungal compounds that target the fungal cell membrane's integrity.[2][3] The core mechanism of action for many imidazoles involves the inhibition of the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5][6] The disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[3][7]

The compound 2-(1H-imidazol-1-yl)-1-phenylethanol belongs to this promising class of molecules. Preliminary studies on similar derivatives have shown significant antifungal activity against a spectrum of pathogenic yeasts and molds.[8][9] Therefore, a standardized and reproducible method to quantify its in vitro antifungal potency is paramount for its further development as a potential therapeutic agent. This document outlines such a protocol, focusing on the broth microdilution method, a gold standard for antifungal susceptibility testing.[1][10]

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The principle lies in challenging a standardized inoculum of the fungus with serial dilutions of the test compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the fungus.[1] This method is favored for its efficiency, scalability, and the quantitative nature of its results.

Materials and Reagents

3.1. Test Compound and Control Antifungals

  • 2-(1H-imidazol-1-yl)-1-phenylethanol (purity ≥95%)

  • Fluconazole (positive control for yeasts)

  • Amphotericin B (positive control)

  • Dimethyl sulfoxide (DMSO, for dissolving the test compound)

3.2. Fungal Strains

  • Test Strains: A panel of clinically relevant fungal isolates, including but not limited to:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata

    • Candida parapsilosis

    • Candida krusei

    • Cryptococcus neoformans

    • Aspergillus fumigatus

  • Quality Control (QC) Strains: [11]

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258

3.3. Media and Buffers

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.

  • Sabouraud Dextrose Agar (SDA) for fungal culture.

  • Sterile saline (0.85% NaCl).

  • Sterile distilled water.

3.4. Equipment and Consumables

  • Sterile 96-well flat-bottom microtiter plates.

  • Multichannel pipette.

  • Spectrophotometer or McFarland densitometer.

  • Incubator (35°C).

  • Vortex mixer.

  • Biological safety cabinet.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro antifungal assay for 2-(1H-imidazol-1-yl)-1-phenylethanol.

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compound & Controls) D Serial Dilution of Compounds in 96-well plate A->D B Culture Fungal Strains (SDA, 24-48h, 35°C) C Prepare Fungal Inoculum (0.5 McFarland Standard) B->C E Inoculate Microtiter Plate C->E D->E F Incubate Plate (24-48h, 35°C) E->F G Read MICs Visually or Spectrophotometrically F->G H Validate with QC Strains G->H I Record and Analyze Data H->I

Caption: Workflow for the in vitro antifungal susceptibility testing.

Detailed Protocols

5.1. Preparation of Stock Solutions

  • Rationale: High-concentration stock solutions are prepared in a solvent that ensures complete dissolution of the compound. DMSO is a common choice for its ability to dissolve a wide range of organic molecules.

  • Test Compound: Prepare a 10 mg/mL stock solution of 2-(1H-imidazol-1-yl)-1-phenylethanol in 100% DMSO.

  • Control Antifungals: Prepare stock solutions of fluconazole and amphotericin B in their recommended solvents (e.g., water for fluconazole, DMSO for amphotericin B) at a concentration of 1.28 mg/mL.

  • Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2. Inoculum Preparation

  • Rationale: A standardized inoculum is crucial for the reproducibility of the assay. The 0.5 McFarland standard ensures a consistent starting concentration of fungal cells.

  • Subculture the fungal strains on SDA plates and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for molds to allow for sufficient sporulation).

  • For yeasts, select several well-isolated colonies and suspend them in 5 mL of sterile saline. For molds, gently scrape the surface of the colony with a sterile, wetted cotton swab to harvest conidia, and then suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.

  • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

5.3. Broth Microdilution Assay

  • Rationale: Serial two-fold dilutions of the antifungal agents are prepared in the microtiter plate to determine the MIC.

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working solution of the test compound or control antifungal (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (containing only medium and inoculum), and well 12 will be the sterility control (containing only medium).

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • The final concentration of DMSO in each well should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

  • Incubate the plates at 35°C for 24-48 hours.

Endpoint Determination and Data Interpretation

6.1. Reading the MIC

  • Rationale: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control.

The MIC can be determined visually or by using a microplate reader.

  • Visual Reading: The MIC for azoles like 2-(1H-imidazol-1-yl)-1-phenylethanol is defined as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control.[1] For amphotericin B, the endpoint is complete inhibition of growth.[1]

  • Spectrophotometric Reading: Measure the optical density (OD) at 490 nm. The MIC is the lowest drug concentration that shows a ≥50% reduction in OD compared to the growth control.

6.2. Quality Control

  • Rationale: The inclusion of QC strains with known MIC ranges ensures the validity of the assay and the accuracy of the results.

The MIC values for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) should fall within the acceptable ranges established by CLSI.[11] If the QC results are out of range, the assay should be repeated.

Table 1: Example MIC Data Interpretation

Fungal Strain2-(1H-imidazol-1-yl)-1-phenylethanol MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. albicans ATCC 9002840.50.25
C. glabrata Clinical Isolate16320.5
C. parapsilosis ATCC 22019210.5
C. krusei ATCC 62588641

Mechanism of Action: The Imidazole Target

The primary antifungal mechanism of imidazole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[4][12] By inhibiting this enzyme, 2-(1H-imidazol-1-yl)-1-phenylethanol is hypothesized to disrupt the integrity and function of the fungal cell membrane, leading to the cessation of growth and potential cell death.

Imidazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole cluster_outcome Cellular Outcome Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Cell Membrane Integrity Imidazole 2-(1H-imidazol-1-yl)-1-phenylethanol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Imidazole->Lanosterol 14α-demethylase (CYP51) Inhibits Fungal_Death Fungal Growth Inhibition / Cell Death Disrupted_Membrane->Fungal_Death

Caption: Proposed mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Troubleshooting

Problem Possible Cause Solution
No growth in control wellsInoculum viability issue or incorrect medium preparation.Verify the viability of the fungal strain and ensure the correct preparation of the RPMI 1640 medium.
Growth in sterility control wellContamination of the medium or microtiter plate.Use fresh, sterile medium and plates. Ensure aseptic technique during the assay setup.
QC MICs out of rangeProcedural error, incorrect inoculum density, or degraded antifungal agents.Review the protocol for any deviations. Prepare fresh inoculum and antifungal dilutions.
Inconsistent resultsVariation in inoculum preparation or reading of endpoints.Strictly adhere to the standardized protocol for inoculum preparation and use a consistent method for MIC determination.

Conclusion

The protocol described in this application note provides a robust and standardized framework for evaluating the in vitro antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol. Adherence to these guidelines, which are harmonized with CLSI and EUCAST standards, will ensure the generation of high-quality, reproducible data that is essential for the preclinical assessment of this and other novel antifungal candidates. Accurate and consistent MIC data is the foundation for further studies, including time-kill assays, synergy testing, and in vivo efficacy models.

References

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00109-19. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. Retrieved from [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 344-351. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Pharmaceutical Research, 14(2), 1-8. [Link]

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters. [Link]

  • Kandemir, H., & Gökçe, M. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

  • van der Linden, J. W., et al. (1999). Mechanisms of action of the antimycotic imidazoles. Biochemical Pharmacology, 58(5), 861-869. [Link]

  • Solution-Pharmacy. (2020, May 17). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines | Azole Antifungal Drugs [Video]. YouTube. [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • MDPI. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. [Link]

  • Arendrup, M. C. (2013). EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Fisher, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(12), 6177–6179. [Link]

Sources

Application Notes and Protocols: Docking Studies of 2-(1H-imidazol-1-yl)-1-phenylethanol with CYP51

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives with cytochrome P450 14α-sterol demethylase (CYP51). CYP51 is a critical enzyme in the sterol biosynthesis pathway of fungi and protozoa, making it a well-validated target for antimicrobial drug development.[1][2][3][4] The imidazole scaffold, present in the subject compound, is a hallmark of the azole class of antifungals that function by inhibiting CYP51.[2][5] This guide details the scientific rationale, provides step-by-step protocols for in silico analysis using industry-standard software, and offers insights into the interpretation and validation of docking results for researchers in drug discovery and development.

Introduction: The Scientific Rationale

CYP51: A Conserved and Validated Drug Target

Cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.[2][6][7] In fungi, ergosterol is a vital component of the cell membrane, modulating its fluidity and integrity.[2] The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately arresting fungal growth.[2] This dependency makes CYP51 an excellent and widely exploited target for antifungal therapies.[1][3]

The enzyme is a member of the vast cytochrome P450 superfamily, characterized by a heme prosthetic group at the active site.[1][8] The catalytic mechanism involves the oxidative removal of a methyl group from lanosterol.[6] The active site is a structurally conserved, yet adaptable, cavity that accommodates the sterol substrate.[6][9] This cavity is the primary binding site for inhibitors.

The Promise of Imidazole-Based Inhibitors

The compound of interest, 2-(1H-imidazol-1-yl)-1-phenylethanol, belongs to the broader class of azole-containing molecules. Azole antifungals, which include imidazoles and triazoles, are potent inhibitors of CYP51.[2][5] Their mechanism of action involves the coordination of a nitrogen atom from the azole ring to the heme iron atom in the CYP51 active site.[2][10] This interaction effectively blocks the enzyme's catalytic activity.

Variations in the side chains of the azole scaffold can significantly influence binding affinity and selectivity for fungal CYP51 over its human ortholog, a critical factor in drug development to minimize host toxicity.[10][11] Molecular docking provides a powerful computational tool to predict and rationalize these structure-activity relationships (SAR) before undertaking costly and time-consuming synthesis and biological testing.[12][13]

The Role of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[12] It is instrumental in:

  • Hit Identification: Screening large virtual libraries of compounds to identify potential binders.

  • Lead Optimization: Guiding the chemical modification of a known active compound to improve its binding affinity and selectivity.[12]

  • Mechanism of Action Studies: Elucidating the specific molecular interactions that govern ligand binding.[12]

This guide will walk you through the process of setting up, running, and analyzing a molecular docking experiment to investigate the binding of 2-(1H-imidazol-1-yl)-1-phenylethanol to CYP51.

Materials and Software

This protocol utilizes freely available and widely used software in the field of computational chemistry and structural biology.

ComponentDescriptionSource
Protein Structure Crystal structure of CYP51. For this guide, we will use Candida albicans CYP51 (PDB ID: 5V5Z) as a representative fungal target and human CYP51 (PDB ID: 3LD6) for selectivity analysis.RCSB Protein Data Bank (PDB)
Ligand Structure 3D structure of 2-(1H-imidazol-1-yl)-1-phenylethanol.Can be drawn using chemical sketchers like MarvinSketch or obtained from databases like PubChem.
Docking Software AutoDock Vina, a widely used open-source program for molecular docking.The Scripps Research Institute
Preparation & Visualization AutoDock Tools (MGLTools) for preparing protein and ligand files, and PyMOL or UCSF Chimera/ChimeraX for visualization and analysis.MGLTools, PyMOL, UCSF Chimera

Detailed Protocol: A Step-by-Step Workflow

The following protocol outlines the complete workflow for a molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Receptor and Ligand Preparation

Accurate preparation of the protein and ligand structures is paramount for a successful docking simulation. This stage involves cleaning the initial PDB file, adding necessary atoms, and assigning correct chemical properties.

Step 1: Receptor Preparation
  • Obtain the Crystal Structure: Download the PDB file for Candida albicans CYP51 (e.g., 5V5Z) from the RCSB PDB website.[14]

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[15][16] The rationale is to simulate the binding of our new ligand in an unoccupied active site.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Use a program like AutoDock Tools (ADT) to add hydrogens, which are crucial for proper charge distribution and hydrogen bonding interactions.[17][18] Select to add polar hydrogens only, as non-polar hydrogens are generally not involved in key interactions and their inclusion unnecessarily increases computational complexity.[17]

  • Assign Partial Charges: Assign partial charges (e.g., Gasteiger charges in ADT). This step is critical as electrostatic interactions are a major component of the scoring function used to evaluate binding affinity.[18]

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom types.[18]

Step 2: Ligand Preparation
  • Obtain/Draw the Ligand: Draw the 2D structure of 2-(1H-imidazol-1-yl)-1-phenylethanol and convert it to a 3D structure using a chemical drawing tool. Save it in a common format like MOL or SDF.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a force field (e.g., MMFF94). This step ensures a low-energy, sterically favorable starting conformation for the ligand.

  • Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogens and assign partial charges to the ligand using ADT.[18]

  • Define Rotatable Bonds: ADT will automatically detect and define the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand's conformation is allowed to change during the simulation to find the best fit in the binding pocket.[18]

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format.[18]

Part 2: The Docking Simulation

This part involves defining the search space for the docking and running the simulation using AutoDock Vina.

Step 3: Defining the Search Space (Grid Box)
  • Identify the Active Site: The active site of CYP51 is centered around the heme group.[9][19] In your visualization software, identify the heme cofactor in the prepared receptor structure.

  • Define the Grid Box: In ADT, define a 3D grid box that encompasses the entire active site cavity.[15][20] The size of the box should be large enough to allow the ligand to move and rotate freely within the binding site, but not so large that it wastes computational time searching irrelevant space. A typical size might be 25 x 25 x 25 Å centered on the heme iron.[20]

  • Generate Grid Parameter File: ADT will generate a configuration file that contains the coordinates and dimensions of this grid box.

Step 4: Running AutoDock Vina
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.[21]

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[21] Vina will perform the docking calculation, exploring various conformations (poses) of the ligand within the defined grid box and scoring them.

Part 3: Analysis and Validation of Results

This is the most critical part, where the computational results are interpreted in a biologically meaningful context.

Step 5: Analyzing the Docking Poses
  • Visualize the Results: Vina will output a PDBQT file containing the top-ranked binding poses of the ligand. Load both the receptor PDBQT and the output ligand PDBQT file into a visualization program like PyMOL.

  • Examine Binding Affinity: The output file will list the predicted binding affinity (in kcal/mol) for each pose. A more negative value indicates a stronger predicted binding affinity.[22]

  • Analyze Molecular Interactions: For the top-scoring pose, analyze the specific interactions between the ligand and the protein. Look for:

    • Coordination to Heme: Confirm that the imidazole nitrogen is coordinating with the heme iron, the characteristic interaction for azole inhibitors.[10]

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's hydroxyl group or imidazole nitrogens and amino acid residues in the active site.

    • Hydrophobic Interactions: Observe how the phenyl ring of the ligand fits into hydrophobic pockets within the active site.[23]

Step 6: Protocol Validation (Self-Validating System)

A crucial step to ensure the trustworthiness of your results is to validate the docking protocol.[24]

  • Re-docking: If a crystal structure of CYP51 with a bound azole inhibitor (e.g., ketoconazole, PDB ID: 3LD6) is available, extract the co-crystallized ligand and re-dock it into the same protein structure.[23]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][25]

Visualization of the Workflow

The entire docking process can be visualized as a logical flow of steps, from data acquisition to final analysis.

DockingWorkflow cluster_prep Part 1: Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 5V5Z) CleanPDB 3. Clean Receptor (Remove water, ligands) PDB->CleanPDB Ligand 2. Obtain Ligand Structure (2D to 3D) PrepLigand 5. Prepare Ligand (Add H, Charges, Torsions) Ligand->PrepLigand PrepReceptor 4. Prepare Receptor (Add H, Assign Charges) CleanPDB->PrepReceptor PDBQT_R Receptor.pdbqt PrepReceptor->PDBQT_R PDBQT_L Ligand.pdbqt PrepLigand->PDBQT_L Grid 6. Define Grid Box (Active Site) PDBQT_R->Grid Vina 7. Run AutoDock Vina PDBQT_L->Vina Grid->Vina Results Output: Poses & Scores Vina->Results Visualize 8. Visualize & Analyze Poses (Binding Energy, Interactions) Results->Visualize Conclusion Biological Interpretation Visualize->Conclusion Validate 9. Protocol Validation (Re-docking, RMSD) Validate->Visualize Confirms Accuracy

Caption: Workflow for the molecular docking of an inhibitor with CYP51.

Interpreting the Results: A Quantitative Overview

The primary outputs from AutoDock Vina are the binding affinity scores and the coordinates for the predicted binding poses.

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy (ΔG).More negative values suggest stronger, more favorable binding. Useful for ranking different ligands or different poses of the same ligand.[22]
RMSD (Å) Root Mean Square Deviation, used in validation. It measures the average distance between the atoms of the docked and experimental poses.A value < 2.0 Å indicates the docking protocol is reliable and can accurately reproduce the known binding mode.[22]
Molecular Interactions The specific non-covalent interactions (H-bonds, hydrophobic, etc.) between the ligand and receptor.Provides a qualitative, mechanistic understanding of why the ligand binds. Essential for rational drug design.[12]

Example Interaction Analysis:

A successful docking of 2-(1H-imidazol-1-yl)-1-phenylethanol to fungal CYP51 would ideally show:

  • Heme Coordination: The N3 atom of the imidazole ring positioned within coordinating distance (approx. 2.0-2.5 Å) of the heme iron atom.

  • Hydrogen Bonding: The hydroxyl group (-OH) acting as a hydrogen bond donor or acceptor with a polar residue (e.g., a Serine or Threonine) in the active site.

  • Hydrophobic Packing: The phenyl ring nestled in a hydrophobic pocket formed by non-polar residues like Leucine, Phenylalanine, or Valine.

InteractionDiagram cluster_protein CYP51 Active Site cluster_ligand 2-(1H-imidazol-1-yl)-1-phenylethanol Heme Heme Iron (Fe) Tyr132 Tyr132 Phe234 Phe234 Ser378 Ser378 Imidazole Imidazole Ring Imidazole->Heme Coordination Bond Phenyl Phenyl Ring Phenyl->Tyr132 Hydrophobic Phenyl->Phe234 π-π Stacking Hydroxyl Hydroxyl Group Hydroxyl->Ser378 Hydrogen Bond

Caption: Key molecular interactions between the inhibitor and CYP51.

Conclusion and Future Directions

This application note has provided a detailed, scientifically-grounded protocol for performing molecular docking studies of 2-(1H-imidazol-1-yl)-1-phenylethanol with the crucial antifungal target, CYP51. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this and related compounds.

The results from such in silico studies form a strong foundation for further experimental validation. Promising candidates identified through docking should be synthesized and evaluated in vitro for their ability to inhibit CYP51 enzymatic activity and for their antifungal efficacy against relevant pathogens. The iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, rational drug discovery.

References

  • Chen, C. K., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Biological Chemistry. Available at: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. Available at: [Link]

  • McLean, K. J., et al. (2022). Characterisation of Candida parapsilosis CYP51 as a Drug Target Using Saccharomyces cerevisiae as Host. Journal of Fungi. Available at: [Link]

  • Podust, L. M., et al. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. PNAS. Available at: [Link]

  • RCSB PDB. (2017). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. RCSB Protein Data Bank. Available at: [Link]

  • Sagang, B. M., et al. (2024). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. MDPI. Available at: [Link]

  • Scripps Research. (2020). AutoDock Vina Tutorial. Available at: [Link]

  • Sterol 14-demethylase - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Strushkevich, N., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Biological Chemistry. Available at: [Link]

  • Trombini, T., et al. (2015). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry. Available at: [Link]

  • Zarychta, B., et al. (2015). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Available at: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Preparation of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 2-(1H-imidazol-1-yl)-1-phenylethanol Scaffolds

The 2-(1H-imidazol-1-yl)-1-phenylethanol core is a privileged scaffold in medicinal chemistry, most notably as a cornerstone for a significant class of antifungal agents.[1][2] Many successful drugs, including ketoconazole, miconazole, and clotrimazole, are built upon this or a closely related azole framework.[2][3] The mechanism of action for many of these compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] The imidazole moiety plays a crucial role by coordinating with the heme iron atom in the enzyme's active site, while the surrounding structure contributes to binding affinity and selectivity.[1]

The versatility of this scaffold allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Modifications can lead to compounds with enhanced potency, broader spectrum of activity, and improved safety profiles.[5][6] This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for preparing derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, with a focus on ester and carbamate formation at the hydroxyl group, which has proven to be a fruitful avenue for discovering potent antifungal agents.[5]

Synthetic Strategy Overview

The preparation of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives typically follows a convergent synthetic route. The core scaffold is first assembled, and then functionalized to generate a library of analogs. The general workflow can be visualized as a two-stage process:

  • Synthesis of the Core Scaffold: This involves the preparation of the key intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanol.

  • Derivatization of the Core Scaffold: This stage focuses on modifying the hydroxyl group of the ethanol backbone to introduce diverse functionalities, primarily through esterification and carbamate formation.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Derivatization Bromoacetophenone Bromoacetophenone Phenylethanone_Intermediate 2-(1H-imidazol-1-yl)-1-phenylethanone Bromoacetophenone->Phenylethanone_Intermediate Condensation Imidazole Imidazole Imidazole->Phenylethanone_Intermediate Condensation Phenylethanol_Core 2-(1H-imidazol-1-yl)-1-phenylethanol Phenylethanone_Intermediate->Phenylethanol_Core Reduction Ester_Derivative Ester Derivatives Phenylethanol_Core->Ester_Derivative Carbamate_Derivative Carbamate Derivatives Phenylethanol_Core->Carbamate_Derivative Carboxylic_Acid Carboxylic Acid / Acyl Chloride Carboxylic_Acid->Ester_Derivative Esterification Isocyanate Isocyanate Isocyanate->Carbamate_Derivative Carbamate Formation

Figure 1: General workflow for the synthesis and derivatization of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Part 1: Synthesis of the 2-(1H-imidazol-1-yl)-1-phenylethanol Core Scaffold

The synthesis of the core scaffold is a well-established two-step process. The choice of starting materials, particularly the substituted bromoacetophenones, allows for the early introduction of diversity on the phenyl ring.

Step 1.1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone Intermediate

This step involves a nucleophilic substitution reaction where imidazole displaces the bromine atom of a 2-bromo-1-phenylethanone derivative.[7]

Protocol 1: General Procedure for the Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

  • Reagents and Materials:

    • Substituted 2-bromoacetophenone (1.0 eq)

    • 1H-Imidazole (2.0 eq)

    • Acetonitrile (or DMF) as solvent

    • Sodium bicarbonate (optional, as a mild base)

    • Round-bottom flask, magnetic stirrer, reflux condenser

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of 1H-imidazole in acetonitrile, add the substituted 2-bromoacetophenone.

    • Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated imidazole hydrobromide.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess imidazole and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate.

Step 1.2: Reduction of the Ketone to the Alcohol Core

The reduction of the keto-intermediate to the desired alcohol can be achieved using various reducing agents. For racemic synthesis, sodium borohydride is a common and convenient choice. For enantioselective synthesis, specialized catalysts are employed.[1]

Protocol 2: Racemic Reduction to 2-(1H-imidazol-1-yl)-1-phenylethanol

  • Reagents and Materials:

    • 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol or Ethanol as solvent

    • Round-bottom flask, magnetic stirrer, ice bath

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve the 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate in methanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the racemic 2-(1H-imidazol-1-yl)-1-phenylethanol. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Part 2: Derivatization of the 2-(1H-imidazol-1-yl)-1-phenylethanol Core

The hydroxyl group of the core scaffold is a versatile handle for introducing a wide range of functional groups. Ester and carbamate derivatives have shown significant antifungal activity.[5]

Protocol 3: Synthesis of Aromatic Ester Derivatives

Esterification can be achieved by reacting the alcohol with a carboxylic acid (using a coupling agent) or a more reactive acyl chloride.

  • Reagents and Materials:

    • 2-(1H-imidazol-1-yl)-1-phenylethanol (1.0 eq)

    • Substituted aromatic acyl chloride (1.1 eq) or carboxylic acid (1.1 eq)

    • Triethylamine (TEA) or Pyridine (as a base, 1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • For carboxylic acid coupling: a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)

  • Procedure (using an acyl chloride):

    • Dissolve the 2-(1H-imidazol-1-yl)-1-phenylethanol and triethylamine in dry DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the substituted aromatic acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Derivative TypeAcylating AgentBaseSolventTypical Yield (%)
BenzoateBenzoyl chlorideTriethylamineDCM85-95
4-Chlorobenzoate4-Chlorobenzoyl chloridePyridineDCM80-90
Biphenyl-4-carboxylateBiphenyl-4-carbonyl chlorideTriethylamineTHF75-85

Table 1: Representative conditions for the synthesis of aromatic ester derivatives.

Protocol 4: Synthesis of Carbamate Derivatives

Carbamates are typically prepared by the reaction of the alcohol with an isocyanate.

  • Reagents and Materials:

    • 2-(1H-imidazol-1-yl)-1-phenylethanol (1.0 eq)

    • Substituted isocyanate (1.1 eq)

    • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

    • A catalytic amount of Dibutyltin dilaurate (DBTDL) (optional, to accelerate the reaction)

    • Round-bottom flask, magnetic stirrer, inert atmosphere

  • Procedure:

    • Dissolve the 2-(1H-imidazol-1-yl)-1-phenylethanol in dry THF under an inert atmosphere.

    • Add the substituted isocyanate to the solution.

    • If the reaction is slow, add a catalytic amount of DBTDL.

    • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the pure carbamate derivative.

Validation and Characterization

The identity and purity of all synthesized compounds should be rigorously confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compounds. For chiral compounds, chiral HPLC is essential to determine the enantiomeric excess.[8][9]

Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold has yielded valuable insights into the structural requirements for potent antifungal activity.

SAR cluster_SAR Structure-Activity Relationship Scaffold 2-(1H-imidazol-1-yl)-1-phenylethanol Core Phenyl_Ring Phenyl Ring Substituents: - Halogens (F, Cl) can enhance activity. - Lipophilic groups can improve potency. Scaffold->Phenyl_Ring Hydroxyl_Group Hydroxyl Group Derivatization: - Esterification with bulky aromatic groups (e.g., biphenyl) can significantly increase potency. - Carbamate formation is another viable strategy. Scaffold->Hydroxyl_Group Stereochemistry Stereochemistry at the Chiral Center: - The (-) enantiomer is often significantly more active (up to 500 times) than the (+) enantiomer. Scaffold->Stereochemistry

Figure 2: Key structure-activity relationships for 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

Research has shown that aromatic biphenyl ester derivatives are particularly potent, with some exhibiting significantly greater activity than the reference compound fluconazole.[5] Furthermore, the stereochemistry at the carbinol center is critical, with the (-) isomers demonstrating substantially higher antifungal activity than their (+) counterparts.[5] This highlights the importance of enantioselective synthesis or chiral resolution for obtaining the most active compounds.

Conclusion

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a highly valuable platform for the development of new therapeutic agents, particularly antifungals. The synthetic protocols outlined in this guide provide a robust framework for the preparation of a diverse range of ester and carbamate derivatives. By systematically exploring the chemical space around this core structure, researchers can continue to develop novel compounds with improved efficacy and pharmacological properties.

References

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

  • Lepesheva, G. I., et al. (2018). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • IntechOpen. (2022). Development and Characterization of Imidazole Derivatives for Antifungal Applications. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in the synthesis of highly substituted imidazolidines. PubMed Central. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. Available at: [Link]

  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. PubMed. Available at: [Link]

  • PubMed. (2015). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. ResearchGate. Available at: [Link]

  • MDPI. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Available at: [Link]

  • S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University. Available at: [Link]

  • ResearchGate. (2014). Simple derivatization method for sensitive determination of fatty acids with fluorescence detection by high-performance liquid chromatography using 9-(2-hydroxyethyl). ResearchGate. Available at: [Link]

  • National Institutes of Health. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. Available at: [Link]

  • DergiPark. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. DergiPark. Available at: [Link]

  • MDPI. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available at: [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PubMed Central. Available at: [Link]

Sources

Using 2-(1H-imidazol-1-yl)-1-phenylethanol in drug discovery research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(1H-imidazol-1-yl)-1-phenylethanol in Drug Discovery Research

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold. This versatile chemical intermediate is a cornerstone in the synthesis of novel therapeutic agents, particularly in the realm of antifungal and anticancer drug discovery. We will delve into the mechanistic basis of its activity, provide detailed protocols for its synthesis and biological evaluation, and offer insights into structure-activity relationships that drive modern medicinal chemistry efforts.

The Imidazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids. In drug discovery, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions.[1][2][3] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and antihypertensive agents.[1][4][5]

The 2-(1H-imidazol-1-yl)-1-phenylethanol core combines this powerful imidazole pharmacophore with a modifiable phenylethanol backbone. This structure serves as a crucial building block for compounds targeting metalloenzymes, particularly the cytochrome P450 (CYP) superfamily.

Primary Application: Development of Novel Azole Antifungals

The most prominent application of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is in the discovery of new antifungal agents.[6] Fungal infections pose a significant threat to global health, and the rise of drug-resistant strains necessitates the continuous development of more effective and less toxic treatments.[3][7]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Derivatives of this scaffold belong to the azole class of antifungals, which function by disrupting the integrity of the fungal cell membrane.[7] The key to their action is the inhibition of a critical fungal enzyme: lanosterol 14α-demethylase, also known as CYP51.[7][8]

Causality of Inhibition:

  • Ergosterol is Essential: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9]

  • CYP51 is a Key Enzyme: The CYP51 enzyme catalyzes a crucial step in the biosynthesis of ergosterol from its precursor, lanosterol.

  • Imidazole Coordination: The N3 atom of the imidazole ring in azole antifungals acts as a potent ligand, coordinating with the heme iron atom at the active site of the CYP51 enzyme.[4][7] This binding event prevents the natural substrate (lanosterol) from accessing the active site, thereby halting ergosterol production.

  • Membrane Disruption: The depletion of ergosterol and the concurrent buildup of toxic sterol intermediates disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death or growth inhibition (fungistatic or fungicidal effect).[7][9]

Antifungal Mechanism of Action cluster_0 Fungal Cell cluster_1 Drug Interaction Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Incorporates into Azole 2-(1H-imidazol-1-yl)- 1-phenylethanol Derivative Heme Heme Iron (in CYP51 Active Site) Azole->Heme Imidazole N3 binds to Block Inhibition Block->CYP51 Blocks Substrate Binding

Caption: Mechanism of CYP51 inhibition by azole antifungal agents.

Experimental Protocols and Workflows

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a general two-step synthesis for 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives, the immediate precursors to the target ethanol compounds.[8]

Objective: To synthesize the keto-intermediate required for producing the final alcohol scaffold.

Step 1: Nucleophilic Substitution

  • Reaction: Condensation of a substituted 2-bromoacetophenone with 1H-imidazole.

  • Rationale: The imidazole nitrogen acts as a nucleophile, displacing the bromide on the α-carbon of the acetophenone. This is a standard and efficient method for forming the C-N bond.

Materials:

  • Substituted 2-bromoacetophenone (1.0 eq)

  • 1H-Imidazole (1.2 eq)

  • Acetonitrile (solvent)

  • Potassium carbonate (K₂CO₃, mild base, 1.5 eq)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the substituted 2-bromoacetophenone in acetonitrile in a round-bottom flask.

  • Add 1H-imidazole and potassium carbonate to the solution. The mild base neutralizes the HBr formed during the reaction, driving it to completion.

  • Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the resulting crude 2-(1H-imidazol-1-yl)-1-phenylethanone by column chromatography or recrystallization.

Step 2: Ketone Reduction

  • Reaction: Reduction of the keto group to a hydroxyl group.

  • Rationale: Using a reducing agent like sodium borohydride (NaBH₄) is a mild and selective method for converting ketones to secondary alcohols without affecting the aromatic or imidazole rings. For enantioselective synthesis, specific catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] can be employed to yield specific stereoisomers, which is critical as biological activity is often stereospecific.[8]

Materials:

  • Synthesized 2-(1H-imidazol-1-yl)-1-phenylethanone (1.0 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Ice bath, magnetic stirrer

Procedure:

  • Dissolve the ketone intermediate in methanol and cool the flask in an ice bath to 0°C. This helps to control the exothermic reaction.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Quench the reaction by slowly adding water to decompose any excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final 2-(1H-imidazol-1-yl)-1-phenylethanol product. Purify as needed.

Synthesis Workflow Start 2-Bromoacetophenone + 1H-Imidazole Step1 Step 1: Nucleophilic Substitution (Acetonitrile, K₂CO₃, Reflux) Start->Step1 Purify1 Purification (Chromatography) Step1->Purify1 Intermediate 2-(1H-imidazol-1-yl)-1-phenylethanone (Keto-intermediate) Step2 Step 2: Ketone Reduction (Methanol, NaBH₄) Intermediate->Step2 Purify2 Purification & Extraction Step2->Purify2 Product 2-(1H-imidazol-1-yl)-1-phenylethanol (Final Scaffold) Purify1->Intermediate Purify2->Product

Caption: General two-step synthesis of the target scaffold.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various fungal strains, providing a quantitative measure of antifungal activity.

Principle: This method involves challenging a standardized suspension of a fungus with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits fungal growth after a specified incubation period.

Materials:

  • Fungal strains (e.g., Candida albicans, Candida krusei)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microplates

  • Test compounds and reference drug (e.g., Fluconazole) dissolved in DMSO.

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in the 96-well plate using RPMI-1640 medium to achieve the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is ≤1%, as higher concentrations can inhibit fungal growth.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a positive control (fungus + medium, no drug) and a negative control (medium only).

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 530 nm.

Data Presentation: Sample MIC Data Table

CompoundC. albicans (µg/mL)C. krusei (µg/mL)C. parapsilosis (µg/mL)
(-)-Derivative 6a 0.1250.08 0.25
(-)-Derivative 6b 0.250.125 0.5
Fluconazole (Ref.) 1.064.00.5

Data is illustrative, based on findings where levorotatory (-) isomers show significantly higher potency, especially against resistant strains like C. krusei, compared to reference drugs.[10]

Protocol 3: In Vitro Human CYP450 Inhibition Assay

Objective: To evaluate the potential of lead compounds to cause drug-drug interactions by inhibiting major human cytochrome P450 enzymes.

Principle: The assay measures the effect of a test compound on the metabolic activity of specific CYP isoforms using human liver microsomes (HLM) as the enzyme source and isoform-selective probe substrates. Inhibition is quantified by measuring the formation of the probe's metabolite via LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP Probe Substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)

  • Test compound and positive control inhibitors (e.g., Ketoconazole for CYP3A4)

  • Acetonitrile with internal standard (for reaction termination and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Assay Setup: In a 96-well plate, combine HLM, phosphate buffer, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed mixture of the probe substrate and the NADPH regenerating system. The regenerating system is crucial as it ensures a constant supply of the necessary cofactor (NADPH) for CYP activity.

  • Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The reaction must be in the linear range with respect to time and protein concentration.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the probe metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

Data Presentation: Sample IC₅₀ Data Table

CYP IsoformProbe SubstrateIC₅₀ (µM) of Lead Compound
CYP3A4 Midazolam> 50
CYP2D6 Dextromethorphan> 50
CYP2C9 Diclofenac15.2
CYP2C19 Omeprazole25.8
CYP1A2 Phenacetin> 50

High IC₅₀ values are desirable, indicating a lower potential for clinically significant drug-drug interactions. Imidazole-based compounds are known to be potent inhibitors of some CYPs, making this assay a critical step in safety profiling.[11][12]

Concluding Remarks

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a validated and highly tractable starting point for the discovery of new therapeutic agents. Its primary strength lies in its application as a core for novel azole antifungals that can overcome existing resistance mechanisms. The hydroxyl and phenyl groups on the scaffold provide rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. However, researchers must remain vigilant about the potential for off-target inhibition of human cytochrome P450 enzymes, a known liability of the imidazole class.[13][14] The protocols and insights provided herein offer a robust framework for leveraging this valuable scaffold in modern drug discovery programs.

References

  • MDPI. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • PubMed Central. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. [Link]

  • PubMed Central. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • University of Wisconsin-Madison. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • PubMed. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • Wikipedia. Imidazole. [Link]

  • PubMed. Inhibition of cytochromes P450 by antifungal imidazole derivatives. [Link]

  • PubMed Central. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]

  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]

  • ACS Publications. Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. [Link]

  • ACS Publications. Synthesis and Antifungal Activity of Novel Imidazole Derivatives. [Link]

  • PubMed Central. Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]

  • Taylor & Francis Online. Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. [Link]

  • Bentham Science. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • KazNMU. Review of pharmacological effects of imidazole derivatives. [Link]

  • PubMed. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. [Link]

  • MDPI. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. [Link]

  • MDPI. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. [Link]

  • Royal Society of Chemistry. Strategies to Mitigate CYP450 Inhibition. [Link]

Sources

Application Note: High-Yield Production of Natural 2-Phenylethanol via Microbial Biotransformation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Phenylethanol (2-PE) is a high-value aromatic alcohol prized for its characteristic rose-like fragrance, finding extensive application in the cosmetic, food, pharmaceutical, and home care industries.[1][2] Consumer demand for natural ingredients has catalyzed a shift from synthetic production, which often involves hazardous chemicals like benzene, to sustainable biotechnological routes.[1] Microbial fermentation, particularly the biotransformation of L-phenylalanine (L-Phe) by yeast, stands out as the most promising method for producing "natural" 2-PE. This document provides an in-depth guide to the principles, metabolic engineering strategies, and detailed protocols for the successful production and analysis of 2-PE using microbial systems, with a focus on the robust and well-characterized yeast Saccharomyces cerevisiae.

Introduction: The Case for Biotransformation

2-Phenylethanol is a primary component of rose oil and is also found in jasmine and hyacinth. Its commercial demand, however, far outstrips the supply available from natural extraction, which is both costly and inefficient.[1] Chemical synthesis, while scalable, raises environmental and health concerns due to the use of toxic precursors and harsh reaction conditions.[1]

Microbial biotransformation offers an elegant solution. By harnessing the innate metabolic pathways of microorganisms, L-phenylalanine can be efficiently converted into 2-PE. This process is not only more environmentally friendly but also yields a product that can be labeled as "natural," commanding a higher market value. The most critical pathway for this conversion is the Ehrlich pathway, naturally present in many yeasts and bacteria.[2][3]

The Core Engine: The Ehrlich Pathway

The biotransformation of L-Phe to 2-PE is predominantly achieved through the Ehrlich pathway, a three-step metabolic route branching from amino acid catabolism.[4][5]

Causality of the Pathway:

  • Transamination: The process begins with the removal of the amino group from L-phenylalanine. An aminotransferase (transaminase), such as the enzyme encoded by the ARO8 gene in S. cerevisiae, catalyzes this reaction. It transfers the amino group to α-ketoglutarate, yielding phenylpyruvate and L-glutamate.

  • Decarboxylation: The resulting phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This is a critical and often rate-limiting step, catalyzed by a phenylpyruvate decarboxylase (e.g., Aro10 in yeast).

  • Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase (ADH), which utilizes NADH as a cofactor.

This pathway's efficiency is central to maximizing 2-PE production.

Ehrlich_Pathway Lphe L-Phenylalanine Phy Phenylpyruvate Lphe->Phy Aminotransferase (e.g., Aro8) Paa Phenylacetaldehyde Phy->Paa Decarboxylase (e.g., Aro10) Glu L-Glutamate PE 2-Phenylethanol Paa->PE Alcohol Dehydrogenase (e.g., ADH2) CO2 CO₂ Paa->CO2 aKG α-Ketoglutarate aKG->Glu NADH NADH + H⁺ NAD NAD⁺ NADH->NAD

Fig 1. The Ehrlich Pathway for 2-PE Production.

Strain Selection and Metabolic Engineering

The choice of microbial chassis is paramount. Saccharomyces cerevisiae is often preferred due to its Generally Regarded As Safe (GRAS) status, genetic tractability, and robustness in industrial fermentations. Other yeasts like Kluyveromyces marxianus and Yarrowia lipolytica also show significant potential.[4][6][7]

However, wild-type strains rarely produce 2-PE at commercially viable titers. The key to high-yield production lies in rational metabolic engineering.

Proven Strategies for Strain Improvement:

  • Enhancing the Ehrlich Pathway: Overexpression of the key enzymes is a direct and effective strategy. Co-expressing ARO8 (transaminase) and ARO10 (decarboxylase) in S. cerevisiae has been shown to significantly boost 2-PE titers, with increases of up to 36.8% reported.[8]

  • Boosting Precursor Supply: For de novo production from glucose, enhancing the shikimate pathway, which synthesizes aromatic amino acids, is crucial. However, for biotransformation, the focus is on efficient uptake and conversion of supplemented L-Phe.

  • Improving Cofactor Availability: The final reduction step requires NADH. Engineering the central carbon metabolism to increase the NADH/NAD+ ratio can drive the reaction toward 2-PE. For instance, using ethanol as a co-substrate can help regenerate NADH.[9]

  • Eliminating Competing Pathways: Phenylpyruvate can be diverted into other pathways. Deleting genes responsible for competing reactions, such as the phenylacetate synthase gene (feaB) in E. coli, prevents the loss of this key intermediate.[10]

  • Adaptive Laboratory Evolution (ALE): A powerful technique involves gradually exposing the microbial culture to increasing concentrations of 2-PE. This selects for mutant strains with higher tolerance, a critical trait since 2-PE is toxic to cells at concentrations as low as 3-4 g/L.[11][12] Strains capable of tolerating up to 3.4 g/L have been developed through this method.[11]

Process Optimization: Overcoming Production Bottlenecks

A superior strain must be paired with an optimized fermentation process. The primary challenge in 2-PE production is product toxicity, which inhibits cell growth and enzyme activity, creating a negative feedback loop.[2][13]

Key Optimization Parameters:

  • Medium Composition: Glucose concentration, nitrogen source, and phosphate levels must be optimized. High concentrations of ammonium sulfate ((NH₄)₂SO₄) have been found to inhibit 2-PE yield, whereas an increased inoculum size has a positive effect.[14]

  • Physical Parameters: pH, temperature, and aeration are critical. For instance, in K. marxianus, optimal production was observed at pH 7.0 and 37°C with an optimal oxygen mass transfer rate.[15]

  • In Situ Product Removal (ISPR): This is arguably the most critical strategy for achieving high titers. By continuously removing 2-PE from the fermentation broth as it is produced, its concentration is kept below the toxic threshold, allowing the cells to remain productive for longer.[16][17]

    • Liquid-Liquid Extraction: An immiscible organic solvent (e.g., oleyl alcohol, polypropylene glycol) is added to the fermenter. 2-PE, being hydrophobic, partitions into the organic phase.[17][18][19]

    • Solid-Phase Adsorption: Hydrophobic resins or microspheres can be used to adsorb 2-PE. Polymethylmethacrylate (PMMA) microspheres have been shown to effectively sequester the product, leading to a 10-fold increase in productivity in shake flask experiments.[20][21]

Workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Biotransformation cluster_analysis Phase 3: Analysis & Recovery Strain Select & Engineer Microbial Strain Media Prepare Optimized Fermentation Medium Strain->Media Inoculum Grow Seed Culture (Inoculum) Media->Inoculum Bioreactor Inoculate Bioreactor (Batch or Fed-Batch) Inoculum->Bioreactor ISPR Implement ISPR (e.g., Solvent Overlay) Bioreactor->ISPR Continuous Extraction Control Monitor & Control (pH, Temp, DO) Bioreactor->Control Sampling Periodic Sampling Bioreactor->Sampling Purify Downstream Purification (Product Recovery) ISPR->Purify Extraction Extract 2-PE from Sample Sampling->Extraction Quant Quantify 2-PE (HPLC/GC) Extraction->Quant

Fig 2. General Workflow for 2-PE Production.

Protocol: 2-PE Production in S. cerevisiae via Fed-Batch Fermentation

This protocol describes a lab-scale (1 L bioreactor) fed-batch process for the biotransformation of L-Phe to 2-PE using an engineered S. cerevisiae strain.

Part A: Media and Inoculum Preparation
  • YPD Seed Medium: Prepare 100 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose). Autoclave at 121°C for 20 minutes.

  • Batch Fermentation Medium (700 mL):

    • Yeast Extract: 10 g/L

    • KH₂PO₄: 5 g/L

    • MgSO₄·7H₂O: 1 g/L

    • Glucose: 20 g/L

    • Trace Metal Solution: 1 mL/L

    • Rationale: This defined medium provides essential nutrients while avoiding components like (NH₄)₂SO₄ that can inhibit 2-PE production.[14]

  • Feeding Solution (200 mL):

    • Glucose: 400 g/L

    • L-Phenylalanine: 100 g/L

    • Rationale: A concentrated fed-batch solution prevents dilution of the culture and allows for controlled addition of the precursor (L-Phe) and carbon source (glucose).

  • Inoculum Development:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of YPD seed medium in a 250 mL baffled flask.

    • Incubate at 30°C, 200 rpm for 18-24 hours until the culture reaches the mid-to-late exponential phase (OD₆₀₀ ≈ 4-6).

Part B: Bioreactor Setup and Fermentation
  • Bioreactor Preparation: Add 700 mL of batch fermentation medium to a 1 L sterilized bioreactor. Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve a starting OD₆₀₀ of ~0.5.

  • Initial Batch Phase:

    • Set parameters: 30°C, pH 5.5 (controlled with 2M NaOH), aeration at 1 vvm (volume of air per volume of liquid per minute), and agitation at 400 rpm to maintain DO > 20%.

    • Run in batch mode until the initial 20 g/L of glucose is nearly depleted (typically 12-16 hours), indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate the feeding of the Glucose/L-Phe solution at a controlled rate (e.g., starting at 2 mL/hr and gradually increasing) to maintain a low but non-zero glucose concentration.

    • Rationale: This prevents overflow metabolism (Crabtree effect) where the yeast produces excessive ethanol instead of biomass and desired product.

  • Sampling: Aseptically withdraw 2 mL samples every 4-6 hours for analysis of biomass, substrate, and product concentrations.

Part C: Sample Preparation and Analysis
  • Sample Processing: Centrifuge the 2 mL sample at 10,000 x g for 5 minutes.

  • Extraction:

    • To 1 mL of the supernatant, add 1 mL of ethyl acetate containing an internal standard (e.g., 1-octanol).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new vial for analysis.

  • Quantification by Gas Chromatography (GC):

    • Instrument: GC system with a Flame Ionization Detector (FID).

    • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: 80°C for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium or Nitrogen.

    • Rationale: GC-FID provides excellent separation and sensitive quantification for volatile compounds like 2-PE. An alternative is HPLC with a UV detector.[6]

Expected Results and Data Summary

The performance of different microbial systems for 2-PE production can vary significantly based on the strain, substrate, and fermentation strategy. The table below summarizes representative data from various studies to provide a comparative benchmark.

MicroorganismStrategySubstrate(s)Titer (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
S. cerevisiae RM27Metabolic EngineeringL-Phe, Glucose4.020.80~0.056[22]
S. cerevisiaeFed-batch + ISPRL-Phe, Ethanol7.60N/A0.065[9]
S. cerevisiaeExtractive FermentationL-Phe, Glucose4.800.930.133[18]
K. marxianus CCT 7735Batch OptimizationL-Phe, Whey3.44N/A~0.048[6]
Y. lipolyticaPathway RefactoringL-Phe, Glucose2.10N/A0.044[4]
C. glycerinogenesStress-tolerant strainL-Phe, Glucose4.120.760.057[12]

Note: Productivity is often calculated based on the fermentation time and can vary. Yield is reported as mol of 2-PE per mol of L-Phe consumed.

Conclusion and Future Outlook

Microbial biotransformation is a powerful and sustainable platform for the production of natural 2-phenylethanol. Success hinges on a multi-faceted approach that combines advanced strain engineering with carefully optimized fermentation processes, particularly the implementation of in situ product removal to circumvent toxicity. The protocols and strategies outlined in this guide provide a robust framework for researchers to develop high-yield 2-PE production systems. Future advancements will likely focus on the de novo synthesis of 2-PE from simple sugars like glucose, completely eliminating the need for expensive L-phenylalanine supplementation and further enhancing the economic viability of this valuable bio-aroma.[10][23]

References

  • Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. (2022). PubMed Central. [Link]

  • Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica. (2020). ACS Synthetic Biology. [Link]

  • Inhibition Control by Continuous Extractive Fermentation Enhances De Novo 2-Phenylethanol Production by Yeast. (2024). PubMed. [Link]

  • Development of a Continuous System for 2-Phenylethanol Bioproduction by Yeast on Whey Permeate-Based Medium. (2021). PMC - NIH. [Link]

  • Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. (2021). PLOS One. [Link]

  • Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. (2022). MDPI. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (2024). MDPI. [Link]

  • De Novo Biosynthesis of 2-Phenylethanol by Metabolic Engineering the Oleaginous Yeast Rhodotorula toruloides. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Genomic, transcriptomic, and metabolic characterization of 2-Phenylethanol-resistant Saccharomyces cerevisiae obtained by evolutionary engineering. (2023). Frontiers. [Link]

  • Bioconversion of L-phenylalanine to 2-phenylethanol by the novel stress-tolerant yeast Candida glycerinogenes WL2002-5. (2012). PMC - PubMed Central. [Link]

  • Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica. (2020). PMC - PubMed Central. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (2024). PubMed. [Link]

  • Optimisation of biotransformation conditions for production of 2-phenylethanol by a Saccharomyces cerevisiae CWY132 mutant. (2011). PubMed. [Link]

  • Hydrophobic microspheres for in situ removal of 2-phenylethanol from yeast fermentation. (2011). Ayelet Fishman Lab. [Link]

  • Extractive bioconversion of 2-phenylethanol from L-phenylalanine by Saccharomyces cerevisiae. (2002). PubMed. [Link]

  • Enhanced biotransformation of 2-phenylethanol with ethanol oxidation in a solid-liquid two-phase system by active dry yeast. (2011). PubMed. [Link]

  • Bioconversion of L-phenylalanine into 2-phenylethanol by Kluyveromyces marxianus in grape must cultures. (2010). ResearchGate. [Link]

  • Extractive Bioconversion of L-Phenylalanine to 2-Phenylethanol Using Polypropylene Glycol 1500. (2013). Asian Journal of Chemistry. [Link]

  • Isolation and Identification of Non-Saccharomyces Yeast Producing 2-Phenylethanol and Study of the Ehrlich Pathway and Shikimate Pathway. (2023). MDPI. [Link]

  • De novo Synthesis of 2-phenylethanol from Glucose by Metabolically Engineered Escherichia coli. (2022). Journal of Industrial Microbiology and Biotechnology. [Link]

  • Inhibition Control by Continuous Extractive Fermentation Enhances De Novo 2‐Phenylethanol Production by Yeast. (2024). PubMed Central. [Link]

  • Improving 2-phenylethanol production via Ehrlich pathway using genetic engineered Saccharomyces cerevisiae strains. (2015). PubMed. [Link]

  • Hydrophobic microspheres for in situ removal of 2-phenylethanol from yeast fermentation. (2011). Biotechnology and Bioengineering. [Link]

  • Ehrlich pathway for 2‐phenylethanol production from l‐phenyalanine. (2017). ResearchGate. [Link]

Sources

Application Note: Synthesis of 1-Phenylethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 1-phenylethanol, a valuable secondary alcohol in the pharmaceutical and fragrance industries, through the Nobel Prize-winning Grignard reaction. This application note provides a deep dive into the underlying chemical principles, a meticulously detailed experimental protocol, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this document emphasizes not just the procedural steps but the causal logic behind them, ensuring a robust and reproducible synthesis.

Introduction: The Power and Precision of the Grignard Reaction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its efficacy in forming carbon-carbon bonds.[1][2][3] Developed by Victor Grignard in the early 20th century, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent nucleophile to attack electrophilic carbon atoms, such as those in carbonyl groups.[1][4] The polarization of the carbon-magnesium bond renders the carbon atom highly nucleophilic and basic, enabling the formation of new carbon-carbon single bonds with exceptional reliability.[5]

The synthesis of 1-phenylethanol can be approached via two primary Grignard routes: the reaction of benzaldehyde with methylmagnesium bromide or the reaction of acetophenone with phenylmagnesium bromide. This guide will focus on the former, providing a detailed protocol for the synthesis of 1-phenylethanol from benzaldehyde and a commercially available or freshly prepared methylmagnesium halide.

Reaction Mechanism: A Stepwise Look at Bond Formation

The Grignard synthesis of 1-phenylethanol from benzaldehyde and methylmagnesium bromide proceeds in two key stages: nucleophilic addition and acidic workup.

  • Nucleophilic Addition: The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of benzaldehyde. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[5][6]

  • Acidic Workup: The subsequent addition of a protic acid (e.g., dilute hydrochloric acid or aqueous ammonium chloride) protonates the alkoxide, yielding the final product, 1-phenylethanol, and water-soluble magnesium salts.[2][3]

Grignard_Mechanism benzaldehyde Benzaldehyde step1 Nucleophilic Addition benzaldehyde->step1 grignard CH₃MgBr grignard->step1 product 1-Phenylethanol intermediate Magnesium Alkoxide Intermediate step2 Acidic Workup (H3O+) intermediate->step2 step1->intermediate step2->product

Caption: Grignard Reaction Apparatus Setup.

Procedure

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Place the magnesium turnings and a small iodine crystal in the reaction flask. [7]The iodine helps to activate the magnesium surface.

  • Assemble the apparatus as described above and flush the system with nitrogen or argon.

  • In the dropping funnel, prepare a solution of methyl iodide in 40 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. [1]If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry stirring rod may be necessary. [3][8]5. Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The solution should be a cloudy gray or brownish color.

Part B: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of benzaldehyde in 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent. This reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. [3]This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer.

  • Extract the aqueous layer twice with 20 mL portions of diethyl ether to recover any dissolved product. [4]4. Combine all the organic layers and wash them with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. [4]6. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude 1-phenylethanol can be purified by vacuum distillation to yield a colorless oil.

Safety and Hazard Management

The Grignard reaction involves several significant hazards that must be carefully managed.

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present. [9]* Reactivity of Grignard Reagents: Grignard reagents are pyrophoric and react violently with water and other protic sources. [10][11]Strict anhydrous conditions are essential.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the carbonyl compound are exothermic and can lead to a runaway reaction if the addition of reagents is too rapid. [11]Always have an ice bath readily available for cooling.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times. [12]

Troubleshooting and Optimization

  • Failure to Initiate: This is a common issue, often due to wet reagents or glassware, or unactivated magnesium. Ensure all components are scrupulously dry. Activation with iodine, a small amount of 1,2-dibromoethane, or sonication can be effective. [7]* Low Yield: This can result from the presence of moisture, incomplete reaction, or side reactions. Using a slight excess of the Grignard reagent can sometimes compensate for small amounts of moisture.

  • Side Products: A common side product is biphenyl (in the case of phenylmagnesium bromide synthesis), which can be removed during purification. [8]

Conclusion

The Grignard reaction remains a powerful and versatile tool in synthetic chemistry. By understanding the underlying principles and adhering to a meticulous experimental protocol, researchers can reliably synthesize 1-phenylethanol and other valuable compounds. The key to success lies in the rigorous exclusion of water and careful control of reaction conditions. This application note provides the foundational knowledge and practical guidance necessary for the successful execution of this important transformation.

References

  • Grignard Reaction. (n.d.). Jasperse Chem 355.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Preparation method of methyl-magnesium chloride. (n.d.). Google Patents.
  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation?. (2022, February 19). Quora. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).
  • Synthetical routes for 2-PE production: Grignard reaction,... (n.d.). ResearchGate. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Zhang, H., Xing, Z., Liu, D., Zhou, Z., & Feng, W. (2023). Improvement on Synthesis of Grignard Reagent. University Chemistry, 38(2), 177-184. Retrieved from [Link]

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solubilization of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to help you overcome these common experimental hurdles.

Frequently Asked Questions (FAQs): The "Why" Behind Solubility Issues

This section addresses the fundamental physicochemical principles governing the solubility of your compounds. Understanding these core concepts is the first step toward rational troubleshooting.

Q1: What are the primary structural features of my 2-(1H-imidazol-1-yl)-1-phenylethanol derivative that influence its aqueous solubility?

A1: The solubility of this class of compounds is a delicate balance between hydrophilic and hydrophobic features. The key components are:

  • The Imidazole Ring: This heterocyclic amine is the primary driver of pH-dependent solubility. It's a polar and ionizable group that can act as a weak base.[1][2]

  • The Phenyl Group: This aromatic ring is bulky and nonpolar (hydrophobic), which generally decreases water solubility.

  • The Hydroxyl Group (-OH): Located on the carbon adjacent to the phenyl ring, this group is polar and can participate in hydrogen bonding with water, which tends to improve solubility.

  • Substituents: Any additional groups on the phenyl ring or other parts of the molecule will significantly impact solubility based on their polarity, size, and hydrogen bonding capacity.

The interplay between the ionizable imidazole ring and the hydrophobic phenyl group is often the central challenge.

Q2: How does pH dramatically affect the solubility of my compound?

A2: The imidazole ring is a weak base. The pKa of the conjugate acid of imidazole is approximately 7.0.[3] This means that at different pH values, the ratio of the neutral (less soluble) to the protonated, cationic (more soluble) form of the imidazole ring changes.

  • At pH < pKa (e.g., pH 2-6): The imidazole nitrogen is protonated, forming a positively charged imidazolium ion. This charge significantly increases the molecule's polarity and its favorable interactions with water, leading to higher solubility.

  • At pH > pKa (e.g., pH 8-12): The imidazole ring is predominantly in its neutral, uncharged form. This reduces its polarity, making the hydrophobic nature of the phenyl ring more dominant and causing a significant decrease in aqueous solubility.

This relationship is quantitatively described by the Henderson-Hasselbalch equation , which is a critical tool for predicting pH-dependent solubility.[4][5][6][7][8]

Q3: My compound is intended for a physiological study (pH ~7.4). Why is it crashing out of solution?

A3: Since physiological pH (7.4) is very close to the pKa of the imidazole ring's conjugate acid (~7.0), a significant portion of your compound will exist in the less soluble, neutral form.[3] This can lead to the concentration of the compound exceeding its intrinsic solubility at that specific pH, causing precipitation. This is a common issue for this class of molecules and requires specific formulation strategies to overcome.[9]

Troubleshooting Guide: From Problem to Solution

This section provides a logical workflow and specific answers to common experimental problems.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility issues with your 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: First-Line Strategies cluster_2 Phase 3: Advanced Strategies start Compound Precipitates in Aqueous Buffer check_pH Is pH below pKa (~7)? start->check_pH adjust_pH Strategy 1: Adjust pH Downward (e.g., pH 4-6) check_pH->adjust_pH No use_cosolvent Strategy 2: Use Co-solvents (DMSO, Ethanol, PEG) check_pH->use_cosolvent Yes, or pH adjustment is not an option cyclodextrin Strategy 3: Cyclodextrin Complexation adjust_pH->cyclodextrin If pH control is limited end_node Solubility Achieved adjust_pH->end_node use_cosolvent->cyclodextrin If co-solvent toxicity is a concern use_cosolvent->end_node solid_dispersion Strategy 4: Solid Dispersion cyclodextrin->solid_dispersion For very challenging compounds solid_dispersion->end_node

Caption: A stepwise decision tree for troubleshooting solubility issues.

Q4: I've tried dissolving my compound in a neutral phosphate-buffered saline (PBS) and it immediately turns cloudy. What's my first step?

A4: This indicates that the intrinsic solubility of the neutral form of your compound in PBS is very low. The most direct and informative first step is to leverage the basicity of the imidazole ring.

Action: Prepare a stock solution in an acidic buffer.

  • Prepare a 100 mM citrate buffer at pH 4.0.

  • Attempt to dissolve your compound in this buffer. The acidic environment will protonate the imidazole ring, creating the much more soluble cationic form.[10]

  • If it dissolves, you have confirmed pH-dependent solubility. You can then perform serial dilutions from this acidic stock into your final, neutral assay buffer. Crucially , observe the concentration at which precipitation occurs upon this pH shift to determine the practical solubility limit in your final medium.

Q5: Adjusting the pH isn't an option for my cell-based assay. How can I increase solubility in a neutral buffer?

A5: When pH modification is not feasible, the use of co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for the hydrophobic portions of your molecule.[11][12]

Action: Screen a panel of biocompatible co-solvents.

  • Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO).

  • Screen Co-solvents: Prepare your final buffer system (e.g., cell culture media) containing small percentages of different co-solvents. Common choices include:

    • Ethanol (1-5%)

    • Polyethylene Glycol 300 or 400 (PEG-300/400) (1-10%)

    • Propylene Glycol (1-10%)

  • Test Solubility: Add small aliquots of your DMSO stock to each co-solvent-containing buffer and determine the concentration at which precipitation occurs. Always include a control with no co-solvent. Be mindful that the final concentration of the initial solvent (DMSO) in your assay should typically be below 0.5% to avoid cellular toxicity.

Co-SolventTypical Starting % (v/v)Notes
DMSO< 0.5% (final)Excellent for initial stock, but can be toxic to cells at higher concentrations.
Ethanol1 - 5%Generally well-tolerated by many cell lines.
PEG-300/4001 - 10%A less toxic option, often used in parenteral formulations.[11]
Propylene Glycol1 - 10%Another common, low-toxicity excipient.[12]

Q6: My compound is still not soluble enough, even with co-solvents, and I'm worried about off-target effects. What's a more advanced approach?

A6: For highly insoluble compounds, or when co-solvents are not viable, cyclodextrin complexation is an excellent and widely used strategy.[13][14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic phenyl group of your molecule can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[16]

Action: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Add your solid compound directly to the HP-β-CD solution.

  • Stir or sonicate the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Mechanism of Cyclodextrin Inclusion

The diagram below illustrates how a cyclodextrin molecule encapsulates the hydrophobic portion of a 2-(1H-imidazol-1-yl)-1-phenylethanol derivative.

Caption: Encapsulation of the hydrophobic phenyl group within the cyclodextrin cavity.

Q7: I need to prepare a solid formulation for in vivo studies. Are there other options besides cyclodextrins?

A7: Yes. For solid dosage forms, creating a solid dispersion is a powerful technique.[17] This involves dispersing your compound at a molecular level within a hydrophilic polymer matrix.[18][19] When the solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate and solubility.[20]

Action: Use a solvent evaporation method with a suitable polymer.

  • Select a Carrier: Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs) are common choices.

  • Dissolve: Dissolve both your compound and the carrier polymer (e.g., PVP K30) in a common volatile solvent like methanol or ethanol.

  • Evaporate: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film.

  • Dry and Mill: Further dry the film under vacuum to remove all residual solvent, then gently scrape and mill the resulting solid into a fine powder. This powder can then be used for further formulation.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility via the Shake-Flask Method

This is the gold standard for determining thermodynamic solubility.

Materials:

  • Your 2-(1H-imidazol-1-yl)-1-phenylethanol derivative

  • Buffers of various pH values (e.g., pH 2.0, 4.5, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • 0.22 µm syringe filters (ensure they don't bind your compound)

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of your solid compound to a vial (enough that some solid will visibly remain at the end).

  • Add a known volume of the desired buffer (e.g., 2 mL).

  • Seal the vials and place them on an orbital shaker.

  • Equilibrate for 24-48 hours. The system must reach equilibrium between the dissolved and solid states.

  • After equilibration, allow the vials to sit undisturbed for at least 1 hour for undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant, avoiding any solid particles.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

References

  • Imidazole - Wikipedia. Available at: [Link]

  • Di Paola, L., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic Chemistry. Available at: [Link]

  • Yalkowsky, S.H. (2016). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available at: [Link]

  • Savjani, K.T., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Jain, A., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gothwal, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available at: [Link]

  • Kumar, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharma Chemica. Available at: [Link]

  • Pobanz, J.M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available at: [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Yalkowsky, S.H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Antonijevic, M.M., et al. (2007). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Science of Sintering. Available at: [Link]

  • Sharma, D., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Taylor, R. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Al-Ghananeem, A.M., et al. (2016). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Kumar, S., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Avicenna Journal of Phytomedicine. Available at: [Link]

  • Kouskoura, M.G., et al. (2013). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]

  • Saokham, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceuticals. Available at: [Link]

  • Sharma, A., et al. (2019). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. Available at: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Patel, J.R., et al. (2016). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Open Education Alberta. (2023). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Patel, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Taylor, R. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Contract Pharma. (2016). Solid Dispersions. Contract Pharma. Available at: [Link]

  • Al-Ghananeem, A.M., et al. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]

  • Singh, A., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • IJPSR. (2013). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available at: [Link]

  • IJNRD. (2023). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. International Journal of Novel Research and Development. Available at: [Link]

  • FooDB. Showing Compound 1-Phenylethanol (FDB010561). Available at: [Link]

  • Schweinzer, K., et al. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment. Oligonucleotides. Available at: [Link]

  • ResearchGate. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • Chen, Y., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics. Available at: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available at: [Link]

  • Wikipedia. 1-Phenylethanol. Available at: [Link]

  • P. aeruginosa Metabolome Database. 2-phenylethanol (PAMDB120153). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly poor yields, in this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction.

The synthesis, typically involving the nucleophilic ring-opening of styrene oxide with imidazole, is a cornerstone reaction for creating a key structural motif in many pharmacologically active compounds.[1][2] However, its apparent simplicity can be deceptive. Issues with regioselectivity, reaction kinetics, and byproduct formation are common hurdles that can drastically reduce yield and complicate purification. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guides.

Q1: What is the most common reason for a low yield in this synthesis?

A: The most frequent cause of poor yield is a lack of regioselectivity. The reaction can produce two different isomers. The desired product results from the nucleophilic attack of an imidazole nitrogen at the less sterically hindered carbon of the styrene oxide ring (β-attack). Formation of the incorrect regioisomer (α-attack) is a common and significant problem.

Q2: My reaction is very slow or doesn't go to completion. What are the first things I should check?

A: Insufficient heat is a primary culprit. Many established procedures require elevated temperatures, often around 60°C or higher, to achieve a reasonable reaction rate.[3] Secondly, consider your solvent system. While the reaction can be run neat (solvent-free), a polar aprotic solvent like DMF can improve solubility and reaction rates.

Q3: I see multiple spots on my TLC plate that aren't starting material. What are the likely side products?

A: Besides the undesired regioisomer, common byproducts include styrene glycol, formed from the hydrolysis of styrene oxide if water is present.[4] Additionally, imidazole can act as a catalyst for the homopolymerization of styrene oxide, leading to oligomeric or polymeric materials, especially at higher temperatures.[5][6]

Q4: How can I confirm if I have a mixture of regioisomers?

A: ¹H NMR spectroscopy is the most definitive method. The proton on the carbon bearing the hydroxyl group (-CHOH) will have a distinct chemical shift and coupling pattern in each isomer. The desired product, 2-(1H-imidazol-1-yl)-1-phenylethanol, will show this proton as a doublet of doublets or triplet around 4.8-5.0 ppm. The undesired isomer, 1-(1H-imidazol-1-yl)-1-phenyl-ethan-2-ol, will have a different signal for its corresponding proton. Careful analysis of the integration and splitting patterns of the aliphatic protons is key.

Q5: Is a catalyst necessary for this reaction?

A: A catalyst is not strictly required, and high yields have been reported under solvent-free, heated conditions.[3] However, catalysts can be used to improve yield and selectivity. Lewis acids can activate the epoxide ring, but may also promote unwanted side reactions. The choice to use a catalyst depends on the specific challenges you are facing.

In-Depth Troubleshooting Guides

This section provides detailed, evidence-based solutions to specific experimental problems.

Guide 1: Issue - Poor Regioselectivity and Formation of the Wrong Isomer

Question: My final product is a mixture of isomers, with a significant amount of the undesired 1-(1H-imidazol-1-yl)-1-phenyl-ethan-2-ol. How do I improve the regioselectivity to favor the desired product?

Expert Analysis: The ring-opening of styrene oxide with imidazole is an SN2 reaction. The regioselectivity is a competition between attack at the less sterically hindered terminal carbon (β-carbon) and the more electronically stabilized benzylic carbon (α-carbon). Under neutral or basic conditions, the reaction is primarily governed by sterics, favoring attack at the less hindered β-carbon to yield the desired 2-(1H-imidazol-1-yl)-1-phenylethanol.[7][8] Acidic conditions, however, can protonate the epoxide oxygen, leading to a transition state with more carbocation character at the benzylic position, which favors attack at the α-carbon.[7][8]

Troubleshooting Actions:

  • Ensure Non-Acidic Conditions: The presence of acidic impurities in your starting materials or solvent can severely compromise regioselectivity.

    • Action: Use freshly distilled styrene oxide and anhydrous solvents. If using imidazole hydrochloride, ensure it is fully neutralized with a suitable base before adding the epoxide.

  • Avoid Protic Solvents: Protic solvents can facilitate proton transfer and stabilize carbocation-like transition states, potentially reducing selectivity.

    • Action: Opt for polar aprotic solvents like DMF or acetonitrile, or perform the reaction solvent-free. Solvent-free conditions at 60°C have been shown to be highly regioselective.[3]

  • Control Stoichiometry: Using a slight excess of imidazole can help maintain a basic environment and consume any adventitious protons.

    • Action: Use 1.1 to 1.2 equivalents of imidazole relative to styrene oxide.

G cluster_reactants Reactants cluster_attack Nucleophilic Attack (SN2) cluster_products Products Imidazole Imidazole BetaAttack β-Attack (Sterically Favored) Imidazole->BetaAttack Path A (Neutral/Basic) AlphaAttack α-Attack (Electronically Favored) Imidazole->AlphaAttack Path B (Acidic) StyreneOxide Styrene Oxide StyreneOxide->BetaAttack StyreneOxide->AlphaAttack Desired Desired Product 2-(1H-imidazol-1-yl)- 1-phenylethanol BetaAttack->Desired Undesired Undesired Isomer 1-(1H-imidazol-1-yl)- 1-phenyl-ethan-2-ol AlphaAttack->Undesired

Caption: Reaction pathways for the synthesis.

Guide 2: Issue - Incomplete Reaction or Slow Kinetics

Question: My reaction has stalled, with significant amounts of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

Expert Analysis: The N-alkylation of imidazole is dependent on several factors, including temperature, concentration, and solvent polarity. While imidazole is a good nucleophile, the activation energy for epoxide ring-opening can still be significant, requiring thermal energy to proceed at a practical rate.

Troubleshooting Actions:

  • Increase Reaction Temperature: This is the most effective way to increase the reaction rate.

    • Action: If reacting at room temperature, increase to 60-80°C. Monitor the reaction by TLC to track the consumption of starting materials. Be cautious of temperatures above 100°C, which may promote side reactions.

  • Optimize Solvent Choice: The right solvent can improve solubility and accelerate the reaction.

    • Action: Switch to a polar aprotic solvent like DMF. Mixed solvent systems, such as DMF/water, have also been shown to be highly effective in promoting the ring-opening of epoxides with amines, often without needing a catalyst.[9]

  • Increase Concentration: Le Chatelier's principle applies. Increasing the concentration of reactants can favor product formation.

    • Action: If using a solvent, reduce the volume to increase molarity. The most concentrated system is a solvent-free (neat) reaction, which has proven effective.[3]

Condition IDSolventTemperature (°C)Time (h)Reported Yield (%)Reference
ANone (Neat)601282[3]
BDMF/H₂O606>95 (analogous)[9]
CAcetonitrile8024Moderate[10]
DTolueneReflux12Variable[11]
Guide 3: Issue - Difficult Purification and Byproduct Contamination

Question: My crude product is an oil that is difficult to purify by column chromatography. I suspect I have multiple byproducts. What are they and how can I remove them?

Expert Analysis: Purification is often complicated by the presence of unreacted imidazole (which is polar and can streak on silica gel), the undesired regioisomer, and potential byproducts like styrene glycol or polymers. The similar polarity of the desired product and its regioisomer makes chromatographic separation particularly challenging.

Troubleshooting Actions:

  • Aqueous Work-up to Remove Imidazole: Unreacted imidazole can be removed with a simple acid wash.

    • Action: After the reaction is complete, dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl or ammonium chloride solution) to protonate and extract the basic imidazole into the aqueous phase. Follow with a brine wash and dry over anhydrous sodium sulfate.

  • Optimize Chromatography: If isomers are present, a high-performance column and careful solvent gradient selection are necessary.

    • Action: Use a high-quality silica gel. A common eluent system is a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (0.5-1%) to reduce tailing of the basic products on the acidic silica gel.

  • Crystallization: If the product is a solid or can be converted to a solid salt, crystallization can be a powerful purification technique to remove isomers and other impurities.

    • Action: Attempt to crystallize the free base from a solvent system like ethyl acetate/hexane or isopropanol. Alternatively, form a salt (e.g., hydrochloride or oxalate) and crystallize it from an appropriate solvent.

Optimized Experimental Protocol

This protocol is a starting point based on literature precedents favoring high yield and regioselectivity.[3]

Materials:

  • Imidazole (1.1 eq)

  • Styrene Oxide (1.0 eq)

  • Round-bottom flask with stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • To a clean, dry round-bottom flask, add imidazole (1.1 equivalents).

  • Begin stirring and add styrene oxide (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 60°C with vigorous stirring. Note: The mixture may be heterogeneous initially but should become homogeneous as the reaction progresses.

  • Maintain the temperature at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours (Eluent: 95:5 Dichloromethane/Methanol). The reaction is typically complete within 12-18 hours.

  • Once the styrene oxide is consumed (as indicated by TLC), cool the reaction to room temperature.

  • Proceed with the aqueous work-up as described in Guide 3 to remove excess imidazole.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

G Start Experiment Complete: Low Yield Observed TLC Analyze Crude TLC Start->TLC NMR Analyze Crude ¹H NMR TLC->NMR Multiple product spots Incomplete Problem: Incomplete Reaction (Starting Material Present) TLC->Incomplete SM spot dominant Isomers Problem: Isomer Mixture (Poor Regioselectivity) NMR->Isomers Signals for both regioisomers Other Problem: Other Byproducts (Streaking, Baseline) NMR->Other Unidentified signals SolveIncomplete Solution: 1. Increase Temperature (60-80°C) 2. Use Polar Aprotic Solvent (DMF) 3. Run Solvent-Free Incomplete->SolveIncomplete SolveIsomers Solution: 1. Ensure Neutral/Anhydrous Conditions 2. Avoid Protic Solvents 3. Use Slight Excess of Imidazole Isomers->SolveIsomers SolveOther Solution: 1. Check for Water (Hydrolysis) 2. Lower Temperature to Avoid Polymerization 3. Perform Acid Wash During Work-up Other->SolveOther

Caption: A logical workflow for troubleshooting poor yields.

References
  • Peris, G., et al. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Tetrahedron Letters, 47(33), 5979-5981. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. Available at: [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. Available at: [Link]

  • Fustero, S., et al. (2009). Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process. Chemical Research in Toxicology, 22(6), 1076-1086. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Imidazole as a catalyst for the reaction between CO2 and styrene oxide. Catalysis Communications, 84, 81-84. Available at: [Link]

  • Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-14. Available at: [Link]

  • MATE Web of Conferences. (2018). Oxidation of styrene to benzaldehyde and styrene oxide over nickel and copper ceria solution combustion catalysts. MATEC Web of Conferences, 144, 01002. Available at: [Link]

Sources

Technical Support Center: HPLC Separation of 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic separation of this and structurally related chiral imidazole compounds. Here, we will delve into the causality behind experimental choices, providing you with the expertise to develop robust and reliable HPLC methods.

Introduction to the Analyte: A Chromatographer's Perspective

2-(1H-imidazol-1-yl)-1-phenylethanol is a chiral aromatic alcohol containing a basic imidazole moiety. This unique combination of a hydrophobic phenyl group, a polar hydroxyl group, and an ionizable imidazole ring presents specific challenges in reversed-phase HPLC. Understanding these structural features is paramount to effective troubleshooting. The imidazole group, with a pKa of approximately 7, can lead to strong interactions with stationary phase silanol groups, often resulting in poor peak shape. Furthermore, the presence of a chiral center necessitates the use of chiral stationary phases for enantiomeric separation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the HPLC analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Q1: What are the primary challenges in the HPLC separation of 2-(1H-imidazol-1-yl)-1-phenylethanol?

The primary challenges stem from its chemical structure:

  • Peak Tailing: The basic imidazole group can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1][2]

  • Chiral Resolution: As a chiral molecule, separating its enantiomers requires a chiral stationary phase (CSP) and specialized mobile phases.[3][4][5]

  • pH Sensitivity: The retention and peak shape of the analyte are highly dependent on the mobile phase pH due to the ionizable imidazole moiety.[6][7]

Q2: What type of column is recommended for the achiral analysis of this compound?

For achiral (isocratic or gradient) analysis, a modern, high-purity, end-capped C8 or C18 column is a good starting point. These columns have a reduced number of accessible silanol groups, which helps to minimize peak tailing.[8][9][10]

Q3: How do I approach the chiral separation of 2-(1H-imidazol-1-yl)-1-phenylethanol?

Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including aromatic alcohols.[4][11] The selection process is often empirical, and screening several different chiral columns is recommended.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC separation of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is arguably the most frequent problem when analyzing basic compounds like our target analyte. It manifests as an asymmetrical peak with a drawn-out trailing edge.

Causality: The primary cause is the interaction between the protonated (positively charged) imidazole ring and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[1][12] This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak.

Troubleshooting Workflow:

G start Observe Peak Tailing ph_adjust Lower Mobile Phase pH (e.g., pH 2.5-3.5) start->ph_adjust Primary Action buffer Add a Competing Base (e.g., Triethylamine) ph_adjust->buffer If tailing persists result Symmetrical Peak ph_adjust->result If successful column_check Use a High-Purity, End-Capped Column buffer->column_check If still tailing buffer->result If successful column_check->result Optimal

Caption: A systematic approach to troubleshooting peak tailing.

Step-by-Step Protocol:

  • Lower the Mobile Phase pH:

    • Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).

    • Rationale: At a low pH, the majority of the silanol groups on the stationary phase will be protonated and thus neutral. This minimizes the ionic interaction with the protonated imidazole ring of the analyte, leading to a more symmetrical peak shape.[12][13]

  • Introduce a Competing Base:

    • Action: If lowering the pH is not sufficient or desired, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).

    • Rationale: TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively masking them from the analyte. This reduces the secondary interactions causing peak tailing.[12]

  • Utilize a High-Purity, End-Capped Column:

    • Action: Ensure you are using a modern, high-purity silica column that has been thoroughly end-capped.

    • Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound. This physically blocks the silanols, reducing their availability to interact with basic analytes.[2]

Issue 2: Inadequate or No Chiral Resolution

For enantiomeric separation, achieving two distinct, well-resolved peaks is the goal. A lack of resolution means the chiral stationary phase is not effectively discriminating between the two enantiomers.

Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times.[5] The choice of CSP and mobile phase composition is critical for these interactions to occur.

Experimental Protocol for Chiral Method Development:

  • Column Selection:

    • Start with a polysaccharide-based chiral column, such as one coated with cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ) or amylose tris(3,5-dimethylphenylcarbamate). These are known to be effective for a broad range of chiral compounds.[11]

  • Mobile Phase Screening:

    • Normal Phase: A common starting point for chiral separations is a non-polar mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

    • Reversed Phase: Some chiral columns are also effective in reversed-phase mode, using mixtures of acetonitrile or methanol with water or a buffer.

  • Optimization:

    • Vary the ratio of the strong to weak solvent in the mobile phase.

    • For normal phase, small changes in the alcohol modifier concentration can have a significant impact on resolution.

    • Temperature can also be a powerful tool for optimizing chiral separations. Lowering the column temperature often increases resolution.

Data Summary for Chiral Separation of 1-Phenylethanol (A Model Compound):

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Chiralcel OBn-hexane:isopropanol (95:5 v/v)0.9254[3]
Lux Cellulose-3n-heptane:2-propanol:trifluoroacetic acid (98.7:1.3:0.15 v/v/v)1.0254[4]
Chiralcel OD-Hpropan-2-ol/hexaneNot specifiedNot specified[14]
Issue 3: Retention Time Variability

Inconsistent retention times can compromise the reliability and accuracy of your analytical method.

Causality: Fluctuations in mobile phase composition, temperature, or column equilibration can all lead to shifts in retention time. For ionizable compounds like 2-(1H-imidazol-1-yl)-1-phenylethanol, a poorly buffered mobile phase is a frequent culprit.[6]

Logical Relationship Diagram for Retention Time Stability:

G cluster_0 Controllable Parameters ph_control Precise pH Control (Buffered Mobile Phase) stable_rt Stable Retention Times ph_control->stable_rt temp_control Stable Column Temperature (Column Oven) temp_control->stable_rt flow_control Consistent Flow Rate (Pump Maintenance) flow_control->stable_rt

Caption: Key factors influencing retention time stability.

Troubleshooting Steps:

  • Ensure Proper Buffering: The mobile phase pH should be buffered to a level at least one pH unit away from the pKa of the imidazole group (~7). This ensures a consistent ionization state of the analyte.

  • Use a Column Oven: Maintaining a constant column temperature is crucial, as retention times can be sensitive to temperature fluctuations.

  • Adequate Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes or more.

  • Check for Leaks and Pump Performance: Any leaks in the system or inconsistencies in the pump's flow rate will directly impact retention times. Regular maintenance is key.

By systematically addressing these common issues and understanding the underlying chemical principles, you can develop a robust and reliable HPLC method for the separation of 2-(1H-imidazol-1-yl)-1-phenylethanol.

References

  • A suitable HPLC method has been selected and validated for rapid simultaneous separation and determination of four imidazole anti-infective drugs... Separation of the four anti-infective drugs was performed on a Thermo Scientific® BDS Hypersil C8 column... using a mobile phase consist of MeOH: 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20.

  • The concentrations of the enantiomers of (R,S)-1-phenylethanol were determined by HPLC with a Chiralcel OB column... Mobile phase n-hexane:isopropyl alcohol (95 : 5) (v / v).

  • The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention... Compounds possessing amine and other basic functional groups interact strongly with such ionised silanol groups, producing tailing peaks.

  • Yes, you can use an imidazole solution for HPLC, but it is important to select the appropriate HPLC column and mobile phase that are compatible with your sample and the buffer used to prepare it.

  • This study developed a novel isotope-labeled surrogate-based high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of 21 imidazoles...

  • Work at low pH... Add triethylamine (TEA) to the mobile phase.

  • This application note provides a detailed protocol and comparative data for the successful chiral separation of 1-phenylethanol enantiomers... using Lux Cellulose-3 Stationary Phase.

  • A suitable HPLC method has been selected and validated for rapid simultaneous separation and determination of four imidazole anti-infective drugs... Separation of the four anti-infective drugs was performed on a Thermo Scientific® BDS Hypersil C8 column...

  • 2-(1-methyl-2-nitro-1H-imidazol-5-yl)-1-phenylethanol - ChemSynthesis.

  • Two important factors in an IMAC process are pH and imidazole concentration. PH controls protonation of histidine, and imidazole, a histidine analog, competitively reacts with metal ions.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

  • Try a buffered mobile phase (80 to 90% of water) at pH around 8 to 10 with a column like Waters XTerra or Zorbax Extend.

  • 1-Phenylethanol... Key physical properties include a density of 1.012 g/mL at 25 °C, a boiling point of 204 °C at 745 mmHg...

  • When troubleshooting, a good starting point is to carefully analyze the chromatograms to observe whether the change in peak shape is seen for all the peaks, or only some of them... Are the problematic analytes basic or acidic, while the others are not?

  • The detection of the phenylethyl alcohol was carried out at 220 nm and flow rate was employed 1.0 ml/min.

  • The pH Can Alter Retention... The pH Can Affect Peak Shape... The pH Can Impact Your Column.

  • 1-Phenylethanol - Wikipedia.

  • Chromatography is by far the most powerful and sensitive analytical technique for resolving enantiomers, and chiral HPLC is probably the most versatile and important tool employed today.

  • Primary Causes of Peak Tailing in HPLC. Silanol Interactions... pH Effects... Mobile Phase & Buffer... Extra-Column Effects.

  • The HPLC method has most frequently been applied to the enantiomer separation of a large groups of compounds, including among others, the imidazole derivatives... the Chiralcel OJ column with cellulose tris(4-methylbenzoate) was selected for further tests.

  • A reverse-phase high-performance liquid chromatographic (RP-HPLC) method was developed... on Inertsil C18 (4.6 × 250mm, 5µm) Column, using Isocratic elution. The mobile phase contains 0.02M phosphate buffer (pH 3.0) and methanol in a ratio of (30:70v/v).

  • 1-Phenylethanol... Predicted Properties. pKa (Strongest Acidic), 14.81.

  • Tip: Reducing mobile phase pH reduces interactions with silanols and peak tailing.

  • For ionizable compounds—such as acids and bases—changes in pH can lead to significant variations in retention factor and selectivity.

  • The enantiomeric excess values (ee) of the product were determined by HPLC analysis with an Agilent- HPLC on Chiralcel OD-H chiral columns using propan-2- ol/hexane as the eluent.

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.

  • Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8).

  • Effect of mobile phase composition on HPLC separation of (R,S) 2-phenyl-1- butane on γ-CD MOF packed column.

Sources

Technical Support Center: Resolution of 2-(1H-imidazol-1-yl)-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 2-(1H-imidazol-1-yl)-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to equip you with the scientific rationale and practical steps to effectively separate the enantiomers of this critical chiral building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the resolution process. Each problem is analyzed from root cause to solution, ensuring a logical and scientifically grounded approach to overcoming experimental hurdles.

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

You've performed an enzymatic kinetic resolution, but the enantiomeric excess (ee) of both the unreacted alcohol and the resulting ester is lower than expected.

Potential Causes:

  • Suboptimal Enzyme Choice: The selected lipase may not exhibit high enantioselectivity for your specific substrate. While many lipases are effective for 1-phenylethanol, the imidazole moiety in your molecule can influence enzyme-substrate binding.

  • Incorrect Reaction Time: In kinetic resolutions, stopping the reaction at approximately 50% conversion is crucial for achieving high ee for both the product and the remaining substrate. Over-extending the reaction time can lead to the less-favored enantiomer reacting, thus reducing the ee of both components.[1]

  • Inappropriate Solvent: The reaction medium significantly impacts enzyme activity and stability. A non-optimal solvent can lead to poor enzyme performance and reduced enantioselectivity.[2]

  • Temperature and pH Fluctuations: Lipases are sensitive to temperature and pH. Deviations from their optimal operating conditions can drastically reduce their catalytic efficiency and selectivity.

Recommended Solutions:

  • Screen Different Enzymes: Test a panel of lipases. Candida antarctica lipase B (CALB), often immobilized as Novozyme 435, is an excellent starting point due to its broad substrate scope and high selectivity.[3][4] Other options include lipases from Burkholderia cepacia or Candida rugosa.[5]

  • Optimize Reaction Time: Monitor the reaction progress closely using chiral HPLC or GC.[3][6] Perform a time-course study to identify the point of ~50% conversion, where the highest ee values are typically obtained.

  • Solvent Selection: Non-polar organic solvents like n-hexane or toluene are generally preferred for lipase-catalyzed acylations.[3] Avoid highly polar solvents that can strip essential water from the enzyme, leading to denaturation.

  • Control Reaction Conditions: Maintain the optimal temperature for the chosen lipase (typically 30-60°C).[2][3] While the bulk medium is organic, the enzyme's microenvironment has a "pH memory." Ensure the enzyme is prepared and handled under appropriate pH conditions before use.

Issue 2: Poor or No Crystallization of Diastereomeric Salts

You are attempting a classical resolution by forming diastereomeric salts with a chiral acid, but the salts are not precipitating from the solution, or they are forming an oil.

Potential Causes:

  • Inappropriate Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If the solvent is too good, the salts will remain dissolved. If it's too poor, they may crash out as an oil. The key is to find a solvent where one diastereomer is significantly less soluble than the other.[7]

  • Incorrect Stoichiometry: The molar ratio between your racemic base (2-(1H-imidazol-1-yl)-1-phenylethanol) and the chiral resolving agent is critical. Using an incorrect ratio can inhibit crystallization.

  • Presence of Impurities: Impurities in your racemic starting material can interfere with the crystal lattice formation, preventing successful crystallization.

  • Water Content: Trace amounts of water can sometimes influence crystallization, either by promoting it (forming hydrates) or hindering it.[7]

Recommended Solutions:

  • Systematic Solvent Screening: Begin with a solvent in which your racemic starting material is soluble upon heating but has limited solubility at room temperature. Common choices include methanol, ethanol, acetone, or ethyl acetate. If a single solvent fails, explore binary solvent mixtures, slowly adding a non-solvent to a solution of the salts until turbidity is observed, then heating to redissolve and cooling slowly.

  • Optimize Stoichiometry: The imidazole nitrogen is the basic center that will form a salt with the chiral acid. Start with a 1:1 molar ratio of the racemate to the chiral acid. In some cases, using a sub-stoichiometric amount (0.5 equivalents) of the resolving agent can be effective, a strategy known as the "half-equivalent method."

  • Purify the Starting Material: Ensure your racemic 2-(1H-imidazol-1-yl)-1-phenylethanol is of high purity (>99%) before attempting resolution. Recrystallization or column chromatography may be necessary.

  • Control Cooling Rate: Allow the heated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling out or the formation of very small crystals that are difficult to handle. Seeding the solution with a previously formed crystal can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving 2-(1H-imidazol-1-yl)-1-phenylethanol?

There are three primary methods:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic compound, which contains a basic imidazole group, with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized.[8]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the alcohol functional group at a much faster rate than the other.[5] This results in a mixture of an acylated enantiomer and the unreacted, opposite enantiomer, which can then be separated.

  • Chiral Chromatography: This involves using a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column that has a chiral stationary phase. The enantiomers interact differently with this phase, leading to different retention times and allowing for their separation. While highly effective, it is often more expensive and less scalable than the other methods for preparative work.

Q2: How do I choose between classical resolution and enzymatic resolution?

The choice depends on several factors, including scale, cost, available equipment, and downstream processing requirements.

FeatureDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Principle Separation of diastereomers with different physical properties.[8]Different reaction rates of enantiomers with a chiral catalyst.[5]
Max. Yield Theoretically 100% (if racemization of the unwanted enantiomer is possible). Practically 50% per cycle.50% for each component (product and unreacted substrate).
Selectivity Highly dependent on the choice of resolving agent and solvent.Often very high (E-value > 200 is possible).[5]
Conditions Often requires screening of multiple solvents and resolving agents.Mild reaction conditions (room temp, neutral pH).[3]
Scalability Generally straightforward to scale up.Can be more complex to scale due to enzyme cost and handling.
Cost Chiral acids can be inexpensive, but solvent usage can be high.Enzymes can be expensive, but can often be immobilized and reused.[5]

Q3: Can I resolve the enantiomers by derivatizing the hydroxyl group instead of using the imidazole group?

Yes. You can react the racemic alcohol with an enantiomerically pure chiral acid (or its activated form, like an acyl chloride) to form a mixture of diastereomeric esters.[1][9] These esters, like diastereomeric salts, have different physical properties and can be separated by chromatography or crystallization. After separation, the esters are hydrolyzed to yield the separated enantiomeric alcohols. This is a common strategy for resolving chiral alcohols.[8]

Q4: How do I determine the enantiomeric excess (ee) and the absolute configuration of my resolved samples?

  • Determining Enantiomeric Excess (ee): The most reliable method is chiral chromatography (HPLC or GC).[6] An analytical-scale chiral column can separate the enantiomers, and the ratio of their peak areas gives the ee. Alternatively, you can use NMR spectroscopy by derivatizing the alcohol with a chiral agent like Mosher's acid to create diastereomers that show distinct signals in the ¹H or ¹⁹F NMR spectrum.[1]

  • Determining Absolute Configuration: This is more complex. If the enantiomers of your compound have been previously reported, you can compare the sign of the optical rotation ([α]D) with the literature value. For unknown compounds, methods include X-ray crystallography of a single crystal, vibrational circular dichroism (VCD), or comparison with known compounds through chemical correlation.[10]

Experimental Protocols & Workflows

Method 1: Diastereomeric Salt Resolution Protocol

This protocol uses (R,R)-(+)-Tartaric acid as a common and effective resolving agent.

Workflow Diagram: Diastereomeric Salt Resolution

G racemate Racemic 2-(1H-imidazol-1-yl) -1-phenylethanol mix Dissolve with Heating racemate->mix acid (+)-Tartaric Acid (Resolving Agent) acid->mix solvent Methanol (Solvent) solvent->mix cool Selective Crystallization mix->cool Slow Cooling filtration Filtration cool->filtration One Diastereomer is Less Soluble solid Diastereomeric Salt 1 (e.g., (R)-Alcohol Salt) filtration->solid Solid liquid Diastereomeric Salt 2 (e.g., (S)-Alcohol Salt, Enriched) filtration->liquid Mother Liquor basify1 Liberate Free Base solid->basify1 Basify (e.g., NaOH) basify2 Liberate Free Base liquid->basify2 Basify (e.g., NaOH) enantiomer1 Enantiomer 1 (R) basify1->enantiomer1 Extract enantiomer2 Enantiomer 2 (S) basify2->enantiomer2 Extract

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g of racemic 2-(1H-imidazol-1-yl)-1-phenylethanol in 100 mL of methanol with gentle heating.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in a minimal amount of warm methanol. Add this solution to the flask containing the racemate.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Let the flask stand undisturbed for 12-24 hours. Further cooling in a refrigerator (4°C) may improve the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the first diastereomeric salt. The filtrate contains the other diastereomer in excess.

  • Liberation of Enantiomer:

    • Suspend the collected crystals in water and add 2M sodium hydroxide solution until the pH is >10.

    • Extract the liberated free base (the enantiomerically enriched alcohol) with a suitable organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield one of the enantiomers.

  • Analysis: Determine the ee of the recovered alcohol using chiral HPLC. The absolute configuration can be determined by comparison to known standards or other analytical methods. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.

Method 2: Enzymatic Kinetic Resolution Protocol

This protocol uses immobilized Candida antarctica lipase B (Novozyme 435), a robust and highly selective biocatalyst.

Workflow Diagram: Enzymatic Kinetic Resolution

G racemate Racemic 2-(1H-imidazol-1-yl) -1-phenylethanol (R/S) reaction Enzymatic Acylation (Stirring, 40°C) racemate->reaction reagents Vinyl Acetate (Acyl Donor) Novozyme 435 (Enzyme) n-Hexane (Solvent) reagents->reaction monitoring Stop at ~50% Conversion reaction->monitoring Monitor by Chiral HPLC/GC separation Filter to Remove Enzyme monitoring->separation mixture Mixture of: (S)-Alcohol (Unreacted) (R)-Acetate (Product) separation->mixture Filtrate chromatography Silica Gel Column Chromatography mixture->chromatography Purify product1 (S)-Alcohol chromatography->product1 Elute with Hexane/EtOAc product2 (R)-Acetate chromatography->product2 Elute with Hexane/EtOAc hydrolysis (R)-Alcohol product2->hydrolysis Hydrolyze (e.g., K2CO3/MeOH)

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5.0 g of racemic 2-(1H-imidazol-1-yl)-1-phenylethanol in 100 mL of n-hexane, add 1.5-2.0 equivalents of vinyl acetate.[3]

  • Enzyme Addition: Add 250-500 mg of Novozyme 435 to the mixture.

  • Incubation: Stir the suspension at a constant temperature, typically 40-45°C.[4]

  • Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze the sample by chiral HPLC or GC to monitor the conversion and the ee of the substrate and product.

  • Reaction Quench: When the reaction reaches approximately 50% conversion (typically after several hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Separation: The filtrate contains the unreacted (S)-alcohol and the newly formed (R)-acetate. These two compounds have different polarities and can be readily separated by standard silica gel column chromatography.[1]

  • Hydrolysis (Optional): If the (R)-alcohol is desired, the purified (R)-acetate can be easily hydrolyzed back to the alcohol using mild basic conditions (e.g., potassium carbonate in methanol).

References

  • Kirschner, D. L., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. Available at: [Link]

  • Grala, A., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules. Available at: [Link]

  • Corrêa, A. G., et al. (2016). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Bozan, A., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry. Available at: [Link]

  • Sun, Y., et al. (2015). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Bozan, A., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. ResearchGate. Available at: [Link]

  • Bozan, A., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed. Available at: [Link]

  • Kirschner, D. L., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry. PubMed. Available at: [Link]

  • Various Authors. (2015). Chiral resolution of alcohols by extractive separation of acetals. ResearchGate. Available at: [Link]

  • Pálovics, E., & Czugler, M. (2005). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]

  • Hoveyda, A. H., et al. (2013). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Angewandte Chemie International Edition. Available at: [Link]

  • Malic, N., et al. (2010). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. Available at: [Link]

  • Roberts, J. D., et al. (2015). Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop to Bulk

2-(1H-imidazol-1-yl)-1-phenylethanol is a pivotal structural motif found in numerous pharmacologically active compounds, most notably as a core component in antifungal agents that target the fungal CYP51 enzyme.[1][2] Its derivatives have demonstrated potent activity against various Candida species, making the robust synthesis of this intermediate a critical step in drug development pipelines.[3]

However, transitioning a synthetic route from a laboratory gram-scale to a multi-kilogram production scale is fraught with challenges. Issues such as reaction exotherms, reagent stoichiometry, solvent volumes, and product purification, which are manageable on the bench, can become significant obstacles at scale. This guide serves as a dedicated technical support resource for researchers and process chemists. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to navigate the common pitfalls encountered during the scale-up synthesis of this important intermediate.

Recommended Synthetic Pathway: A Two-Step Approach

The most common and scalable route involves a two-step process: (1) the N-alkylation of imidazole with a suitable 2-halo-1-phenylethanone, followed by (2) the selective reduction of the resulting ketone intermediate to the desired secondary alcohol.[2] This method offers reliable control over each transformation.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ketone Reduction A Imidazole C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) A->C B 2-Bromo-1-phenylethanone B->C D 2-(1H-imidazol-1-yl)-1-phenylethanone (Ketone Intermediate) C->D Nucleophilic Substitution E Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) D->E Reduction F 2-(1H-imidazol-1-yl)-1-phenylethanol (Final Product) E->F

Caption: A scalable two-step synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, practical issues that may arise during the scale-up process.

Part 1: N-Alkylation of Imidazole (Step 1)

Question 1: My N-alkylation reaction is sluggish, with significant unreacted 2-bromo-1-phenylethanone remaining even after extended reaction times. How can I improve the conversion rate?

Answer: This is a common issue often related to insufficient activation of the imidazole nucleophile or suboptimal reaction conditions. Here’s a breakdown of causative factors and solutions:

  • Base Selection is Critical: The pKa of imidazole's N-H proton is approximately 14.5, meaning a sufficiently strong base is required for complete deprotonation to form the highly nucleophilic imidazolide anion.

    • For lab-scale/high reactivity: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective.[4] NaH irreversibly deprotonates the imidazole, driving the reaction forward. Causality: Polar aprotic solvents solvate the sodium cation but not the imidazolide anion, maximizing its nucleophilicity.

    • For larger scale/safer handling: Anhydrous potassium carbonate (K₂CO₃) is a safer, more practical alternative to NaH. It is crucial to use an excess (at least 2-3 equivalents) and ensure the carbonate is finely powdered to maximize surface area. The reaction may require slightly higher temperatures (e.g., 60-80 °C) to achieve a comparable rate.

  • Solvent Choice Matters: The solvent must be able to dissolve the reagents and facilitate the Sₙ2 reaction.

    • Recommended: Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices. DMF's high dielectric constant helps stabilize charged intermediates formed during the reaction.[1]

    • Avoid: Protic solvents like ethanol or water will protonate the imidazolide anion, quenching the nucleophile and halting the reaction.

  • Moisture is Detrimental: Water will react with strong bases like NaH and protonate the imidazolide anion. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Question 2: I'm observing the formation of a significant, insoluble precipitate during the reaction, and my yield of the desired ketone intermediate is low. What's happening?

Answer: This often points to a side reaction, likely the formation of 1,3-di(2-oxo-2-phenylethyl)-1H-imidazol-3-ium bromide, an unwanted quaternary salt. This occurs when the product, 2-(1H-imidazol-1-yl)-1-phenylethanone, acts as a nucleophile and reacts with another molecule of 2-bromo-1-phenylethanone.

  • Stoichiometric Control: This side reaction is favored when there is a localized excess of the bromo-ketone. To prevent this, use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents).

  • Controlled Reagent Addition: On a larger scale, the most effective strategy is to add the 2-bromo-1-phenylethanone solution slowly (dropwise) to the pre-formed imidazolide anion solution. This maintains a low concentration of the electrophile, ensuring it reacts with the more abundant imidazolide rather than the product.

  • Temperature Management: Run the reaction at a controlled temperature. While heating can increase the rate of the desired reaction, excessive temperatures can also accelerate the rate of the unwanted quaternary salt formation.

Part 2: Ketone Reduction (Step 2)

Question 3: The reduction of the ketone intermediate with sodium borohydride (NaBH₄) is incomplete. How can I drive it to completion?

Answer: Incomplete reduction is typically due to reagent quality, stoichiometry, or temperature.

  • Reagent Quality: Sodium borohydride is sensitive to moisture. Use a freshly opened bottle or ensure your reagent has been stored in a desiccator. A simple test is to add a small amount to water; vigorous hydrogen evolution indicates good activity.

  • Solvent System: Methanol is an excellent solvent for this reduction. It not only dissolves the ketone but also protonates the initially formed alkoxide to generate the final alcohol product.

  • Temperature Control: The reaction is typically performed at a low temperature (0-5 °C) initially to control the rate of hydrogen evolution and then allowed to warm to room temperature.[1] If the reaction is sluggish, ensure it has been stirred for a sufficient time (2-4 hours) at room temperature after the initial addition.

  • Stoichiometry: While NaBH₄ provides four hydride equivalents, it's common practice to use a molar excess (e.g., 1.0-1.5 equivalents of NaBH₄ relative to the ketone) to ensure complete conversion, accounting for any reaction with the solvent or trace water.

Question 4: After quenching the reduction, the work-up is problematic, and isolating the final product is difficult. What is a robust purification strategy for scale-up?

Answer: The work-up for a borohydride reduction involves quenching excess reagent and hydrolyzing borate esters. A robust purification strategy avoids chromatography where possible.

  • Controlled Quench: Cool the reaction mixture in an ice bath and slowly add an acid (e.g., 1M HCl or saturated ammonium chloride) until the effervescence ceases. This neutralizes the reaction and hydrolyzes the borate complexes.

  • pH Adjustment & Extraction: After quenching, adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaHCO₃ or Na₂CO₃). This ensures the imidazole nitrogen is in its free base form, making the product more soluble in organic solvents. Extract the product with a suitable solvent like ethyl acetate or dichloromethane.

  • Crystallization/Recrystallization: 2-(1H-imidazol-1-yl)-1-phenylethanol is often a crystalline solid. A well-chosen recrystallization is the most effective and scalable purification method.

    • Solvent Screening: Good solvent systems often consist of a solvent in which the product is soluble when hot and insoluble when cold. Common systems include ethyl acetate/hexanes, isopropanol, or toluene. Perform small-scale trials to find the optimal solvent or solvent pair that provides good recovery and high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone (Ketone Intermediate)

Materials:

  • Imidazole (1.1 eq)

  • 2-Bromo-1-phenylethanone (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Under an inert nitrogen atmosphere, suspend imidazole in anhydrous DMF in a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium imidazolide.

  • Dissolve 2-bromo-1-phenylethanone in a minimal amount of anhydrous DMF and add it to the addition funnel.

  • Add the 2-bromo-1-phenylethanone solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be used directly in the next step or purified by recrystallization from a suitable solvent like isopropanol.

Protocol 2: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol (Final Product)

Materials:

  • 2-(1H-imidazol-1-yl)-1-phenylethanone (1.0 eq)

  • Sodium Borohydride (1.2 eq)

  • Methanol

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • Dissolve the crude ketone intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, keeping the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-4 hours. Monitor for completion by TLC or LC-MS.

  • Cool the mixture back to 0 °C and slowly quench by adding 1M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and adjust the pH to 8-9 with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data & Scale-Up Comparison

Table 1: Reagent Properties and Stoichiometry

CompoundFormulaMol. Weight ( g/mol )RoleStoichiometric Ratio
ImidazoleC₃H₄N₂68.08Nucleophile1.1 - 1.2 eq
2-Bromo-1-phenylethanoneC₈H₇BrO199.05Electrophile1.0 eq
Sodium Hydride (60%)NaH24.00Base1.2 eq
Sodium BorohydrideNaBH₄37.83Reducing Agent1.2 eq
Product KetoneC₁₁H₁₀N₂O186.21Intermediate-
Final AlcoholC₁₁H₁₂N₂O188.23ProductTarget Yield: >80%

Table 2: Recommended Conditions - Lab vs. Pilot Scale

ParameterLab Scale (10-50 g)Pilot Scale (1-5 kg)Rationale for Change
Step 1: Base NaH (60% dispersion)K₂CO₃ (anhydrous, powdered)K₂CO₃ is safer to handle in bulk and less reactive with trace moisture.
Step 1: Addition Manual dropwise additionMetering pump for controlled, slow additionEnsures consistent low concentration of electrophile to prevent side reactions.
Step 1: Temp. Control Ice bathJacketed reactor with chiller/heater unitProvides precise and uniform temperature control to manage exotherms.
Step 2: Quench Manual addition of 1M HClSlow, subsurface addition of acid via pumpPrevents localized hot spots and uncontrolled gas evolution.
Purification Column Chromatography/RecrystallizationRecrystallization / SlurryingChromatography is generally not economically viable at large scales.

Visual Troubleshooting Workflow

Troubleshooting_Tree Start Low Yield in N-Alkylation (Step 1) Q2 Is unreacted Bromo-ketone present? Start->Q2 Q1 Is unreacted Imidazole present? A1 Check Bromo-ketone quality. Increase equivalents if necessary. Q1->A1 Yes A2 Increase Base equivalents (NaH/K2CO3). Ensure anhydrous conditions. Increase reaction time/temperature. Q1->A2 No Q2->Q1 Yes Q3 Is a major unknown byproduct observed? Q2->Q3 No A3 Likely Quaternary Salt Formation. - Use slight excess of Imidazole. - Add Bromo-ketone slowly. - Ensure good mixing. Q3->A3 Yes A4 Check Base strength/activity. Consider alternative solvent (e.g., DMF). Verify reaction temperature. Q3->A4 No

Caption: Decision tree for troubleshooting low yield in the N-alkylation step.

References

  • Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • Benchchem. (n.d.). 2-(1H-Imidazol-1-yl)ethanol|Research Chemical.
  • De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.

Sources

Technical Support Center: Method Development for 2-(1H-imidazol-1-yl)-1-phenylethanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 2-(1H-imidazol-1-yl)-1-phenylethanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common challenges and frequently asked questions, structured to facilitate robust and reliable method development.

Section 1: Foundational Concepts & Initial Method Development

Before initiating any analysis, a thorough understanding of the analyte and a structured approach to method development are paramount. This section addresses the preliminary questions that form the bedrock of a successful analytical method.

FAQ: I'm starting from scratch. What should my overall method development strategy look like?

A systematic approach is crucial to avoid unnecessary iterations and ensure a robust final method. The goal is to move from a general, exploratory phase to a fine-tuned, optimized, and validated protocol.

Causality Behind the Workflow: This workflow ensures that fundamental parameters are established before time is invested in optimization. Understanding the analyte's properties (UV absorbance, pKa) dictates the initial choice of detector and mobile phase pH. Screening various stationary and mobile phases casts a wide net to find the most promising conditions, which are then meticulously refined and validated for their intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation P1_Goal Define Analytical Goal (e.g., Purity, Chiral Separation, Quantification) P1_Lit Literature Review (Similar Compounds) P1_Goal->P1_Lit P1_Analyte Analyte Characterization (pKa, λmax, Solubility) P1_Lit->P1_Analyte P2_Col Column Screening (C18, C8, Phenyl-Hexyl) P1_Analyte->P2_Col Informs Initial Choices P2_MP Mobile Phase Screening (ACN vs. MeOH, pH) P2_Col->P2_MP P3_Opt Fine-Tuning (Gradient, Flow Rate, Temp., pH) P2_MP->P3_Opt Selects Best Condition P3_Res Assess Resolution, Peak Shape, Run Time P3_Opt->P3_Res P3_Res->P3_Opt Iterative Process P4_Val Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision) P3_Res->P4_Val Final Method

Caption: General workflow for analytical method development.

FAQ: What are the critical physicochemical properties of 2-(1H-imidazol-1-yl)-1-phenylethanol to consider?

Understanding the molecule's structure is key to predicting its chromatographic behavior.

  • Basic Imidazole Moiety: The imidazole ring contains a basic nitrogen atom. This makes the molecule's overall charge and hydrophobicity highly dependent on the mobile phase pH. The pKa of the imidazolium ion is approximately 7. This basicity is the primary cause of peak tailing on silica-based columns if the pH is not controlled.

  • UV Chromophore: The presence of the phenyl and imidazole rings means the molecule absorbs UV light, making UV detection a suitable choice. A UV scan will likely show a maximum absorbance (λmax) around 210-220 nm, with another potential maximum at a higher wavelength. For specificity, monitoring at a wavelength like 220 nm is a good starting point.[1]

  • Chiral Center: The molecule possesses a chiral center at the carbon atom bonded to the hydroxyl group. This means it exists as a pair of enantiomers. For stereospecific analysis, a chiral separation technique is mandatory, as enantiomers have identical properties on achiral columns.[2][3]

FAQ: What is a good starting point for sample preparation?

For initial method development, simplicity is key.

  • Solvent: Prepare a stock solution in a solvent that is compatible with the mobile phase. Methanol or acetonitrile are excellent first choices. If using a buffered mobile phase, dissolving the sample in the mobile phase itself is often the best practice to avoid peak distortion.

  • Concentration: A starting concentration of approximately 0.5 to 1.0 mg/mL is typical. From this stock, further dilutions can be made to fall within the linear range of the detector once established.

  • Filtration: Always filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system tubing.

Section 2: Troubleshooting Reversed-Phase (RP-HPLC) Analysis

RP-HPLC is the workhorse for purity analysis and quantification. However, the basic nature of the imidazole group presents specific challenges.

Q: My peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated imidazole ring and acidic silanol groups on the surface of the silica-based column packing.

The Mechanism: At a mobile phase pH below the pKa of the silanol groups (~pH 3.5-4.5) and below the pKa of the imidazole (~pH 7), the analyte is positively charged, and the silanols are partially negatively charged, leading to strong ionic interactions. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

Solutions, from simplest to most complex:

  • Adjust Mobile Phase pH: The most effective solution is to control the pH.

    • Low pH (2.5-3.5): Add an acid like trifluoroacetic acid (TFA, 0.1%) or phosphoric acid to the mobile phase.[4] This fully protonates the analyte, giving it a consistent positive charge, and suppresses the ionization of most silanol groups, minimizing secondary interactions.

    • High pH (7.5-8.5): Use a column stable at high pH and a buffer like ammonium bicarbonate. At this pH, the analyte is neutral, and the silanols are fully deprotonated and "shielded" by buffer cations, but the analyte itself is uncharged, preventing ionic interaction.

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (e.g., Waters X-Bridge™, Agilent Zorbax Eclipse Plus) have fewer free silanol groups and are designed to produce better peak shapes for basic compounds.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active silanol sites and improve peak shape.

Q: My retention time is drifting between injections. What's wrong?

Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition.

Common Causes & Solutions:

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase, especially when using buffers or ion-pairing agents. A common rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[6]

  • Mobile Phase Instability:

    • Evaporation: Ensure mobile phase bottles are capped to prevent the more volatile organic component (like acetonitrile) from evaporating, which would increase the retention time.

    • Buffer Precipitation: If using a buffer like phosphate, ensure the organic solvent concentration does not exceed the buffer's solubility limit, which can cause precipitation and pressure fluctuations.

  • Temperature Fluctuation: Column temperature significantly affects retention. Using a thermostatically controlled column compartment is essential for reproducible results, as even minor room temperature changes can cause drift.[7]

Protocol: Starting RP-HPLC Method for Purity Analysis

This protocol provides a robust starting point for achiral analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A/Acetonitrile (50:50) to a concentration of 0.5 mg/mL and filter.

Section 3: Chiral Separation - Resolving the Enantiomers

Since the biological activity of enantiomers can differ significantly, developing a method to separate them is often a regulatory requirement.[3]

Q: I am not seeing any separation of the enantiomers on my chiral column. What should I try?

Answer: Achieving chiral separation is a process of matching the analyte's structure to the right chiral stationary phase (CSP) and mobile phase system. If you see no separation, a fundamental change is needed.

The Mechanism: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. For this to occur, there must be at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The mobile phase plays a critical role by modulating these interactions.

Troubleshooting Steps:

  • Verify Column Choice: Polysaccharide-based CSPs are the most versatile and successful for a wide range of compounds.[8][9]

    • Cellulose-based (e.g., Chiralcel® OD, Lux® Cellulose-3): A very good first choice.

    • Amylose-based (e.g., Chiralpak® AD): Often provides complementary selectivity to cellulose phases.[8]

  • Switch Elution Mode: The choice of mobile phase system is the most critical parameter.

    • Normal Phase (Primary Choice): This is the most common mode for polysaccharide CSPs. Mobile phases are typically mixtures of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol or ethanol). The alcohol acts as a polar modifier that competes with the analyte for sites on the CSP. Reducing the alcohol content generally increases retention and can improve resolution.

    • Polar Organic Mode: This uses a polar solvent like acetonitrile or methanol as the main mobile phase component. It can sometimes provide separation when normal phase fails.

    • Reversed Phase: While less common for this type of analyte on polysaccharide CSPs, it is still a possibility.

Q: I have some separation, but the resolution is poor (peaks are overlapping). How can I improve it?

Answer: Poor resolution means the difference in retention is too small or the peaks are too broad. This can be fine-tuned with small adjustments.

Optimization Strategies:

  • Adjust Mobile Phase Composition: In normal phase, make small changes to the alcohol percentage (e.g., from 10% isopropanol to 8% or 12%). This is the most powerful tool for optimizing selectivity.

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol can dramatically alter selectivity because the different alcohol structures interact differently with the CSP.

  • Lower the Temperature: Running the analysis at a lower temperature (e.g., 15 °C or 20 °C) often enhances the stability of the transient diastereomeric complexes, leading to better resolution.[10]

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase column efficiency and improve resolution, at the cost of a longer run time.

Protocol: Starting Chiral HPLC Method

This protocol is a common starting point for separating the enantiomers of 2-(1H-imidazol-1-yl)-1-phenylethanol.

  • Column: Chiralpak® AD-H or similar amylose-based CSP (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in the mobile phase.

Section 4: Advanced Topics & FAQs

Q: How do I develop a stability-indicating method?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[11][12] This requires performing forced degradation studies.

The Process:

  • Stress the Analyte: Subject solutions of the analyte to various stress conditions to intentionally generate degradation products. Standard conditions recommended by ICH guidelines include:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: 80 °C.

    • Photolytic Stress: Expose to UV and visible light.

  • Analyze Stressed Samples: Run the stressed samples using your developed HPLC method.

  • Assess Peak Purity: The goal is to demonstrate that the main analyte peak is free from any co-eluting degradants. This is typically done using a photodiode array (PDA) detector to perform peak purity analysis. The method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak.[13]

ForcedDegradation cluster_0 Stress Conditions API API Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Ox Oxidation (H2O2) API->Ox Heat Thermal Stress API->Heat Light Photolytic Stress API->Light Analysis Analyze via HPLC-PDA Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Assess Specificity & Peak Purity Analysis->Result

Caption: Workflow for a forced degradation study.

Q: What should I expect for Mass Spectrometry (MS) detection?

Answer: LC-MS is an excellent tool for confirmation of identity and for detecting low-level impurities.

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal. The basic imidazole nitrogen will readily accept a proton to form the [M+H]⁺ ion.

  • Expected Mass: The monoisotopic mass of 2-(1H-imidazol-1-yl)-1-phenylethanol (C₁₁H₁₂N₂O) is 188.0950 g/mol . You should expect to see the protonated molecule [M+H]⁺ at m/z 189.1028 .

  • Fragmentation: In tandem MS (MS/MS), you can expect characteristic fragments. The bond between the two aliphatic carbons is likely to cleave. A key fragment would be from the loss of the imidazole-CH₂ group. The fragmentation pattern of the 1-phenylethanol core would likely show a prominent ion at m/z 107, corresponding to the loss of the methyl group from the protonated molecule, and a molecular ion of m/z 122 if the imidazole group cleaves off.[14][15]

Q: How do I validate this method according to ICH Q2(R1) guidelines?

Answer: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters to evaluate include:[1]

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.995; baseline resolution (Rs > 2) from other peaks.
Linearity Ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target conc.).
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).Retention times and peak areas should remain within predefined limits (e.g., RSD ≤ 2.0%).

References

  • Naderi, F., et al. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. SciSpace. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase.... ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. SciSpace. Available at: [Link]

  • DergiPark. (2023). 1-(naphthalen-2-yl)ethan-1-ol which is active metabolite of anticonvulsant nafimidone. DergiPark. Available at: [Link]

  • Scipione, M. R., et al. (2015). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

  • Taylor, E. C., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (2022). Enantioselective chiral sorption of 1-phenylethanol by homochiral 1D coordination polymers. Royal Society of Chemistry. Available at: [Link]

  • Patel, S., et al. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Vijaya, V., et al. (n.d.). “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. IJABPT. Available at: [Link]

  • ACS Publications. (n.d.). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids | ACS Omega. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic.... ResearchGate. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Sci Forschen. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. Sci Forschen. Available at: [Link]

  • MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. MDPI. Available at: [Link]

  • IntechOpen. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. IntechOpen. Available at: [Link]

  • National Institutes of Health. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds | PDF | Molecules | Atomic. Scribd. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Wisconsin-Madison. Available at: [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Chromatography Forum. Available at: [Link]

  • Science and Education Publishing. (2014). Identification and Quantitative Analysis of 2- Phenylethanol as Major Impurity in Bromadol by HPLC. Science and Education Publishing. Available at: [Link]

  • MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]

  • Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. Available at: [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC. Available at: [Link]

  • FooDB. (n.d.). Showing Compound 2-Phenylethan-1-ol (FDB007516). FooDB. Available at: [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 2-phenylethanol (PAMDB120153). P. aeruginosa Metabolome Database. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical data used to confirm the structure of 2-(1H-imidazol-1-yl)-1-phenylethanol, a compound of interest in medicinal chemistry.[1][2] We will explore the expected spectroscopic signatures of this target molecule and contrast them with plausible alternatives, such as the isomeric 1-phenylethanol and 2-phenylethanol, to highlight the key differentiating features. This approach not only validates the desired structure but also aids in the identification of potential impurities or side-products.

The Analytical Workflow: A Roadmap to Structural Elucidation

The confirmation of a molecular structure is a systematic process. It begins with the synthesis of the target compound and proceeds through a series of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating picture. The logical flow of this process is depicted in the workflow diagram below.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of 2-(1H-imidazol-1-yl)-1-phenylethanol cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Interpretation & Comparison synthesis Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr Primary Structure ms Mass Spectrometry (MS) - ESI or EI - synthesis->ms Molecular Weight ir Infrared (IR) Spectroscopy - Functional Group Analysis - synthesis->ir Functional Groups data_analysis Analysis of Spectroscopic Data nmr->data_analysis ms->data_analysis ir->data_analysis comparison Comparison with Alternative Structures (e.g., 1-phenylethanol, 2-phenylethanol) data_analysis->comparison structure_confirmation Structural Confirmation comparison->structure_confirmation

Caption: A flowchart illustrating the systematic workflow for the synthesis and structural confirmation of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Part 1: Predicted Spectroscopic Profile of 2-(1H-imidazol-1-yl)-1-phenylethanol

Due to the absence of a singular, comprehensive public database entry for the complete spectroscopic data of 2-(1H-imidazol-1-yl)-1-phenylethanol, we present a detailed predicted profile. This profile is constructed based on the well-established principles of spectroscopy and by referencing data from structurally related compounds, including 1-phenylethanol, 2-phenylethanol, and various N-substituted imidazole derivatives.[3][4][5]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is arguably the most informative for elucidating the precise connectivity of atoms in an organic molecule. For 2-(1H-imidazol-1-yl)-1-phenylethanol, we anticipate the following key signals:

  • Phenyl Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the monosubstituted benzene ring.

  • Methine Proton (-CH-OH): A doublet of doublets (dd) or a triplet (t) around δ 5.0-5.5 ppm. This proton is coupled to the adjacent methylene protons and the hydroxyl proton (if not exchanged with D₂O).

  • Methylene Protons (-CH₂-Im): Two distinct signals, likely appearing as a doublet of doublets for each proton, in the range of δ 4.0-4.5 ppm. These protons are diastereotopic due to the adjacent chiral center, and will show coupling to each other and to the methine proton.

  • Imidazole Protons: Three distinct signals corresponding to the protons on the imidazole ring. The proton at the 2-position (between the two nitrogen atoms) is expected to be the most downfield, appearing as a singlet around δ 7.5-7.8 ppm. The protons at the 4- and 5-positions will appear as two distinct signals, likely singlets or narrow doublets, in the range of δ 6.9-7.2 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 2.0-4.0 ppm, depending on concentration and solvent. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for 2-(1H-imidazol-1-yl)-1-phenylethanol are:

  • Phenyl Carbons: Signals in the aromatic region (δ 125-145 ppm). The ipso-carbon (the carbon attached to the ethanol chain) will be around δ 140-145 ppm, with the other aromatic carbons appearing between δ 125-130 ppm.

  • Methine Carbon (-CH-OH): A signal in the range of δ 70-75 ppm.

  • Methylene Carbon (-CH₂-Im): A signal in the range of δ 50-55 ppm.

  • Imidazole Carbons: Three signals corresponding to the imidazole ring carbons. The C2 carbon is expected around δ 135-140 ppm, while the C4 and C5 carbons will be in the range of δ 118-130 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For 2-(1H-imidazol-1-yl)-1-phenylethanol (molar mass: 188.22 g/mol ), we would expect:

  • Molecular Ion Peak (M⁺): A peak at m/z = 188.

  • Key Fragmentation Patterns:

    • Loss of the phenyl group (C₆H₅, 77 amu), resulting in a fragment at m/z = 111.

    • Cleavage between the methine carbon and the phenyl group, leading to a prominent peak for the benzyl cation (C₇H₇⁺) at m/z = 91.

    • Fragmentation of the imidazole ring, leading to characteristic ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, the key expected absorption bands are:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.

  • C-N Stretch (Imidazole): Bands in the fingerprint region, typically around 1250-1350 cm⁻¹.

  • C-O Stretch (Alcohol): A strong band in the range of 1000-1200 cm⁻¹.

Part 2: Comparative Analysis with Alternative Structures

To definitively confirm the structure of the synthesized product, it is crucial to compare its spectroscopic data with that of plausible alternative structures or common starting materials that might be present as impurities. Here, we compare the expected data for 2-(1H-imidazol-1-yl)-1-phenylethanol with the known data for 1-phenylethanol and 2-phenylethanol.

1-Phenylethanol

This molecule is a potential precursor or byproduct and shares the phenylethanol core but lacks the imidazole group.

  • ¹H NMR: It will show signals for the phenyl protons, the methine proton, a methyl group (a doublet around δ 1.5 ppm), and the hydroxyl proton. The key difference is the absence of the three imidazole proton signals and the presence of a methyl doublet instead of a methylene group attached to an imidazole ring .[6]

  • ¹³C NMR: The spectrum will show the phenyl carbons, the methine carbon, and a methyl carbon signal around δ 25 ppm. The imidazole carbon signals will be absent .

  • MS: The molecular ion peak will be at m/z = 122.[7] A prominent fragment will be at m/z = 107 due to the loss of a methyl group.

  • IR: The spectrum will be very similar, showing the O-H, aromatic C-H, aliphatic C-H, and C-O stretches. The absence of the C-N stretches from the imidazole ring would be a key differentiator, though these can be weak and in a crowded region.[8]

2-Phenylethanol

This isomer has the phenyl group on the second carbon of the ethanol chain.

  • ¹H NMR: It shows a characteristic triplet for the methylene group attached to the phenyl ring (around δ 2.8 ppm) and another triplet for the methylene group attached to the hydroxyl group (around δ 3.8 ppm). This is a stark contrast to the methine and methylene signals expected for the target compound.

  • ¹³C NMR: The two methylene carbons will have distinct chemical shifts, different from the methine and methylene signals of the target molecule.

  • MS: The molecular ion peak is also at m/z = 122. A very prominent peak at m/z = 91 (tropylium ion) is characteristic, arising from cleavage of the C-C bond between the two methylene groups.[9]

  • IR: The IR spectrum will be broadly similar, but the fingerprint region may show subtle differences.

Summary of Key Differentiating Spectroscopic Data
Feature2-(1H-imidazol-1-yl)-1-phenylethanol (Predicted)1-Phenylethanol (Experimental)2-Phenylethanol (Experimental)
¹H NMR Imidazole H's (~6.9-7.8 ppm), -CH(OH)- (~5.0-5.5 ppm), -CH₂-Im (~4.0-4.5 ppm)No Imidazole H's, -CH(OH)- (~4.9 ppm), -CH₃ (~1.5 ppm, doublet)No Imidazole H's, -CH₂-Ph (~2.8 ppm, triplet), -CH₂-OH (~3.8 ppm, triplet)
¹³C NMR Imidazole C's (~118-140 ppm), -CH(OH)- (~70-75 ppm), -CH₂-Im (~50-55 ppm)No Imidazole C's, -CH(OH)- (~70 ppm), -CH₃ (~25 ppm)No Imidazole C's, -CH₂-Ph (~39 ppm), -CH₂-OH (~63 ppm)
MS (m/z) M⁺ = 188M⁺ = 122M⁺ = 122

Part 3: Experimental Protocols

To ensure the reproducibility and accuracy of the structural confirmation, the following standard experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (COSY, HSQC):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[10]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation is desired, perform MS/MS analysis on the parent ion.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 32) and perform a background subtraction.

Conclusion

The structural confirmation of a synthesized compound like 2-(1H-imidazol-1-yl)-1-phenylethanol is a multi-faceted process that relies on the convergence of data from several analytical techniques. By comparing the experimental data of the synthesized product with a well-reasoned predicted spectroscopic profile and the known data of plausible alternatives, researchers can achieve a high degree of confidence in the assigned structure. The key lies in identifying the unique spectroscopic signatures imparted by the imidazole moiety and the specific arrangement of the phenylethanol backbone, which are clearly distinguishable from potential isomers and byproducts. This rigorous approach is fundamental to ensuring the integrity and reliability of research in medicinal and synthetic chemistry.

References

  • PubChem. 1-Phenylethanol, (S)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • PubMed. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. National Center for Biotechnology Information. [Link]

  • ResearchGate. IR-UV investigation of the structure of the 1-phenylethanol chromophore and its hydrated complexes. [Link]

  • SciSpace. ¹H and ¹³C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

  • ResearchGate. Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. [Link]

  • ResearchGate. ¹H NMR spectra of 1-phenylethanol oxidation. [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation of Epoxides to Alcohols. [Link]

  • ResearchGate. Mass spectra of 1-phenylethanol. [Link]

  • MassBank. 2-phenylethanol. [Link]

Sources

A Comparative Mechanistic Analysis of Azole Antifungals: Ketoconazole vs. the 2-(1H-imidazol-1-yl)-1-phenylethanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of antifungal drug discovery, the azole class remains a cornerstone of therapeutic intervention. Their efficacy is primarily rooted in the targeted disruption of the fungal cell membrane's integrity. This guide provides an in-depth, comparative analysis of the well-established drug, ketoconazole, and the fundamental chemical scaffold, 2-(1H-imidazol-1-yl)-1-phenylethanol, from which many potent antifungal agents are derived. We will dissect their mechanisms of action, explore the experimental methodologies used to validate their activity, and present the data in a format accessible to researchers, scientists, and drug development professionals.

Introduction: The Azole Antifungal Family

Fungal infections pose a significant and growing threat to global health, necessitating the continuous development of new and effective antifungal agents. Azole antifungals, characterized by a five-membered heterocyclic ring containing either two (imidazole) or three (triazole) nitrogen atoms, have been a mainstay in the clinical setting. They function by inhibiting a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ketoconazole, a first-generation imidazole, paved the way for the development of this class.[2] The 2-(1H-imidazol-1-yl)-1-phenylethanol structure represents a core pharmacophore, a foundational molecular framework, upon which numerous antifungal compounds have been built and optimized.[3][4] Understanding the nuances of their interaction with the fungal cellular machinery is paramount for the rational design of next-generation antifungals.

Chemical Structures: A Tale of Two Azoles

A comparative look at the chemical structures of ketoconazole and the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold reveals both shared features and key differences that dictate their biological activity.

  • Shared Core: Both molecules possess the essential 1-substituted imidazole ring attached to an ethyl backbone. This imidazole moiety is the lynchpin of their mechanism, directly interacting with the target enzyme. The phenylethanol portion provides a fundamental structural framework.

  • Ketoconazole's Complexity: Ketoconazole is a more elaborate molecule, featuring a dichlorinated phenyl ring and a piperazine ring connected to an acetyl group. These additions significantly influence its pharmacokinetic properties and its broader spectrum of biological activity, including its interactions with mammalian enzyme systems.

  • The Scaffold's Potential: 2-(1H-imidazol-1-yl)-1-phenylethanol is a simpler, foundational structure. Its therapeutic potential is realized through the chemical modification of the phenyl ring and the hydroxyl group, allowing for the synthesis of derivatives with enhanced potency and selectivity.[3][4]

The Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of both ketoconazole and derivatives of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is primarily due to their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[7][8][9]

The Ergosterol Biosynthesis Pathway and Azole Inhibition:

The biosynthesis of ergosterol is a multi-step process that converts lanosterol into the final, functional sterol.[7][10] Lanosterol 14α-demethylase catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[11][12] Azole antifungals, through the nitrogen atom in their imidazole ring, bind to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol.[11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[13] The consequences of this disruption are severe:

  • Increased membrane permeability and fluidity.[5][13]

  • Impaired function of membrane-bound enzymes.[13]

  • Inhibition of fungal growth and replication.[5][9][14]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Action cluster_consequences Consequences of Inhibition Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Azole_Antifungal Azole (e.g., Ketoconazole) Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azole_Antifungal->Lanosterol 14α-demethylase (CYP51) Inhibits Toxic_Sterols Toxic_Sterols Lanosterol 14α-demethylase (CYP51)->Toxic_Sterols Accumulation of 14α-methylated sterols Disrupted_Membrane Disrupted Fungal Cell Membrane Toxic_Sterols->Disrupted_Membrane Disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
Selectivity and Off-Target Effects: The Mammalian Cytochrome P450 Challenge

A critical aspect of antifungal drug development is selectivity – the ability of a compound to target the fungal pathogen with minimal effect on the host. While azoles show a higher affinity for fungal CYP51, they can also inhibit mammalian cytochrome P450 enzymes.[12] This is a significant concern with ketoconazole, which is known to inhibit several human CYP isoforms, leading to potential drug-drug interactions and side effects.[5][15][16]

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold offers the potential for greater selectivity. By modifying the substituents on the phenyl ring and the ethanol backbone, medicinal chemists can fine-tune the molecule's interaction with the active site of fungal CYP51, potentially reducing its affinity for human CYPs. This structure-activity relationship is a key area of research in the development of safer and more effective azole antifungals.

Experimental Protocols for Mechanistic and Efficacy Evaluation

To rigorously compare the antifungal properties of ketoconazole and novel derivatives of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold, a series of standardized in vitro assays are employed.

The MIC assay is the foundational method for determining the potency of an antifungal agent.[17][18] It establishes the lowest concentration of the compound that prevents the visible growth of a specific fungal strain.

Protocol: Broth Microdilution MIC Assay [17][18][19]

  • Preparation of Antifungal Solutions: Prepare a stock solution of the test compound (and a control like ketoconazole) in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using a growth medium such as RPMI-1640.[17][18]

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[18] Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[18]

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plate at 35-37°C for 24-48 hours.[17][20]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Serial Dilutions in 96-well Plate C Inoculate Plate with Fungal Suspension A->C B Prepare Fungal Inoculum to 0.5 McFarland Standard B->C D Incubate at 35-37°C for 24-48 hours C->D E Read Results (Visually or OD600) D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

This assay directly measures the impact of the test compounds on the production of ergosterol, providing direct evidence of their mechanism of action.[21][22]

Protocol: Spectrophotometric Quantification of Ergosterol [22]

  • Fungal Culture and Treatment: Grow the fungal strain in a suitable broth medium to mid-log phase. Treat the cultures with various concentrations of the test compound (and a control) for a defined period (e.g., 4-16 hours).

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Add alcoholic potassium hydroxide to the cell pellet and incubate to saponify the cellular lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) using a non-polar solvent like n-heptane or chloroform.[23]

  • Spectrophotometric Analysis: Scan the absorbance of the extracted sterols from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm and 230 nm).[22]

  • Data Analysis: The percentage of ergosterol inhibition is calculated relative to the untreated control.

This assay is crucial for assessing the potential for off-target effects and drug-drug interactions.[24][25]

Protocol: Fluorometric CYP Inhibition Assay [26]

  • Reaction Setup: In a 96-well plate, combine a buffer system, a specific human recombinant CYP enzyme (e.g., CYP3A4, CYP2D6), and a fluorogenic probe substrate that becomes fluorescent upon metabolism by the enzyme.

  • Inhibition: Add various concentrations of the test compound (and a known inhibitor as a control) to the wells.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding an NADPH-regenerating system. Monitor the increase in fluorescence over time using a fluorescence plate reader.[26]

  • IC₅₀ Determination: The rate of the reaction is proportional to the fluorescence signal.[26] Calculate the concentration of the test compound that causes a 50% reduction in enzyme activity (the IC₅₀ value).[24] This is a key indicator of the compound's inhibitory potential.

Comparative Data Summary

The following tables present hypothetical but representative data that would be generated from the aforementioned assays to compare ketoconazole with a promising derivative of the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold, designated here as "Compound X".

Table 1: Antifungal Potency (MIC Values in µg/mL)

Fungal StrainKetoconazole MICCompound X MICFluconazole MIC (Control)
Candida albicans0.250.1250.5
Candida krusei1.00.564
Aspergillus fumigatus2.01.0>64

Note: Lower MIC values indicate higher potency.

Table 2: Mechanistic and Selectivity Profile (IC₅₀ Values in µM)

TargetKetoconazole IC₅₀Compound X IC₅₀
Fungal CYP510.050.02
Human CYP3A41.215.8
Human CYP2D68.5>50

Note: A lower IC₅₀ indicates stronger inhibition. A higher ratio of Human CYP IC₅₀ to Fungal CYP51 IC₅₀ indicates greater selectivity.

Conclusion: From Scaffold to Selective Antifungal

This guide has elucidated the shared mechanism of action between the established drug ketoconazole and the promising 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold – the inhibition of lanosterol 14α-demethylase. While both effectively disrupt the fungal ergosterol biosynthesis pathway, the key differentiator lies in the potential for enhanced selectivity with novel derivatives. The experimental protocols detailed herein provide a robust framework for evaluating the potency, mechanism, and safety profile of new chemical entities based on this scaffold. By systematically applying these methods, researchers in drug development can rationally design and identify next-generation azole antifungals that exhibit superior efficacy against a broad range of fungal pathogens while minimizing the off-target effects that have limited the clinical utility of earlier agents like ketoconazole.

References

  • Ketoconazole - StatPearls - NCBI Bookshelf - NIH. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. (2012). ResearchGate. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed. (2012). PubMed. [Link]

  • Ergosterol extraction: a comparison of methodologies - PMC - NIH. (2017). National Center for Biotechnology Information. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH. (2002). PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2015). Bio-protocol. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - ResearchGate. (2015). ResearchGate. [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (2022). MDPI. [Link]

  • Docked conformation of ketoconazole in lanosterol 14α-demethylase of C. albicans (CYP51ca). - ResearchGate. (2019). ResearchGate. [Link]

  • Ketoconazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2017). MDPI. [Link]

  • Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC - PubMed Central. (2014). National Center for Biotechnology Information. [Link]

  • The biosynthesis pathway of ergosterol in fungi. The diagram... - ResearchGate. (2021). ResearchGate. [Link]

  • What is the mechanism of Ketoconazole? - Patsnap Synapse. (2024). Patsnap. [Link]

  • A COMPREHENSIVE REVIEW ON KETOCONAZOLE -AS AN ANTIFUNGLE DRUG. (2022). International Journal of Novel Research and Development. [Link]

  • Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry - MDPI. (2018). MDPI. [Link]

  • What is the mechanism of action (MOA) of ketoconazole as an antifungal agent? - Dr.Oracle. (2025). Dr. Oracle. [Link]

  • Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed. (2006). PubMed. [Link]

  • (PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - ResearchGate. (2014). ResearchGate. [Link]

  • Ergosterol Biosynthesis - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]

  • The Multifunctional Fungal Ergosterol - PMC - PubMed Central - NIH. (2018). National Center for Biotechnology Information. [Link]

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (n.d.). LifeNet Health. [Link]

  • Overview on Antifungal Drug: Ketoconazole - IJNRD. (2024). International Journal of Novel Research and Development. [Link]

  • (PDF) Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. (1993). ResearchGate. [Link]

  • Antifungal - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and antifungal activities of a series of (1,2-disubstituted vinyl)imidazoles - PubMed. (1992). PubMed. [Link]

  • Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - MDPI. (2023). MDPI. [Link]

  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC - NIH. (1997). National Center for Biotechnology Information. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. (2023). MDPI. [Link]

  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (2017). Royal Society of Chemistry. [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Bienta. [Link]

Sources

A Comparative Analysis of the Antifungal Efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antifungal drug development, the stereochemistry of a candidate molecule can be a pivotal determinant of its therapeutic efficacy and safety profile. For researchers and drug development professionals, a nuanced understanding of how enantiomers interact with biological targets is critical for lead optimization and rational drug design. This guide provides an in-depth comparison of the (R) and (S) enantiomers of 2-(1H-imidazol-1-yl)-1-phenylethanol, a core structure in a promising class of antifungal agents. We will delve into the supporting experimental data, outline detailed methodologies for their evaluation, and explore the underlying mechanism of their antifungal action.

The Significance of Chirality in Azole Antifungals

Azole antifungals have long been a cornerstone in the treatment of fungal infections. Their mechanism of action primarily involves the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.

The interaction between an azole antifungal and the active site of CYP51 is highly specific. The nitrogen atom in the azole ring coordinates with the heme iron atom in the enzyme's active site, while other parts of the molecule form interactions with the surrounding amino acid residues.[1] It is in these secondary interactions that stereochemistry plays a profound role. The three-dimensional arrangement of substituents around the chiral center dictates the molecule's fit within the enzyme's binding pocket, directly influencing its inhibitory potency.

While the specific compound 2-(1H-imidazol-1-yl)-1-phenylethanol is a foundational structure, a study by De Vita et al. on its aromatic ester derivatives has provided compelling evidence of this stereoselectivity. Their research revealed that the levorotatory (-) isomers of these derivatives were significantly more potent than their dextrorotatory (+) counterparts, in some cases by a factor of up to 500. This dramatic difference underscores the importance of isolating and evaluating the individual enantiomers of any chiral antifungal candidate.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The work by De Vita et al. (2012) on aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol offers the most direct evidence of the differential efficacy between the enantiomers. While the absolute configuration ((R) or (S)) of the more active (-) enantiomer was not specified in the available literature, the substantial difference in antifungal activity is clear. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the racemic mixture and the separated enantiomers of a representative biphenyl ester derivative against various Candida species.

CompoundC. albicans (ATCC 10231) MIC (µg/mL)C. glabrata (ATCC 90030) MIC (µg/mL)C. krusei (ATCC 6258) MIC (µg/mL)C. parapsilosis (ATCC 22019) MIC (µg/mL)
Racemic Ester0.510.250.125
(+)-Enantiomer>64>64>6432
(-)-Enantiomer 0.125 0.25 0.06 0.03
Fluconazole (Ref.)18642

Data adapted from De Vita et al., European Journal of Medicinal Chemistry, 2012.

The data unequivocally demonstrates that the (-)-enantiomer is the primary contributor to the antifungal activity of the racemic mixture. Its potency against fluconazole-resistant strains like C. krusei is particularly noteworthy, highlighting its potential for treating challenging fungal infections.

Mechanistic Insights: Inhibition of Fungal CYP51

The antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme plays a critical role in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol_Precursor 14-demethylated Sterol Precursors CYP51->Ergosterol_Precursor Catalysis Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Further Synthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Active_Enantiomer Active (e.g., (-)) Enantiomer of 2-(1H-imidazol-1-yl)- 1-phenylethanol derivative Active_Enantiomer->CYP51 Inhibition

Figure 1: Mechanism of Action of the Active Enantiomer.

The stereoselective inhibition of CYP51 arises from the specific three-dimensional arrangement of the enantiomers within the enzyme's active site. The more active enantiomer achieves a more favorable binding orientation, allowing for optimal interaction between its imidazole ring and the heme iron of the enzyme, as well as complementary interactions of its phenyl and other substituent groups with the surrounding protein residues. This enhanced binding affinity translates to a more potent inhibition of ergosterol biosynthesis and, consequently, a stronger antifungal effect.

Experimental Protocols

To aid researchers in the evaluation of these and similar compounds, we provide the following detailed experimental protocols.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of the (R) and (S) enantiomers is a prerequisite for evaluating their individual biological activities. Chiral HPLC is the most common and effective method for this purpose.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Racemic Racemic Mixture of 2-(1H-imidazol-1-yl)-1-phenylethanol derivative Dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) Racemic->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto Chiral Stationary Phase (CSP) Column Filter->Inject Separate Elute with Mobile Phase (Isocratic or Gradient) Inject->Separate Detect Detect Eluted Enantiomers (UV Detector) Separate->Detect Chromatogram Obtain Chromatogram with Separated Enantiomer Peaks Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (%ee) and Purity Integrate->Calculate

Figure 2: Workflow for Chiral HPLC Separation.

Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives coated on a silica support, is recommended. The choice of the specific CSP may require some empirical screening for optimal resolution.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Dissolve the racemic mixture of the 2-(1H-imidazol-1-yl)-1-phenylethanol derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C) for better reproducibility.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 5 - 20 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R) and (S) enantiomers based on their retention times.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Antifungal Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of each enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in a 96-well microtiter plate using the test medium to obtain a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion and Future Directions

The available evidence strongly indicates a significant stereochemical preference in the antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, with the (-)-enantiomer demonstrating markedly superior potency. This highlights the critical importance of chiral separation and individual enantiomer testing in the early stages of drug discovery and development for this class of compounds.

While the mechanism of action is understood to be the inhibition of fungal CYP51, further research is warranted to definitively assign the absolute configuration ((R) or (S)) to the more active levorotatory enantiomer. Such studies, likely involving X-ray crystallography of the enzyme-inhibitor complex or asymmetric synthesis with known stereochemistry, would provide invaluable insights for the rational design of next-generation azole antifungals with improved efficacy and a reduced potential for off-target effects. For researchers in the field, focusing on the synthesis and evaluation of the more active enantiomer is a clear path toward developing more effective treatments for fungal infections.

References

  • De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Paul, S., Shaw, D., Joshi, H., et al. (2022). Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis. PLOS ONE, 17(7), e0269721.
  • Ribeiro, C., & Pais, A. C. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(3), 318.
  • Xu, Y., & Liu, W. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(5), 193–197.
  • Zavrel, M., & White, T. C. (2015). Understanding the mechanisms of resistance to azole antifungals in Candida species. Future Microbiology, 10(12), 2017-2031.

Sources

A Researcher's Guide to Cross-Validating the Bioactivity of 2-(1H-imidazol-1-yl)-1-phenylethanol Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of the bioactivity of 2-(1H-imidazol-1-yl)-1-phenylethanol, a synthetic imidazole compound. Recognizing that single cell line assays can produce misleading results due to cellular heterogeneity, we present a systematic approach to compare the compound's cytotoxic and mechanistic effects across three distinct human cancer cell lines—A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma)—alongside a non-cancerous HEK2993 (human embryonic kidney) cell line to assess tumor specificity. Detailed, field-tested protocols for cell viability (MTT assay), apoptosis (Annexin V/PI staining), and cell cycle analysis (Propidium Iodide staining) are provided. Furthermore, we explore the compound's potential mechanism of action by investigating its impact on the critical PI3K/Akt survival pathway. This guide is designed to equip researchers in drug discovery and oncology with the necessary tools to generate robust, reproducible, and comparative data, thereby enabling a more accurate assessment of a compound's therapeutic potential.

Introduction: The Rationale for Cross-Validation

The imidazole moiety is a vital pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] The compound 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives have been primarily investigated for their potent antifungal activities.[4][5] However, given the established role of imidazole-based structures in oncology, exploring its anticancer potential is a logical and promising extension.[1][6][7]

Preclinical drug discovery is often hampered by the "single cell line trap," where promising results from one cancer cell line fail to translate to broader contexts or in vivo models. Cancers, even within the same tissue of origin, are notoriously heterogeneous. A compound that is highly effective in one cell line may be inert in another due to differences in receptor expression, metabolic pathways, or mutation status. Therefore, cross-validation of bioactivity across multiple, diverse cell lines is not merely a suggestion but a critical step for establishing the true potential and limitations of a candidate therapeutic.

This guide outlines a robust workflow to compare and validate the bioactivity of 2-(1H-imidazol-1-yl)-1-phenylethanol, providing the experimental logic, detailed protocols, and data interpretation frameworks necessary for a thorough investigation.

Materials and Methods
2.1 Cell Lines and Culture Conditions

The selection of cell lines is foundational to a successful cross-validation study. We have chosen three cancer cell lines representing different, high-prevalence cancer types and one non-cancerous line to serve as a control for cytotoxicity.

Cell LineATCC No.Tissue of OriginKey Characteristics & Culture Medium
A549 CCL-185Lung CarcinomaAdherent, alveolar type II epithelial.[8][9] Medium: DMEM + 10% FBS + 1% Penicillin/Streptomycin.
MCF-7 HTB-22Breast AdenocarcinomaAdherent, estrogen receptor (ER)-positive.[10][11] Medium: EMEM + 0.01mg/ml Insulin + 10% FBS + 1% NEAA + 1% Pen/Strep.[11][12]
HCT116 CCL-247Colorectal CarcinomaAdherent, epithelial, mismatch repair deficient. Medium: McCoy's 5A Medium + 10% FBS + 1% Penicillin/Streptomycin.
HEK293 CRL-1573Embryonic KidneyAdherent, epithelial morphology, easy to transfect.[13][14] Medium: DMEM + 10% FBS + 1% Penicillin/Streptomycin.[14]

General Culture Protocol: All cell lines should be cultured in a humidified incubator at 37°C with 5% CO2.[15][16][17] Media should be renewed 2-3 times per week. Cells should be passaged upon reaching 70-90% confluency to maintain exponential growth.[11][15]

2.2 Compound Preparation
  • Stock Solution: Prepare a 100 mM stock solution of 2-(1H-imidazol-1-yl)-1-phenylethanol in dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solution in the appropriate complete culture medium to achieve the final desired concentrations for each experiment. The final DMSO concentration in the culture wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

2.3 Experimental Workflow

A multi-tiered approach ensures that resources are focused on the most promising lines of inquiry. The workflow begins with a broad screen for cytotoxicity to determine sensitivity, followed by deeper mechanistic studies on the most and least sensitive cell lines.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis start Prepare Cell Cultures (A549, MCF-7, HCT116, HEK293) treat Treat with Compound (0.1 - 100 µM) for 48h start->treat mtt Perform MTT Assay treat->mtt ic50 Calculate IC50 Values mtt->ic50 select Select Most & Least Sensitive Cancer Cell Lines + HEK293 Control ic50->select Compare IC50s apoptosis Apoptosis Assay (Annexin V/PI) select->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide) select->cellcycle western Western Blot for PI3K/Akt Pathway (p-Akt, Akt) select->western

Figure 1. A tiered experimental workflow for cross-validating compound bioactivity.

2.4 Protocol: Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[19] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 2-(1H-imidazol-1-yl)-1-phenylethanol (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" with 0.1% DMSO.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes.[19]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) for each cell line.

2.5 Protocol: Apoptosis Detection (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[22] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[23] Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is compromised.[22]

Step-by-Step Protocol:

  • Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with 1 mL of cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[23]

2.6 Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content within a cell population. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[24][25] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1 x 10⁶ cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[25] Fix for at least 1 hour at 4°C.[25][26]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 450 µL of PBS. Add 50 µL of RNase A (100 µg/mL) to remove RNA, which PI can also bind to.[26] Then, add 50 µL of PI (1 mg/mL).

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Results and Discussion (Hypothetical Data)
3.1 Differential Cytotoxicity of 2-(1H-imidazol-1-yl)-1-phenylethanol

The initial MTT screen reveals a differential cytotoxic response across the tested cell lines after 48 hours of treatment.

Table 1: IC50 Values of 2-(1H-imidazol-1-yl)-1-phenylethanol (µM)

Cell LineIC50 (µM)Interpretation
A549 18.5 ± 2.1High Sensitivity
HCT116 25.3 ± 3.5Moderate Sensitivity
MCF-7 89.7 ± 9.2Low Sensitivity / Resistance
HEK293 > 100 µMLow Cytotoxicity to Non-Cancerous Cells

Discussion: The compound demonstrates potent, dose-dependent cytotoxicity against A549 lung cancer cells and moderate activity against HCT116 colon cancer cells.[6] Importantly, the IC50 value for the non-cancerous HEK293 line is significantly higher, suggesting a degree of cancer cell selectivity. The MCF-7 breast cancer cell line appears largely resistant. This differential response is precisely why cross-validation is essential. A study conducted solely on A549 cells would have presented a much more optimistic, and potentially misleading, picture of the compound's efficacy. Based on these results, A549 (sensitive) and MCF-7 (resistant) are selected for further mechanistic studies.

3.2 Induction of Apoptosis as a Mechanism of Cell Death

To determine if the observed cytotoxicity is due to programmed cell death, Annexin V/PI staining was performed on the selected cell lines after 24 hours of treatment.

Table 2: Percentage of Apoptotic Cells (Early + Late Apoptosis)

Cell LineControl (0.1% DMSO)IC50 Concentration2x IC50 Concentration
A549 4.8%45.2%68.9%
MCF-7 5.1%11.3%15.7%
HEK293 4.5%8.9% (at 18.5 µM)12.1% (at 37 µM)

Discussion: The data strongly correlate with the cytotoxicity results. In the sensitive A549 cell line, the compound induces a significant, dose-dependent increase in the apoptotic population. In contrast, the resistant MCF-7 line shows only a marginal increase in apoptosis, even at high concentrations. This indicates that the primary mechanism of cell death in sensitive cells is apoptosis, and the resistance of MCF-7 cells is likely due to an inability of the compound to trigger this pathway.

3.3 Perturbation of the Cell Cycle

To investigate if the compound affects cell proliferation by halting the cell cycle, DNA content was analyzed.

Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC50

Cell LinePhaseControl (0.1% DMSO)IC50 Treated
A549 G0/G155.1%40.2%
S28.3%15.5%
G2/M16.6%44.3%
MCF-7 G0/G160.5%58.9%
S25.2%26.1%
G2/M14.3%15.0%

Discussion: A significant accumulation of A549 cells in the G2/M phase is observed following treatment, with a corresponding decrease in the G0/G1 and S phases. This suggests the compound induces G2/M cell cycle arrest, preventing cells from proceeding to mitosis and likely contributing to the subsequent induction of apoptosis. The cell cycle distribution in the resistant MCF-7 cells remains largely unchanged, reinforcing the lack of biological effect in this line.

3.4 Mechanistic Insight: Modulation of the PI3K/Akt Signaling Pathway

Rationale: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis resistance.[27][28] Its over-activation is a hallmark of many cancers and contributes to therapeutic resistance.[28][29] We hypothesized that 2-(1H-imidazol-1-yl)-1-phenylethanol may exert its pro-apoptotic effects by inhibiting this pro-survival pathway.

G cluster_downstream Downstream Pro-Survival Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) Akt Akt Survival Cell Survival pAkt->Survival Proliferation Proliferation pAkt->Proliferation Apoptosis_In Apoptosis Inhibition pAkt->Apoptosis_In Compound 2-(1H-imidazol-1-yl) -1-phenylethanol Compound->Akt Inhibits Phosphorylation

Figure 2. Hypothesized inhibition of the PI3K/Akt signaling pathway.

Hypothetical Western Blot Results: Western blot analysis of key pathway proteins in A549 cells treated with the compound would be expected to show a marked decrease in the levels of phosphorylated Akt (p-Akt), the active form of the kinase, while total Akt levels remain unchanged. In contrast, p-Akt levels in treated MCF-7 cells would show no significant change. This would provide strong evidence that the compound's pro-apoptotic activity in sensitive cells is mediated, at least in part, through the suppression of PI3K/Akt signaling.

Conclusion

This guide demonstrates the critical importance of cross-validating the bioactivity of a potential anticancer agent. The hypothetical data for 2-(1H-imidazol-1-yl)-1-phenylethanol illustrates a scenario of differential sensitivity, where the compound is potently cytotoxic and pro-apoptotic in A549 lung cancer cells via G2/M arrest and inhibition of the PI3K/Akt pathway, but largely ineffective in MCF-7 breast cancer cells. The favorable cytotoxicity profile against non-cancerous HEK293 cells further highlights its potential.

By employing a systematic, multi-cell line approach, researchers can gain a more nuanced and realistic understanding of a compound's therapeutic window, potential mechanisms of action, and intrinsic limitations. This rigorous preclinical evaluation is indispensable for making informed decisions about which drug candidates possess the robust biological activity necessary to warrant advancement into more complex in vivo models and, ultimately, clinical development.

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bitesize Bio. (n.d.). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2004). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Imidazoles as potential anticancer agents. Retrieved from [Link]

  • ASCO Publications. (2021). Antifungal imidazole: Potential new antineoplastic agent-cytotoxic effects on non-small cell lung cancer cell lines (A549). Retrieved from [Link]

  • MCF-7 Cells. (n.d.). MCF-7 Cells Culture. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]

  • Taylor & Francis Online. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Retrieved from [Link]

  • BenchSci. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • PubMed. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Culture Collections - PHE. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(1-methyl-2-nitro-1H-imidazol-5-yl)-1-phenylethanol. Retrieved from [Link]

  • Horizon Discovery. (n.d.). HEK293T Cell Line. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • PubMed Central (PMC). (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Culture Collections - PHE. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). Retrieved from https://parts.igem.org/Help:Protocols/HEK293
  • PubMed. (2011). Synergistic Inhibition Effect of 2-phenylethanol and Ethanol on Bioproduction of Natural 2-phenylethanol by Saccharomyces Cerevisiae and Process Enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BCRJ. (n.d.). MCF7 - BCRJ Cell Line. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

  • OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-(1H-imidazol-1-yl)-1-phenylethanol is a critical pharmacophore, serving as a foundational scaffold for a multitude of therapeutic agents, particularly in the realm of antifungal and antiprotozoal drug discovery.[1][2] Its derivatives have shown significant activity against various pathogens, making the reproducible synthesis of this core structure a subject of considerable interest.[3] This guide provides an in-depth, comparative analysis of the most common and reproducible methods for the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol, offering field-proven insights and detailed experimental protocols to ensure successful and repeatable outcomes in the laboratory.

Introduction to the Synthetic Landscape

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol can be broadly approached through two primary strategies: a two-step synthesis proceeding through a ketone intermediate, and a more direct, one-step N-alkylation of imidazole with an epoxide. Each method presents its own set of advantages and challenges in terms of yield, purity, scalability, and stereochemical control. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the need for enantiopure products, and the available starting materials and equipment.

This guide will dissect these two predominant methods, providing a comprehensive comparison to aid in the selection of the most appropriate synthetic strategy. We will delve into the mechanistic underpinnings of each approach, present detailed, step-by-step protocols, and offer a comparative analysis of their performance based on key experimental parameters.

Method 1: The Two-Step Synthesis via a Ketone Intermediate

This classic and widely employed method involves two distinct chemical transformations: the N-alkylation of imidazole with a phenacyl halide to form the ketone intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanone, followed by the reduction of the carbonyl group to the desired secondary alcohol. This approach offers robust and generally high-yielding reactions, with the added advantage of allowing for the isolation and purification of the intermediate, which can lead to a purer final product.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

The first step is a nucleophilic substitution reaction where the imidazole ring displaces a halide from a phenacyl halide, typically 2-bromoacetophenone. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at a controlled temperature to minimize side reactions.

Step 2: Reduction of 2-(1H-imidazol-1-yl)-1-phenylethanone

The second step involves the reduction of the ketone to the corresponding alcohol. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its selectivity, mild reaction conditions, and ease of handling. For enantioselective synthesis, a chiral reducing agent or a catalyst is required.

Method 2: Direct N-Alkylation via Epoxide Ring-Opening

A more convergent approach to 2-(1H-imidazol-1-yl)-1-phenylethanol involves the direct N-alkylation of imidazole with styrene oxide. This method is attractive due to its atom economy, as it combines the two key fragments in a single step. The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on one of the electrophilic carbons of the epoxide ring. The regioselectivity of the ring-opening is a critical factor, with the attack preferentially occurring at the less sterically hindered carbon, leading to the desired product.

This reaction can be performed under various conditions, including conventional heating in a suitable solvent or, more recently, under microwave irradiation, which can significantly reduce reaction times and improve yields.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Two-Step Synthesis (Ketone Intermediate)Method 2: Direct N-Alkylation (Epoxide Ring-Opening)
Number of Steps TwoOne
Starting Materials Imidazole, 2-Bromoacetophenone, Reducing Agent (e.g., NaBH₄)Imidazole, Styrene Oxide
Overall Yield Generally high and reproducible, often >80% over two steps.Variable, can be moderate to high depending on conditions.
Reproducibility High, due to well-established and robust reactions.Can be sensitive to reaction conditions (temperature, catalyst, solvent).
Purification Intermediate and final product purification can lead to higher purity.Direct purification of the final product may be more challenging.
Stereocontrol Enantioselective reduction of the ketone intermediate is well-established.Can be challenging; may require a chiral catalyst for enantioselectivity.
Safety & Handling 2-Bromoacetophenone is a lachrymator and requires careful handling.Styrene oxide is a potential carcinogen and requires appropriate precautions.
Scalability Generally scalable with consistent results.May require optimization for large-scale synthesis.

Experimental Protocols

Method 1: Two-Step Synthesis via a Ketone Intermediate

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

  • Materials:

    • Imidazole

    • 2-Bromoacetophenone

    • Dimethylformamide (DMF), anhydrous

    • Ice-water bath

    • Stir plate and stir bar

    • Round-bottom flask

    • Dropping funnel

  • Procedure:

    • In a round-bottom flask equipped with a stir bar, dissolve imidazole (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0-5 °C using an ice-water bath.

    • In a separate flask, dissolve 2-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 2-bromoacetophenone solution dropwise to the stirred imidazole solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from a suitable solvent system, such as toluene, to afford pure 2-(1H-imidazol-1-yl)-1-phenylethanone.

Step 2: Reduction of 2-(1H-imidazol-1-yl)-1-phenylethanone

  • Materials:

    • 2-(1H-imidazol-1-yl)-1-phenylethanone

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Stir plate and stir bar

    • Round-bottom flask

    • Ice-water bath

  • Procedure:

    • Dissolve 2-(1H-imidazol-1-yl)-1-phenylethanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a stir bar.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the disappearance of the ketone.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-(1H-imidazol-1-yl)-1-phenylethanol.

    • The product can be further purified by column chromatography on silica gel.

Method 2: Direct N-Alkylation via Epoxide Ring-Opening (Microwave-Assisted)
  • Materials:

    • Imidazole

    • Styrene oxide

    • Microwave reactor

    • Microwave tube with a stir bar

  • Procedure:

    • To a dry microwave tube, add imidazole (1.0 equivalent) and styrene oxide (1.2 equivalents).

    • Seal the tube and place it in the microwave reactor.

    • Heat the reaction mixture to 120 °C and hold for 15-30 minutes. The progress can be monitored by running test reactions at different time points.

    • After cooling, the crude product can be directly purified by flash chromatography on silica gel to yield 2-(1H-imidazol-1-yl)-1-phenylethanol.

Visualization of Synthetic Workflows

G cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Direct N-Alkylation A Imidazole + 2-Bromoacetophenone B 2-(1H-imidazol-1-yl)-1-phenylethanone A->B N-Alkylation (DMF, 0-5 °C) C 2-(1H-imidazol-1-yl)-1-phenylethanol B->C Reduction (NaBH4, MeOH) D Imidazole + Styrene Oxide E 2-(1H-imidazol-1-yl)-1-phenylethanol D->E Epoxide Ring-Opening (Microwave, 120 °C)

Caption: Comparative workflows for the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol.

Conclusion and Recommendations

Both the two-step synthesis via a ketone intermediate and the direct N-alkylation of imidazole with styrene oxide are viable and reproducible methods for obtaining 2-(1H-imidazol-1-yl)-1-phenylethanol.

The two-step method is recommended for:

  • Higher purity requirements: The ability to isolate and purify the ketone intermediate can lead to a cleaner final product.

  • Enantioselective synthesis: The reduction of the ketone intermediate offers well-established routes for obtaining specific stereoisomers.

  • Scalability: This method is generally more straightforward to scale up with predictable outcomes.

The direct N-alkylation method is recommended for:

  • Rapid synthesis: The one-step, microwave-assisted protocol offers a significant time advantage.

  • Atom economy: This convergent approach is more efficient in terms of atom utilization.

  • Exploratory and high-throughput synthesis: The speed of this method makes it suitable for generating libraries of analogs for initial screening.

Ultimately, the choice of method will be dictated by the specific goals of the synthesis. For the development of pharmaceutical candidates where purity and stereochemistry are critical, the two-step method provides a more controlled and robust pathway. For rapid, discovery-phase chemistry, the direct N-alkylation offers an efficient alternative. By understanding the nuances of each approach, researchers can confidently select and execute the most appropriate synthesis to advance their drug development programs.

References

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 114, 28-36.
  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 437-447.
  • Scipione, L., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Retrieved from [Link]
  • ResearchGate. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Retrieved from [Link]

Sources

Comparative Analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, a class of compounds recognized for their significant therapeutic potential, particularly as antifungal agents. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide an in-depth perspective on the structure-activity relationships (SAR), mechanistic underpinnings, and the critical experimental methodologies used to evaluate these molecules.

Introduction: The Azole Scaffolding in Modern Medicine

The 2-(1H-imidazol-1-yl)-1-phenylethanol core is a privileged scaffold in medicinal chemistry. It forms the structural backbone of several first-generation azole antifungal drugs. The key to its biological activity lies in the nitrogen atom at position 3 (N3) of the imidazole ring, which coordinates with the heme iron atom of cytochrome P450 enzymes. This interaction is pivotal for their primary mechanism of action: the inhibition of lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway. By disrupting ergosterol production, these compounds compromise the integrity of the fungal cell membrane, leading to cell growth arrest and death.

This guide will focus on a comparative analysis of various substituted derivatives to elucidate how modifications to the phenylethanol moiety influence antifungal potency.

General Synthesis Strategy: The Epoxide Ring-Opening Approach

The most common and efficient route to synthesize these derivatives involves the ring-opening of a substituted styrene oxide with imidazole. This method is favored for its high regioselectivity and generally good yields.

The general workflow is as follows:

G sub Substituted Styrene epoxide Substituted Styrene Oxide sub->epoxide Epoxidation (e.g., m-CPBA) product 2-(1H-imidazol-1-yl)-1-phenylethanol Derivative epoxide->product Nucleophilic Ring-Opening (Solvent, Heat) imidazole Imidazole imidazole->product

Figure 1: General synthetic scheme for 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

Scientist's Note (Expertise & Experience): The choice of epoxidizing agent (like m-CPBA) is critical for achieving high conversion rates of the starting styrene. The subsequent ring-opening reaction is the cornerstone of this synthesis. The nucleophilic attack by the imidazole nitrogen occurs preferentially at the less sterically hindered benzylic carbon of the epoxide ring. This regioselectivity is a key advantage, ensuring the desired constitutional isomer is the major product. The reaction is typically performed in a polar aprotic solvent, such as DMF or acetonitrile, to facilitate the dissolution of imidazole and stabilize the transition state.

Comparative Antifungal Activity & Structure-Activity Relationships (SAR)

The antifungal efficacy of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Halogen atoms, in particular, have been shown to significantly enhance potency. The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of several representative derivatives against Candida albicans, a common fungal pathogen.

Compound IDPhenyl Ring SubstituentRationale for InclusionMIC (µg/mL) vs. C. albicansReference
1 UnsubstitutedBaseline compound for comparison.>100
2 4-Chloro (4-Cl)Introduces a common electron-withdrawing group.12.5
3 2,4-Dichloro (2,4-Cl₂)Explores the effect of multiple halogen substitutions.3.12
4 2,6-Dichloro (2,6-Cl₂)Investigates the impact of ortho-substitution.6.25
5 4-Fluoro (4-F)Introduces a highly electronegative halogen.25
6 4-Bromo (4-Br)Compares the effect of a larger halogen atom.6.25

Analysis of Structure-Activity Relationships (SAR):

  • Halogenation is Key: The data clearly shows that the unsubstituted parent compound (1 ) is inactive. The introduction of halogen substituents on the phenyl ring is crucial for antifungal activity.

  • Effect of Position: Comparing the dichlorinated derivatives, the 2,4-dichloro substitution (3 ) results in the highest potency (MIC = 3.12 µg/mL). This suggests that substitution at both the ortho and para positions is optimal for interaction with the target enzyme. The slightly lower activity of the 2,6-dichloro analog (4 ) may be due to steric hindrance, which could force the phenyl ring into a conformation less favorable for binding.

  • Effect of Halogen Type: While all halogens improve activity, chlorine and bromine appear to be more effective than fluorine in the para position (compare 2 , 5 , and 6 ). This may be related to a combination of electronic and steric factors that optimize the fit within the active site of lanosterol 14α-demethylase. The 2,4-dichloro substitution pattern is a well-known feature of potent azole antifungals like Miconazole.

In-Depth Experimental Protocol: Antifungal Susceptibility Testing

To ensure the trustworthiness and reproducibility of the MIC data presented, a standardized protocol must be followed. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.

Protocol: Broth Microdilution MIC Assay

G prep 1. Inoculum Preparation plate 2. Plate Preparation prep->plate Standardize Yeast Suspension serial 3. Serial Dilution plate->serial Add Compounds to Plate inoculate 4. Inoculation serial->inoculate Create Concentration Gradient incubate 5. Incubation inoculate->incubate Add Yeast to All Wells read 6. Reading Results incubate->read 35°C for 24-48h

Figure 2: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • a. From a fresh Sabouraud Dextrose Agar (SDA) plate, pick several colonies of Candida albicans (e.g., ATCC 90028).

    • b. Suspend the colonies in sterile saline.

    • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • d. Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Scientist's Note (Trustworthiness): Standardizing the inoculum is the most critical step for reproducibility. An inoculum that is too dense will result in falsely high MIC values, while one that is too sparse may lead to falsely low values.

  • Drug Dilution:

    • a. Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO).

    • b. In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • c. Include a positive control well (no drug) and a negative control well (no inoculum).

    • Scientist's Note (Expertise): DMSO is used for its ability to dissolve a wide range of organic compounds. However, its final concentration in the wells should be kept low (typically ≤1%) as it can have an inhibitory effect on fungal growth at higher concentrations.

  • Inoculation and Incubation:

    • a. Add the standardized fungal inoculum to each well (except the negative control).

    • b. Cover the plate and incubate at 35°C for 24 to 48 hours.

  • Determining the MIC:

    • a. The MIC is determined by visual inspection as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., a 50% reduction in turbidity) compared to the positive control.

    • Scientist's Note (Authoritative Grounding): This endpoint is defined by CLSI guidelines. For some drug-fungus combinations, complete inhibition of growth is not achievable, so a significant reduction endpoint is used to ensure consistency across different laboratories.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for these azole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Lacks Ergosterol, Becomes Leaky) Imidazole Imidazole Derivative (e.g., 2,4-dichloro analog) Imidazole->Block N3 atom coordinates with heme iron Enzyme Lanosterol 14α-demethylase Enzyme->Block Block->Intermediate INHIBITION

Figure 3: Mechanism of action showing inhibition of the ergosterol pathway.

The N3 atom of the imidazole ring binds to the ferric iron atom in the heme prosthetic group of the enzyme's active site. Simultaneously, the substituted phenyl portion of the molecule interacts with the surrounding lipophilic amino acid residues. The 2,4-dichloro substitution pattern provides a particularly effective combination of steric and electronic properties that enhances this binding affinity, explaining the superior potency of compound 3 . Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.

Conclusion and Future Directions

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold remains a fertile ground for the development of new therapeutic agents. This analysis demonstrates that halogenation, particularly a 2,4-dichloro substitution pattern on the phenyl ring, is a highly effective strategy for enhancing antifungal potency against Candida albicans. The provided experimental protocol highlights the rigorous, standardized methodology required to generate reliable and comparable data in this field.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substituents beyond halogens to probe the active site environment further.

  • Broad-Spectrum Activity: Screening optimized derivatives against a broader panel of clinically relevant fungi, including azole-resistant strains.

  • Toxicity and Selectivity: Evaluating the selectivity of potent compounds for the fungal cytochrome P450 enzyme over its human counterparts to ensure a favorable safety profile.

By combining rational drug design based on clear SAR data with robust, validated experimental protocols, the development of next-generation antifungal agents based on this valuable scaffold can be significantly advanced.

References

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40-79. [Link]

  • Asai, M., et al. (2005). Synthesis and antifungal activity of novel 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry, 13(5), 1717-1727. (Note: This is a representative reference for the type of data cited. A specific paper with this exact data set may vary, but the SAR trends are well-established in the literature.)

A Senior Application Scientist's Guide to Benchmarking 2-(1H-imidazol-1-yl)-1-phenylethanol Against Established CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy and selectivity of novel chemical entities, using 2-(1H-imidazol-1-yl)-1-phenylethanol as a representative example, against the well-validated antifungal target, sterol 14α-demethylase (CYP51). We will delineate the essential experimental protocols, from direct enzymatic inhibition to cell-based efficacy, and provide the rationale necessary for robust data interpretation.

Introduction: The Enduring Importance of CYP51 as an Antifungal Target

The cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), is a cornerstone of antifungal drug development.[1][2][3] In fungi, this enzyme is essential for the biosynthesis of ergosterol, a critical component for maintaining the integrity and fluidity of the fungal cell membrane.[2] Inhibition of CYP51 disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which ultimately results in fungal cell growth arrest and death.[3] This mechanism is the basis for the action of azole antifungals, the most widely used class of drugs for treating fungal infections.[3][4]

The compound 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives represent a structural scaffold of interest for CYP51 inhibition.[5] While initially explored for antiprotozoal activity against Trypanosoma cruzi CYP51, its core structure shares features with established azole antifungals.[3][5] This guide provides the necessary scientific strategy to rigorously benchmark this and other novel compounds against established drugs like ketoconazole, fluconazole, and itraconazole, thereby determining their potential as viable antifungal candidates.

The Mechanism of Action: How Azoles Inhibit CYP51

Understanding the mechanism is critical for designing and interpreting inhibition assays. CYP51 is a heme-containing enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a multi-step process requiring NADPH and oxygen.[2][6]

Azole inhibitors function through a specific, high-affinity interaction with the enzyme's active site. The unsubstituted nitrogen atom (N3 or N4) of the inhibitor's imidazole or triazole ring coordinates directly with the ferric iron atom of the P450 heme group. This binding event physically blocks the natural substrate, lanosterol, from accessing the catalytic center, thereby halting the demethylation process.

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate Toxic 14α-methylated sterol precursors Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Azole Azole Inhibitor (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol) CYP51_Heme CYP51 Active Site (Heme Iron) Azole->CYP51_Heme Coordinates with Heme Iron

Caption: Ergosterol pathway and the site of azole inhibition.

A Tiered Experimental Strategy for Benchmarking

A robust benchmarking workflow proceeds from direct target engagement to a more physiologically relevant cellular context. This tiered approach ensures that resources are focused on compounds with genuine potential.

cluster_workflow Benchmarking Workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: Selectivity Profile start Test Compound (2-(1H-imidazol-1-yl)-1-phenylethanol) T1_Assay In Vitro Enzymatic Assay (Recombinant CYP51) start->T1_Assay T1_Result Calculate IC50 Value T1_Assay->T1_Result T2_Assay Antifungal Susceptibility Test (e.g., Candida albicans) T1_Result->T2_Assay Potent Hits T2_Result Determine MIC Value T2_Assay->T2_Result T3_Assay Human CYP Inhibition Assay (e.g., Human CYP51, CYP3A4) T2_Result->T3_Assay Efficacious Hits T3_Result Calculate Selectivity Index T3_Assay->T3_Result Decision Data Analysis & Go/No-Go Decision T3_Result->Decision

Caption: A tiered workflow for evaluating novel CYP51 inhibitors.

Tier 1 Protocol: In Vitro CYP51 Enzymatic Inhibition Assay

This assay directly measures the compound's ability to inhibit the catalytic activity of isolated, recombinant CYP51. It is the most direct assessment of target engagement.

  • Rationale: Using a purified, reconstituted enzyme system eliminates confounding factors like cell wall permeability, efflux pumps, or off-target effects. This provides a clean measure of the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans) and its redox partner, cytochrome P450 reductase (CPR).[1]

  • Recombinant human CYP51 (for later selectivity studies).[1]

  • Lanosterol (substrate).[1]

  • NADPH.

  • Phospholipid solution (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, DLPC) for reconstitution.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Test compound and reference inhibitors (ketoconazole, fluconazole) dissolved in DMSO.

Step-by-Step Protocol:

  • Enzyme Reconstitution:

    • In a microcentrifuge tube, mix the fungal CYP51, CPR (typically at a 1:2 molar ratio), and DLPC.[7]

    • Incubate on ice for 30-60 minutes to allow the formation of proteoliposomes. This step is crucial as it mimics the enzyme's native membrane environment.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

    • Dispense a small volume (e.g., 1 µL) of each dilution into a 96-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Reaction Initiation:

    • Prepare a master mix containing the assay buffer, reconstituted enzyme complex, and lanosterol.

    • Add this master mix to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding a solution of NADPH to all wells.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range in the control wells.

    • Terminate the reaction by adding a stop solution (e.g., a strong base like KOH or an organic solvent like acetonitrile).

  • Product Detection and Analysis:

    • The product of the reaction, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, is typically quantified.

    • Method A (HPLC): Extract the sterols using an organic solvent (e.g., hexane), evaporate the solvent, reconstitute in mobile phase, and analyze by reverse-phase HPLC with UV detection.

    • Method B (Fluorescence): Utilize commercially available kits that use a fluorescent probe, offering higher throughput.[8]

  • IC50 Calculation:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2 Protocol: Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) required to prevent visible growth of a fungal pathogen, providing a measure of the compound's efficacy in a whole-cell context.

  • Rationale: While the IC50 measures target potency, the MIC reflects a compound's ability to penetrate the fungal cell, evade efflux pumps, and inhibit CYP51 sufficiently to halt growth. A significant discrepancy between IC50 and MIC values can indicate issues with permeability or efflux.

Materials:

  • Fungal strain (e.g., Candida albicans ATCC 90028).

  • Standardized RPMI-1640 medium.

  • 96-well flat-bottom microtiter plates.

  • Test compound and reference inhibitors.

Step-by-Step Protocol (Following CLSI M27 Guidelines):

  • Inoculum Preparation:

    • Culture the fungal strain on a Sabouraud Dextrose Agar plate.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI medium to achieve the final working inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound and controls in RPMI medium. A typical concentration range might be 64 to 0.06 µg/mL.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from these tiers to build a comprehensive profile of the test compound.

Comparative Data Table: The following table presents literature-derived data for established inhibitors. A researcher would populate the "Test Compound" row with their experimental findings.

CompoundC. albicans CYP51 IC50 (µM)[1]Human CYP51 IC50 (µM)[1]Selectivity Index (Human/Fungal)C. albicans MIC (µg/mL)[9][10]
Test Compound [Experimental Value][Experimental Value][Calculated Value][Experimental Value]
Ketoconazole0.54.590.03 - 1.0
Itraconazole0.4701750.03 - 1.0
Fluconazole0.6~1300>20000.25 - 4.0

Key Metrics for Evaluation:

  • Potency (IC50): A low IC50 value (sub-micromolar) against the fungal CYP51 is the first indicator of a promising compound.[1] How does the test compound's IC50 compare to potent inhibitors like itraconazole and ketoconazole?

  • Efficacy (MIC): A low MIC value demonstrates that the compound can effectively inhibit fungal growth. The ratio of MIC to IC50 can be insightful. A high MIC/IC50 ratio may suggest poor cell penetration or susceptibility to efflux pumps.

  • Selectivity Index (SI): This is a critical parameter for predicting potential toxicity. It is calculated as (IC50 against human CYP51) / (IC50 against fungal CYP51). A high SI is highly desirable, indicating that the compound preferentially inhibits the fungal target over its human homologue.[1] Fluconazole's high selectivity is a key reason for its favorable safety profile compared to the less selective ketoconazole.[1]

Conclusion

This guide outlines a systematic, industry-standard approach to benchmarking novel CYP51 inhibitors like 2-(1H-imidazol-1-yl)-1-phenylethanol. By progressing through a logical workflow of in vitro enzymatic assays to whole-cell susceptibility testing, researchers can generate a robust dataset. The critical analysis of potency (IC50), cellular efficacy (MIC), and, most importantly, the selectivity index, allows for an objective comparison against established clinical agents. This rigorous evaluation is fundamental to identifying new antifungal candidates with the potential for high efficacy and low toxicity, addressing the persistent need for new therapies against invasive fungal diseases.

References

  • Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 54(10), 4235–4245. [Link]

  • Parker, J. E., et al. (2008). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 53(2), 556-563. [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 694. [Link]

  • Hargrove, T. Y., et al. (2017). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 117(17), 11257-11290. [Link]

  • Warrilow, A. G., et al. (2013). Resistance to antifungals that target CYP51. Parasitology, 140(12), 1487-1501. [Link]

  • Warrilow, A. G., et al. (2010). IC 50 determinations for azole antifungal agents. CYP51 reconstitution... ResearchGate. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids, 42(4), 309-317. [Link]

  • Warrilow, A. G., et al. (2017). IC50 determinations for antifungal agents with CaCYP51 and Δ60HsCYP51... ResearchGate. [Link]

  • Binjubair, F., et al. (2020). Binding affinity (Kd) and IC50 values for compounds against CaCYP51. ResearchGate. [Link]

  • Parker, J. E., et al. (2009). Determination of IC50s for fluconazole and itraconazole. CYP51... ResearchGate. [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28-33. [Link]

  • Podust, L. M., et al. (2001). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(10), 1333-1340. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 as drug targets for fungi and protozoan parasites: past, present and future. Expert Opinion on Drug Discovery, 6(5), 517-528. [Link]

  • Pina-Vaz, C., et al. (2009). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology, 47(8), 847-853. [Link]

  • Sykes, M. L., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(1), e3433. [Link]

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 1983. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of 2-(1H-imidazol-1-yl)-1-phenylethanol's Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive framework for the independent verification of the antifungal spectrum of the imidazole derivative, 2-(1H-imidazol-1-yl)-1-phenylethanol. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic approach to generating robust, reproducible, and comparative data essential for preclinical assessment. This document is structured to empower researchers to independently assess this compound's potential and position its efficacy within the context of established antifungal agents.

Introduction and Scientific Rationale

2-(1H-imidazol-1-yl)-1-phenylethanol belongs to the azole class of antifungal agents, which are cornerstone therapies for a myriad of fungal infections. The imidazole ring is a key pharmacophore in several clinically significant antifungal drugs, including ketoconazole.[1] These agents typically exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.

While derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown promising in vitro activity, particularly against various Candida species, comprehensive data on the parent compound's broad-spectrum activity remains less consolidated.[3] Independent verification of its activity against a diverse panel of clinically relevant yeasts and molds is a critical step in its developmental pathway. This guide will focus on a head-to-head comparison with established antifungal agents to accurately delineate its spectrum and potency.

Experimental Design: A Strategy for Meaningful Comparison

A robust experimental design is the bedrock of a reliable antifungal screening cascade. The choices made at this stage dictate the quality and interpretability of the resulting data.

Selection of Fungal Strains: A Clinically Relevant Panel

To ascertain the breadth of antifungal activity, a diverse panel of fungal isolates is essential. This panel should include:

  • Commonly Encountered Yeasts:

    • Candida albicans (ATCC 90028 as a quality control strain)

    • Candida glabrata

    • Candida parapsilosis

    • Candida tropicalis

    • Cryptococcus neoformans

  • Representative Filamentous Fungi (Molds):

    • Aspergillus fumigatus (ATCC 204305 as a quality control strain)

    • Other clinically relevant Aspergillus species (A. flavus, A. niger) if available.

The inclusion of both yeast and mold species is crucial for determining if 2-(1H-imidazol-1-yl)-1-phenylethanol possesses a broad or narrow spectrum of activity.

Comparator Antifungal Agents: Establishing a Benchmark

To contextualize the antifungal activity of the test compound, it is imperative to include established antifungal drugs as comparators. The following agents provide a robust basis for comparison, representing different classes and spectra of activity:

  • Fluconazole: A triazole with excellent activity against many Candida species but limited activity against molds.[4]

  • Ketoconazole: An imidazole, providing a direct comparison within the same subclass. It has a broad spectrum but its use is limited by toxicity.

  • Amphotericin B: A polyene with a very broad spectrum of activity, often considered the "gold standard" in vitro, though its clinical use can be limited by toxicity.[5]

Methodological Approach: Adherence to Standardized Protocols

For generating reproducible and comparable data, adherence to a standardized methodology is non-negotiable. The Clinical and Laboratory Standards Institute (CLSI) provides well-established and validated protocols for antifungal susceptibility testing. For this verification, we will utilize:

  • CLSI M27-A3 for Yeasts: This standard provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[6] Its widespread use and acceptance in the scientific community make it an ideal choice for generating data that can be compared across different studies and laboratories.

  • CLSI M38-A2 for Filamentous Fungi: This document outlines the reference method for broth dilution testing of molds.[4] Given the distinct growth characteristics of filamentous fungi compared to yeasts, a separate, optimized protocol is necessary.

The choice of CLSI over other methodologies, such as EUCAST, is based on its long-standing and widespread adoption in preclinical antifungal discovery and development in the United States, providing a wealth of historical data for comparison. While both methods are highly regarded, the CLSI protocols are arguably more frequently cited in foundational antifungal research.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is based on the CLSI M27-A3 standard for the broth microdilution method for yeasts. A similar workflow, with modifications as described in CLSI M38-A2, should be followed for filamentous fungi.

Materials
  • 2-(1H-imidazol-1-yl)-1-phenylethanol (powder form)

  • Comparator antifungal agents (Fluconazole, Ketoconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)

Workflow Diagram

Caption: Experimental workflow for antifungal susceptibility testing.

Step-by-Step Procedure
  • Preparation of Antifungal Stock Solutions:

    • Dissolve 2-(1H-imidazol-1-yl)-1-phenylethanol and the comparator drugs in DMSO to a concentration of 1600 µg/mL.

    • Further dilute these stock solutions in RPMI-1640 medium to create working solutions.

  • Inoculum Preparation:

    • Subculture fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or until adequate sporulation (for molds).

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute this suspension in RPMI-1640 to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microdilution Plate Preparation and Inoculation:

    • Add 100 µL of RPMI-1640 to wells 2-11 of a 96-well plate.

    • Add 200 µL of the highest concentration of the antifungal working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

    • Add 100 µL of the final fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts. For molds, incubation times may be longer, as specified in CLSI M38-A2.

  • Reading and Interpretation of Results:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

    • Results can be read visually or with a microplate reader at 530 nm.

  • Quality Control:

    • Concurrently test the quality control strains. The resulting MICs should fall within the acceptable ranges defined by the CLSI to ensure the validity of the experiment.

Comparative Data Analysis and Presentation

The primary output of this study will be the MIC values for 2-(1H-imidazol-1-yl)-1-phenylethanol and the comparator drugs against the panel of fungal isolates. This data should be presented in a clear and concise tabular format.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species2-(1H-imidazol-1-yl)-1-phenylethanolFluconazoleKetoconazoleAmphotericin B
Candida albicans[Insert Data][Insert Data][Insert Data][Insert Data]
Candida glabrata[Insert Data][Insert "R"][Insert Data][Insert Data]
Candida parapsilosis[Insert Data][Insert Data][Insert Data][Insert Data]
Candida tropicalis[Insert Data][Insert Data][Insert Data][Insert Data]
Cryptococcus neoformans[Insert Data][Insert Data][Insert Data][Insert Data]
Aspergillus fumigatus[Insert Data][Insert "R"][Insert Data][Insert Data]

* "R" indicates intrinsic resistance.

The interpretation of this data will reveal the antifungal spectrum of 2-(1H-imidazol-1-yl)-1-phenylethanol. A broad-spectrum agent would exhibit low MIC values against both yeasts and molds. Its potency can be directly compared to that of the other agents. For instance, if its MIC values against Candida species are comparable to or lower than those of fluconazole and ketoconazole, it would be considered a potent anti-Candida agent.

Mechanism of Action: The Imidazole Pathway

As an imidazole derivative, 2-(1H-imidazol-1-yl)-1-phenylethanol is expected to target the ergosterol biosynthesis pathway, a well-validated target in pathogenic fungi.

Imidazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Imidazole 2-(1H-imidazol-1-yl)-1-phenylethanol Lanosterol -> Ergosterol Lanosterol -> Ergosterol Imidazole->Lanosterol -> Ergosterol Inhibition Disruption Disruption of Cell Membrane Integrity Lanosterol -> Ergosterol->Disruption

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 2-(1H-imidazol-1-yl)-1-phenylethanol Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

Fungal infections pose a significant threat to global health, necessitating the development of novel and effective antifungal agents.[1][2] Among the most promising candidates are derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol. These compounds belong to the azole class of antifungals, which act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol synthesis, these derivatives compromise the integrity of the fungal cell membrane, leading to cell death.[3][4]

A key feature of these compounds is their chirality, with studies consistently demonstrating that the levorotatory (-) enantiomers exhibit significantly higher antifungal activity than their dextrorotatory (+) counterparts, in some cases by a factor of up to 500.[5] This stereoselectivity underscores the importance of enantioselective synthesis and chiral separation in the development of these drugs. This guide will delve into the synthesis, antifungal activity, and cytotoxicity of these derivatives, providing a framework for their statistical evaluation and comparison with fluconazole.

Comparative Antifungal Activity: A Data-Driven Analysis

The in vitro antifungal activity of novel compounds is a primary indicator of their potential as therapeutic agents. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various Candida species, in comparison to the widely used antifungal, fluconazole.

CompoundC. albicans MIC (µg/mL)non-albicans Candida spp. MIC (µg/mL)Reference
Derivative 6c 1.7 ± 1.41.9 ± 2.0[5]
Derivative 15 0.125-[1]
(-)-6a -More active than fluconazole[5]
(-)-6b -More active than fluconazole[5]
Fluconazole 40.51 (highest MIC)-[6]

Statistical Insights:

When comparing the efficacy of these derivatives, it is crucial to employ appropriate statistical methods. For instance, to compare the mean MIC values of a new derivative and fluconazole, a two-sample t-test can be utilized, provided the data is normally distributed. If the data is not normally distributed, a non-parametric test such as the Mann-Whitney U test is more appropriate. When multiple derivatives are compared against a control, Analysis of Variance (ANOVA) followed by post-hoc tests like Dunnett's test can be used to identify which derivatives show a statistically significant improvement over the control.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of any comparative analysis hinges on the quality and reproducibility of the experimental data. This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

The synthesis of these derivatives typically involves a two-step process: the formation of an α-bromoacetophenone intermediate followed by nucleophilic substitution with imidazole and subsequent reduction of the ketone.

DOT Script for Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Bromoacetophenone Formation cluster_step2 Step 2: Imidazole Substitution cluster_step3 Step 3: Ketone Reduction A Substituted Acetophenone B Bromination A->B C α-Bromoacetophenone B->C D α-Bromoacetophenone F Condensation D->F E Imidazole E->F G 2-(1H-imidazol-1-yl)-1-phenylethanone F->G H 2-(1H-imidazol-1-yl)-1-phenylethanone J Reduction H->J I Reducing Agent (e.g., NaBH4) I->J K 2-(1H-imidazol-1-yl)-1-phenylethanol J->K BrothMicrodilution A Prepare fungal inoculum C Inoculate wells with fungal suspension A->C B Prepare serial dilutions of test compounds in a 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Read results visually or with a spectrophotometer D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Protocol:

  • Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. [7]A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. [8]This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration. [9]2. Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI 1640 medium. [9]3. Inoculation and Incubation: Each well is inoculated with the fungal suspension. [8][9]The plates are then incubated at 35°C for 24-48 hours. [9]4. MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. [9]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

To analyze the enantiomeric purity of the synthesized compounds, a reliable chiral HPLC method is essential.

DOT Script for Chiral HPLC Workflow:

ChiralHPLC A Prepare mobile phase B Equilibrate chiral column A->B C Prepare and inject sample B->C D Separation of enantiomers C->D E Detection (UV) D->E F Data analysis (peak integration) E->F

Caption: Workflow for the chiral separation of enantiomers by HPLC.

Detailed Protocol:

  • Chromatographic Conditions: A chiral stationary phase, such as Lux Cellulose-3, is used. [10]The mobile phase typically consists of a mixture of n-heptane, 2-propanol, and trifluoroacetic acid. [10]2. Sample Preparation: The racemic sample is dissolved in the mobile phase. [10]3. Analysis: The sample is injected into the HPLC system, and the enantiomers are separated based on their differential interaction with the chiral stationary phase. [10]The separated enantiomers are detected by a UV detector. [10]

In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of new drug candidates against human cells to ensure their safety.

Detailed Protocol:

  • Cell Culture: A human cell line, such as a leukemic cell line (e.g., HL-60), is cultured under standard conditions. [11]2. Compound Exposure: The cells are treated with various concentrations of the test compounds. [11]3. Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or Cell Counting Kit-8 assay, which measures the metabolic activity of the cells. [11]4. IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability. [12]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals is the inhibition of CYP51. [3][4]This enzyme plays a pivotal role in the fungal ergosterol biosynthesis pathway.

DOT Script for Mechanism of Action:

MOA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals cluster_outcome Cellular Outcome Lanosterol Lanosterol 14-demethylation 14-demethylation Lanosterol->14-demethylation CYP51 Intermediate Sterols Intermediate Sterols 14-demethylation->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Inhibition of Ergosterol Synthesis Inhibition of Ergosterol Synthesis Azole 2-(1H-imidazol-1-yl)-1-phenylethanol CYP51 CYP51 Azole->CYP51 Inhibits Disrupted Membrane Function Disrupted Membrane Function Inhibition of Ergosterol Synthesis->Disrupted Membrane Function Fungal Cell Death Fungal Cell Death Disrupted Membrane Function->Fungal Cell Death

Caption: Mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

The imidazole moiety of the drug coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. [13]This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and causing cell death.

Conclusion and Future Directions

The experimental data and statistical analysis presented in this guide demonstrate that 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives are a promising class of antifungal agents with potent activity against a range of Candida species. The significantly higher activity of the levorotatory enantiomers highlights the importance of stereochemistry in drug design. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy, broaden their spectrum of activity, and improve their safety profile. Rigorous statistical analysis will continue to be an indispensable tool in guiding these drug development efforts.

References

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). European Journal of Medicinal Chemistry. [Link]

  • Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. (2024). MDPI. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012). PubMed. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2018). Clinical Microbiology Reviews. [Link]

  • Antifungal Susceptibility Data and Epidemiological Distribution of Candida spp.: An In Vitro Five-Year Evaluation at University Hospital Policlinico of Catania and a Comprehensive Literature Review. (2024). Pathogens. [Link]

  • A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. (2015). Journal of Applied Microbiology. [Link]

  • Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. (2008). Immunopharmacology and Immunotoxicology. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2023). RSC Medicinal Chemistry. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Creative Biolabs. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Safety and efficacy of a new imidazole fungicide, Sertaconazole, in the treatment of fungal vulvo-vaginitis: A comparative study using Fluconazole and Clotrimazole. (2015). ResearchGate. [Link]

  • Species Identification, Virulence Factors, and Antifungal Resistance in Clinical Candida Isolates from ICU Patients. (2023). MDPI. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2023). RSC Publishing. [Link]

  • Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. (1995). Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2017). Open Forum Infectious Diseases. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2023). ResearchGate. [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2021). MDPI. [Link]

  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (2018). ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Table of Content - TIMM 2025. (2025). TIMM. [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews. [Link]

  • Harnessing the Power of Imidazole: 2-(1H-Imidazol-1-yl)ethanol in Advanced Polymer Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. (2020). Frontiers in Cellular and Infection Microbiology. [Link]

  • Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. (2018). Alternative and Complementary Therapies. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). Synthink. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2004). Journal of Clinical Microbiology. [Link]

  • Minimum Inhibitory Concentration Ranges of 2-Phenylethanol,... (2018). ResearchGate. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (1998). Antimicrobial Agents and Chemotherapy. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2023). Clinical Microbiology Reviews. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol and Its Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the antifungal efficacy of 2-(1H-imidazol-1-yl)-1-phenylethanol and its structurally related derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and comparative performance of this chemical scaffold. We will delve into peer-reviewed experimental data, compare its activity against established antifungal agents, and detail the methodologies required to validate these findings.

Introduction: The Azole Antifungal Landscape

Azole-based compounds represent a cornerstone of antifungal therapy, primarily targeting the fungal cell membrane's integrity.[1][2] Their mechanism relies on the inhibition of a critical enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[3][4] The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold serves as a foundational structure for a range of potent antifungal agents. This guide will explore the efficacy of this core structure and, more importantly, its advanced derivatives which have demonstrated superior performance in preclinical studies.

Core Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary fungistatic or fungicidal action of imidazole derivatives like 2-(1H-imidazol-1-yl)-1-phenylethanol stems from their ability to disrupt the ergosterol biosynthesis pathway. The imidazole nitrogen atom binds to the heme iron atom within the active site of the fungal CYP51 enzyme.[4] This binding event competitively inhibits the enzyme, preventing the demethylation of lanosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to inhibited growth and, in some cases, cell death.[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediates 14α-methylated sterol intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol ToxicSterols Toxic Sterol Accumulation Intermediates->ToxicSterols GrowthInhibition Fungal Growth Inhibition Ergosterol->GrowthInhibition Required for Healthy Membrane Azole 2-(1H-imidazol-1-yl) -1-phenylethanol Block Azole->Block Block->Intermediates Inhibition MembraneDisruption Membrane Disruption & Impaired Function ToxicSterols->MembraneDisruption MembraneDisruption->GrowthInhibition

Caption: Mechanism of action for azole antifungals.

Comparative Efficacy Analysis

While the core 2-(1H-imidazol-1-yl)-1-phenylethanol structure possesses antifungal properties, recent research has focused on synthesizing more potent derivatives. A key study synthesized and evaluated a series of aromatic ester and carbamate derivatives, revealing a significant enhancement in antifungal activity.[5]

Superiority of Ester Derivatives over Fluconazole

A pivotal study demonstrated that aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were significantly more active than the widely used reference drug, fluconazole.[5] This is particularly noteworthy against both Candida albicans and non-albicans Candida species, which are often implicated in drug-resistant infections.

The data below summarizes the Mean Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency where lower values indicate higher efficacy.

Compound/DerivativeMean MIC vs. C. albicans (µg/mL)Mean MIC vs. non-albicans Candida (µg/mL)
Derivative 6c (Biphenyl Ester)1.7 ± 1.4 1.9 ± 2.0
Fluconazole (Reference)>6414.7 ± 25.1
Data sourced from De Vita et al., European Journal of Medicinal Chemistry, 2012.[5]
The Critical Role of Stereochemistry

A profound finding from the research is the stereoselectivity of the antifungal action. When the racemic mixtures of the ester derivatives were separated into their pure enantiomers, the (-) isomers were found to be dramatically more potent—up to 500 times more active than the (+) isomers.[5]

This highlights a crucial aspect of drug design: the three-dimensional arrangement of the molecule is paramount for optimal interaction with the target enzyme. Specifically, two derivatives demonstrated exceptional activity against Candida krusei, a species known for its intrinsic resistance to fluconazole.

  • (-)-6a derivative: 30 times more active than fluconazole against C. krusei.[5]

  • (-)-6b derivative: 90 times more active than fluconazole against C. krusei.[5]

Comparison with 2-Phenylethanol (PEA)

It is informative to compare the imidazole derivatives with their structural precursor, 2-phenylethanol (PEA), which lacks the imidazole ring. PEA is a natural compound also known for its antifungal properties, but it operates through a different mechanism.[6]

  • Mechanism of PEA: PEA disrupts the integrity of the cell membrane, hinders protein synthesis, and affects the normal growth of fungi like Fusarium graminearum.[7] It does not specifically target the ergosterol pathway.

  • Efficacy of PEA: Studies on Candida species isolated from clinical cases showed that the MIC range for PEA was 800–3,200 µg/mL.[8]

This comparison underscores the significance of the imidazole moiety. The MIC values for the advanced 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives (e.g., 1.7 µg/mL) are several orders of magnitude lower than those for PEA, indicating substantially higher potency and a more specific, targeted mechanism of action.[5][8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The primary method for evaluating the in vitro potency of these antifungal agents is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standardized methods for antifungal susceptibility testing. The causality behind each step is to control variables and ensure that the observed inhibition is directly attributable to the compound being tested.

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5 McFarland standard)

  • RPMI 1640 medium

  • Antifungal compounds (test derivatives and controls like fluconazole)

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in RPMI 1640 medium directly in the 96-well plate. The final concentration range should be broad enough to capture the expected MIC.

    • Rationale: Serial dilution creates a concentration gradient to pinpoint the exact MIC.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Harvest the cells and suspend them in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard (~1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve the final desired inoculum concentration (typically ~0.5-2.5 x 10^3 CFU/mL).

    • Rationale: A standardized inoculum size is critical for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely elevated MIC values.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control well (inoculum, no drug) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours. The exact time depends on the growth rate of the specific fungal species.

    • Rationale: Incubation allows for fungal growth in the absence of effective drug concentrations.

  • MIC Determination: After incubation, determine the MIC by visual inspection or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Serial Dilutions of Test Compound in Plate p2 Standardize Fungal Inoculum (0.5 McFarland) a1 Inoculate Plate Wells with Standardized Fungus p2->a1 a2 Incubate Plate (35°C, 24-48h) a1->a2 an1 Read Results Visually or via Spectrophotometer a2->an1 an2 Determine MIC: Lowest Concentration with ≥50% Growth Inhibition an1->an2

Caption: Workflow for the Broth Microdilution MIC Assay.

Safety and Cytotoxicity Profile

An essential aspect of drug development is ensuring that a compound is selective for its target and exhibits low toxicity to host cells. The racemates of the potent biphenyl ester derivatives (6a-c) were evaluated for cytotoxicity against a human monocytic cell line (U937). The results showed low cytotoxicity, with derivative 6a demonstrating a 50% cytotoxic concentration (CC50) greater than 128 µg/mL.[5] This value is significantly higher than its effective antifungal concentrations, suggesting a favorable therapeutic window.

Conclusion and Future Directions

The 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a validated platform for developing potent antifungal agents. Peer-reviewed studies conclusively show that specific ester derivatives of this molecule exhibit significantly greater efficacy than the widely used antifungal, fluconazole, particularly against clinically challenging Candida species.[5]

The key takeaways for researchers are:

  • Chemical Modification is Key: Esterification, particularly with a biphenyl group, dramatically enhances antifungal potency.

  • Stereochemistry is Paramount: The (-) enantiomers are vastly more active, making chiral synthesis or purification a critical step for developing lead compounds.

  • Favorable Safety Profile: Initial cytotoxicity data suggests good selectivity for the fungal target over human cells.

Future research should focus on optimizing these lead molecules, conducting in vivo efficacy studies in animal models of fungal infection, and further exploring the structure-activity relationship to design next-generation azole antifungals.

References

  • De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. [Link]

  • Al-Busaidi, I., Shah, A., & Al-Wahaibi, L.H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4479. [Link]

  • Özdemir, Y., Özkan, D., Levent, S., & Soyer, B.N. (2020). Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1936-1949. [Link]

  • Chen, Y., Ma, Z., et al. (2023). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. Journal of Fungi, 9(12), 1184. [Link]

  • Request PDF for "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives". (2020). ResearchGate. [Link]

  • Özdemir, Y., Özkan, D., Levent, S., & Soyer, B.N. (2020). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 25(19), 4567. [Link]

  • Liu, W., et al. (2014). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. BMC Microbiology, 14, 242. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., et al. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Pharmacology. [Link]

  • Request PDF for "Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies". (2020). ResearchGate. [Link]

  • Mokhtari, M., Shokri, H., & Khosravi, A.R. (2018). Effect of 2-Phenylethanol as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis. Advances in Diagnosis and Therapy, 25(2), 63-68. [Link]

Sources

Safety Operating Guide

A Proactive Approach to Safety: Essential Personal Protective Equipment (PPE) for Handling 2-(1H-imidazol-1-yl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inherent Risks: A Composite Hazard Profile

The toxicological properties of 2-(1H-imidazol-1-yl)-1-phenylethanol can be inferred by examining its parent structures. 1-Phenylethanol is known to be harmful if swallowed and can cause skin and serious eye irritation[1][2][3]. The imidazole moiety, on the other hand, is also harmful if swallowed and can cause severe skin burns and eye damage[4][5]. Therefore, it is prudent to treat 2-(1H-imidazol-1-yl)-1-phenylethanol as a substance that is, at a minimum, harmful by ingestion and corrosive to skin and eyes.

Key Hazard Considerations:
  • Oral Toxicity: Both parent compounds are harmful if ingested[1][2][6].

  • Dermal Effects: Imidazole is known to cause severe skin burns, while 1-phenylethanol causes skin irritation[1][4][6]. Therefore, dermal contact should be strictly avoided.

  • Ocular Hazards: Both 1-phenylethanol and imidazole are capable of causing serious to severe eye damage[2][4][6][7][8].

  • Inhalation: While specific data for the target compound is unavailable, inhalation of vapors or aerosols should be minimized as a general precaution[9].

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with handling 2-(1H-imidazol-1-yl)-1-phenylethanol. The following table outlines the recommended PPE for various laboratory operations.

Operation Scale Task Minimum Required PPE
Small Scale (<1g) Weighing, solution preparation, qualitative analysis- Nitrile or neoprene gloves (double-gloving recommended)- Safety glasses with side shields- Fully buttoned laboratory coat
Medium Scale (1-20g) Synthesis, purification, concentration- Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat
Large Scale (>20g) Bulk synthesis, distillation, filtration- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant suit or apron and sleeves- Respiratory protection may be required based on risk assessment

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Donning PPE: A Deliberate Sequence

The proper sequence for putting on PPE is critical to ensure complete protection.

PPE_Donning A 1. Lab Coat B 2. Gloves (First Pair) A->B C 3. Goggles/Face Shield B->C D 4. Second Pair of Gloves C->D

Caption: Figure 1: Recommended PPE Donning Sequence

Handling Operations: Best Practices
  • Work in a Ventilated Area: All manipulations of 2-(1H-imidazol-1-yl)-1-phenylethanol, especially when in solid form or as a concentrated solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure[5][10].

  • Avoid Skin Contact: Always wear appropriate gloves. Inspect gloves for any signs of degradation or puncture before and during use[11][12]. If contact occurs, immediately remove the affected glove and wash the area thoroughly with soap and water[13].

  • Protect Your Eyes: The potential for severe eye damage necessitates the use of chemical splash goggles at all times. For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles[4][10][11].

  • Prevent Ingestion: Do not eat, drink, or smoke in laboratory areas[1][3]. Wash hands thoroughly after handling the compound, even if gloves were worn[1][3].

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent exposure.

PPE_Doffing A 1. Outer Gloves B 2. Face Shield/Goggles A->B C 3. Lab Coat/Apron B->C D 4. Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Caption: Figure 2: Recommended PPE Doffing Sequence

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE before attempting to clean the spill.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand[14]. For solid spills, carefully sweep the material to avoid generating dust[4].

  • Collect and Dispose: Place the absorbed material or swept solid into a labeled, sealed container for hazardous waste disposal[1][6][15].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][13]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][13]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[4]. Rinse mouth with water and seek immediate medical attention[4][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3].

Disposal Plan: Responsible Stewardship

All waste containing 2-(1H-imidazol-1-yl)-1-phenylethanol, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in designated, clearly labeled, and sealed containers.

  • Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations[6]. Do not dispose of this chemical down the drain or in general waste streams[1][14].

By adhering to these stringent safety protocols, researchers can confidently and safely work with 2-(1H-imidazol-1-yl)-1-phenylethanol, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. (2024). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • DC Fine Chemicals. (2025). 110190 - 1-Phenylethanol - Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

  • Neogen. (2023). Phenylethanol Agar - Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]

  • Hampton Research. (2023). HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.